molecular formula C18H21NO4S B1668195 CaCCinh-A01

CaCCinh-A01

Cat. No.: B1668195
M. Wt: 347.4 g/mol
InChI Key: ACLUEOBQFRYTQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CaCC(inh)-A01 is a non-selective inhibitor of calcium-activated chloride channels (CaCCs) that blocks ATP-stimulated chloride conductance in human salivary gland, intestinal, and bronchial epithelium (mean IC50 = 10 µM). CaCC(inh)-A01 (30 µM) induces full vasorelaxation of preconstricted mouse isolated mesenteric arteries in the presence or absence of chloride. CaCC(inh)-A01 also attenuates CaCC TMEM16-A-induced proliferation in cancer cell lines through targeted degradation of the protein and reduces BKCa channel activity in human red blood cells.>Potent, selective class A inhibitor of calcium-activated chloride channels>CaCCinh-A01, also known as TMEM16 Blocker I, is a TMEM16 Blocker. This compound is a non-selective inhibitor of calcium-activated chloride channels (CaCCs) that blocks ATP-stimulated chloride conductance in human salivary gland, intestinal, and bronchial epithelium (mean IC50 = 10 µM).

Properties

IUPAC Name

6-tert-butyl-2-(furan-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-18(2,3)10-6-7-11-13(9-10)24-16(14(11)17(21)22)19-15(20)12-5-4-8-23-12/h4-5,8,10H,6-7,9H2,1-3H3,(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACLUEOBQFRYTQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)O)NC(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of Action of CaCCinh-A01: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CaCCinh-A01 is a potent and widely utilized small-molecule inhibitor of the Anoctamin-1 (ANO1) or Transmembrane member 16A (TMEM16A) protein.[1][2][3] ANO1 is a critical calcium-activated chloride channel (CaCC) implicated in a myriad of physiological processes and pathological conditions, including cancer, hypertension, and cystic fibrosis.[1][4] This document provides a comprehensive overview of the molecular mechanism by which this compound exerts its inhibitory effects on TMEM16A, supported by quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways.

Primary Molecular Target and Binding Mechanism

The primary molecular target of this compound is the TMEM16A calcium-activated chloride channel.[1][5] Computational and experimental studies have elucidated a sophisticated inhibitory mechanism that extends beyond simple pore blockage.

Binding Site and Interaction: Molecular docking simulations have identified the binding pocket for this compound on the extracellular side of the TMEM16A channel, situated directly above the ion-conducting pore.[1] The stability of this binding is dictated by key interactions with specific amino acid residues. Site-directed mutagenesis studies have confirmed that the residues Arginine 515 (R515), Lysine 603 (K603), and Glutamic acid 623 (E623) are crucial for the binding of this compound to TMEM16A.[1] The chemical structure of this compound, particularly its carboxyl and amide oxygen atoms, plays a pivotal role in forming these critical interactions with the channel.[1]

Dual Inhibitory Action: The mechanism of inhibition is twofold:

  • Pore Blockade: Upon binding, this compound physically obstructs the external vestibule of the TMEM16A pore, preventing the passage of chloride ions.[1]

  • Pore Collapse: Beyond steric hindrance, the binding of this compound induces a conformational change in the channel, leading to the collapse of the pore itself.[1] This allosteric effect ensures a more robust and sustained inhibition of channel activity.

For other members of the anoctamin family, such as ANO6 (TMEM16F), this compound has been shown to decrease both the amplitude of the current and the duration of the channel's open state, which collectively reduces the overall probability of the channel being open.[6][7]

cluster_TMEM16A TMEM16A Channel Pore Ion Pore BindingSite Binding Pocket (R515, K603, E623) BindingSite->Pore Induces Collapse & Blocks Pore CaCCinh_A01 This compound CaCCinh_A01->BindingSite Binds

Figure 1: Binding and inhibitory mechanism of this compound on the TMEM16A channel.

Quantitative Efficacy and Potency

The inhibitory activity of this compound has been quantified across various experimental systems, demonstrating its potency as a TMEM16A blocker.

ParameterValueCell/SystemReference
IC₅₀ (TMEM16A) 2.1 µMHEK293 cells expressing TMEM16A[5]
IC₅₀ (CaCC) 10 µMIntestinal epithelial cells (T84)[5]
Chloride Current Reduction 38 ± 14%Intestinal epithelial cells (T84)[5]
66 ± 10%[5]
91 ± 1%[5]
ATP-induced Short-Circuit Current Reduction 38 ± 7%Intestinal epithelial cells (T84)[5]
78 ± 3%[5]
Vasorelaxation (logIC₅₀) -6.29 ± 0.09Mouse mesenteric resistance arteries (vs. Norepinephrine)[2]
-5.89 ± 0.10Mouse mesenteric resistance arteries (vs. U46619)[2]

Impact on Cellular Signaling Pathways

TMEM16A is not merely a passive ion channel but an active participant in cellular signaling.[4][8] By inhibiting TMEM16A, this compound can modulate a variety of downstream signaling cascades, particularly in the context of cancer biology. TMEM16A has been shown to influence pathways such as EGFR, MAPK/ERK, and NF-κB.[4][8][9][10][11]

For example, in certain cancer cells, the activity of TMEM16A is linked to the activation of the Epidermal Growth Factor Receptor (EGFR) and the subsequent Ras-Raf-MEK-ERK1/2 signaling pathway.[4] Inhibition of TMEM16A with this compound can therefore lead to a reduction in the proliferative and migratory potential of these cells by dampening this signaling axis.

CaCCinh_A01 This compound TMEM16A TMEM16A CaCCinh_A01->TMEM16A Inhibits EGFR EGFR TMEM16A->EGFR Activates Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation

Figure 2: Modulation of the TMEM16A-EGFR-MAPK signaling pathway by this compound.

Interestingly, some studies suggest that the effects of this compound may not be limited to direct channel inhibition. In cardiac fibroblasts, for instance, this compound was observed to decrease the protein expression level of ANO1, indicating an additional mechanism of action.[3] However, unlike some other TMEM16A inhibitors, this compound does not appear to directly alter intracellular calcium concentrations, suggesting its primary effects are centered on the TMEM16A channel itself.[12]

Experimental Protocols and Methodologies

The characterization of this compound's mechanism of action has relied on a suite of sophisticated experimental techniques.

Electrophysiology (Patch-Clamp)
  • Objective: To directly measure ion flow through TMEM16A channels and assess the inhibitory effect of this compound.

  • Methodology:

    • Cell Culture: HEK293 cells are transiently transfected with a plasmid encoding human TMEM16A.

    • Recording Configuration: Whole-cell or inside-out patch-clamp recordings are performed 24-48 hours post-transfection.

    • Solutions: The intracellular (pipette) solution typically contains a buffered calcium concentration to activate TMEM16A, while the extracellular (bath) solution mimics physiological conditions.

    • Inhibitor Application: A baseline TMEM16A current is established, after which this compound is perfused into the bath at varying concentrations (e.g., 0.1 µM to 30 µM) to determine the dose-dependent inhibition.

    • Data Analysis: The reduction in current amplitude is measured to calculate the IC₅₀ value.

Start HEK293 cells expressing TMEM16A Establish Establish whole-cell patch-clamp recording Start->Establish Record_Base Record baseline Ca²⁺-activated Cl⁻ current Establish->Record_Base Apply_Inhibitor Perfuse this compound (various concentrations) Record_Base->Apply_Inhibitor Record_Inhibited Record inhibited Cl⁻ current Apply_Inhibitor->Record_Inhibited Analyze Analyze current reduction and calculate IC₅₀ Record_Inhibited->Analyze

Figure 3: Experimental workflow for patch-clamp analysis of this compound inhibition.
Site-Directed Mutagenesis

  • Objective: To identify the specific amino acid residues in TMEM16A that are essential for this compound binding.

  • Methodology:

    • Mutation: The codons for candidate amino acids (e.g., R515, K603, E623) in the TMEM16A expression plasmid are mutated to encode a different amino acid (e.g., Alanine).

    • Transfection and Expression: The mutated plasmids are transfected into HEK293 cells.

    • Electrophysiological Testing: Patch-clamp experiments are performed on cells expressing the mutant channels.

    • Analysis: The inhibitory effect of this compound on the mutant channels is compared to its effect on the wild-type channel. A significant reduction in inhibition indicates that the mutated residue is critical for binding.[1]

Western Blotting
  • Objective: To assess the effect of this compound on the expression level of the TMEM16A protein.

  • Methodology:

    • Cell Treatment: Cells (e.g., cardiac fibroblasts) are incubated with this compound for a specified period.

    • Protein Extraction: Total protein is extracted from treated and untreated control cells.

    • SDS-PAGE and Transfer: Proteins are separated by size using gel electrophoresis and transferred to a membrane.

    • Immunoblotting: The membrane is incubated with a primary antibody specific for TMEM16A, followed by a secondary antibody conjugated to a detectable enzyme.

    • Detection and Quantification: The protein bands are visualized, and their intensity is quantified to determine any changes in TMEM16A expression.[3]

Conclusion

The mechanism of action of this compound is a multi-faceted process centered on the potent and specific inhibition of the TMEM16A calcium-activated chloride channel. Through a combination of direct pore blockage and allosteric-induced pore collapse, this compound effectively abrogates TMEM16A-mediated chloride transport. This direct inhibitory action has significant downstream consequences on cellular signaling pathways regulated by TMEM16A, thereby influencing cellular behaviors such as proliferation and migration. The robust characterization of its binding site and inhibitory kinetics, supported by a variety of experimental approaches, solidifies the role of this compound as an invaluable tool for studying TMEM16A physiology and as a lead compound for the development of novel therapeutics targeting TMEM16A-related pathologies.

References

An In-depth Technical Guide to the Primary Targets of CaCCinh-A01

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary molecular targets of the inhibitor CaCCinh-A01. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and ion channel research. This document details the inhibitory activities of this compound, the experimental protocols used to determine its targets, and visual representations of the relevant biological pathways and experimental workflows.

Primary and Secondary Targets of this compound

This compound is a small molecule inhibitor primarily targeting calcium-activated chloride channels (CaCCs), a family of ion channels crucial for various physiological processes. The primary targets of this compound have been identified through a series of electrophysiological and cell-based assays.

Quantitative Inhibitory Data

The inhibitory potency of this compound against its primary targets is summarized in the table below. These values, primarily half-maximal inhibitory concentrations (IC50), have been determined across various experimental systems.

TargetIC50 ValueCell/SystemReference(s)
TMEM16A (ANO1)2.1 µMTMEM16A-expressing FRT cells[1][2][3]
Calcium-Activated Chloride Channels (CaCCs)~10 µMHuman bronchial and intestinal epithelial cells[1][2][3]
ANO6 (TMEM16F)Not specifiedHEK293 cells[4][5]

Note: While specific IC50 values for ANO6 are not detailed in the provided search results, it is identified as a target of this compound.[4][5]

Off-Target Effects and Selectivity Considerations

Recent studies have indicated that this compound may exhibit off-target effects, particularly in vascular tissues. Research has shown that the vasorelaxant properties of this compound persist even when the transmembrane chloride gradient is eliminated, suggesting a mechanism independent of CaCC inhibition in this context.[6][7] Furthermore, some studies have reported that related inhibitors can affect voltage-dependent calcium channels (VDCCs).[6][7] These findings highlight the importance of considering the experimental context when interpreting the effects of this compound.

Signaling Pathways and Mechanism of Action

This compound primarily exerts its effects by blocking the flow of chloride ions through calcium-activated chloride channels. The binding of this compound to its target channels, such as TMEM16A, has been investigated through molecular modeling and mutagenesis studies.

TMEM16A Inhibition

Molecular docking studies suggest that this compound binds to a pocket located above the pore of the TMEM16A channel.[8] This binding not only physically obstructs the ion conduction pathway but may also induce conformational changes that lead to the collapse of the pore.[8] Key amino acid residues, including R515, K603, and E623, have been identified as crucial for the interaction between TMEM16A and this compound.[8] The carboxyl and amide oxygen atoms of this compound are thought to be the key sites for this interaction.[8]

In some cellular contexts, the inhibitory effect of this compound on cell proliferation is associated with a reduction in ANO1 protein levels, suggesting that the compound may promote the degradation of the channel protein.[9][10]

TMEM16A_Inhibition_Pathway cluster_cell Cell Membrane CaCCinh_A01 This compound TMEM16A TMEM16A (ANO1) Calcium-Activated Chloride Channel CaCCinh_A01->TMEM16A Inhibits Cl_ion TMEM16A->Cl_ion Conducts Ca_ion Ca_ion->TMEM16A Activates intracellular Intracellular extracellular Extracellular

TMEM16A Inhibition by this compound
ANO6 Inhibition

In the case of ANO6, this compound has been shown to decrease both the current amplitude and the open state dwelling time of single channels.[4][5] This dual effect leads to a reduction in the overall open state probability of the channel, thereby inhibiting chloride conductance.[4][5]

Experimental Protocols

The identification and characterization of this compound's targets have been accomplished through a variety of experimental techniques. Below are detailed methodologies for some of the key experiments cited.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents flowing through the membrane of a single cell, allowing for the direct assessment of ion channel activity.

Objective: To measure the inhibitory effect of this compound on calcium-activated chloride currents.

Methodology:

  • Cell Preparation: Cells expressing the target channel (e.g., TMEM16A-expressing FRT cells or HEK293 cells) are cultured on glass coverslips.

  • Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with the appropriate intracellular solution.

  • Recording Solutions:

    • Intracellular (Pipette) Solution: Contains a high concentration of a chloride salt (e.g., CsCl or NMDG-Cl), a calcium buffer (e.g., EGTA) to control the free calcium concentration, and other salts to mimic the intracellular environment.

    • Extracellular (Bath) Solution: Contains salts mimicking the extracellular fluid, such as NaCl, KCl, CaCl2, MgCl2, and a buffer like HEPES.

  • Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (gigaseal).

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical access to the cell's interior.

  • Current Recording: The membrane potential is held at a specific voltage (e.g., -60 mV), and voltage steps or ramps are applied to elicit ion currents. Calcium-activated currents are induced by including a calcium-elevating agonist in the bath solution or by using a pipette solution with a defined free calcium concentration.

  • Inhibitor Application: this compound is applied to the bath solution at various concentrations, and the resulting changes in the chloride current are recorded.

  • Data Analysis: The magnitude of the current inhibition is plotted against the inhibitor concentration to determine the IC50 value.

Patch_Clamp_Workflow start Start cell_prep Prepare cells expressing target channel start->cell_prep pipette_prep Prepare patch pipette with intracellular solution cell_prep->pipette_prep giga_seal Form gigaseal between pipette and cell pipette_prep->giga_seal whole_cell Establish whole-cell configuration giga_seal->whole_cell record_baseline Record baseline Ca2+-activated currents whole_cell->record_baseline apply_inhibitor Apply this compound at varying concentrations record_baseline->apply_inhibitor record_inhibited Record inhibited currents apply_inhibitor->record_inhibited analyze Analyze data and determine IC50 record_inhibited->analyze end End analyze->end

Workflow for Whole-Cell Patch-Clamp Experiment
Iodide Influx Assay

This is a cell-based fluorescence assay used to measure the activity of anion channels, including TMEM16A.

Objective: To quantify the inhibitory effect of this compound on TMEM16A-mediated anion influx.

Methodology:

  • Cell Culture: Cells stably expressing TMEM16A and a halide-sensitive yellow fluorescent protein (YFP) are plated in a multi-well plate.

  • Inhibitor Incubation: The cells are pre-incubated with varying concentrations of this compound or a vehicle control.

  • Assay Buffer Preparation: An iodide-containing buffer is prepared.

  • Fluorescence Measurement: The baseline YFP fluorescence is measured using a plate reader.

  • Stimulation and Iodide Influx: An agonist (e.g., ATP) is added to stimulate the cells and activate TMEM16A, followed by the addition of the iodide buffer. The influx of iodide through the activated channels quenches the YFP fluorescence.

  • Kinetic Reading: The rate of fluorescence quenching is monitored over time.

  • Data Analysis: The initial rate of iodide influx is calculated, and the percentage of inhibition by this compound is determined relative to the vehicle control. This data is then used to calculate the IC50 value.

Cell Viability and Proliferation Assays

These assays are used to assess the effect of this compound on the growth and survival of cells, particularly cancer cell lines where TMEM16A is overexpressed.

Objective: To determine the impact of this compound on the proliferation of ANO1-dependent cancer cells.

Methodology:

  • Cell Seeding: Cancer cell lines with high and low ANO1 expression are seeded in multi-well plates.

  • Compound Treatment: The cells are treated with a range of concentrations of this compound or a vehicle control for an extended period (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a standard method, such as the MTT assay or a reagent that measures ATP content (e.g., CellTiter-Glo).

  • Data Analysis: The viability of the treated cells is normalized to the vehicle-treated controls, and the dose-response curves are plotted to determine the concentration at which this compound inhibits cell proliferation.

Conclusion

This compound is a valuable pharmacological tool for studying the function of calcium-activated chloride channels. Its primary targets are TMEM16A (ANO1) and other members of the CaCC family, including ANO6. While it has demonstrated efficacy in inhibiting these channels, researchers should be mindful of its potential off-target effects, particularly in complex tissue systems. The experimental protocols outlined in this guide provide a foundation for the further investigation of this compound and the development of more selective inhibitors for therapeutic applications.

References

The Role of CaCCinh-A01 in the Inhibition of TMEM16A Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TMEM16A, a calcium-activated chloride channel (CaCC), is a critical player in a multitude of physiological processes, including epithelial fluid secretion, smooth muscle contraction, and neuronal excitability. Its dysfunction is implicated in various pathologies such as hypertension, asthma, secretory diarrheas, and cancer.[1][2] CaCCinh-A01 has emerged as a widely utilized small-molecule inhibitor of TMEM16A, serving as a valuable pharmacological tool for elucidating the channel's function and as a potential therapeutic agent.[1] This technical guide provides a comprehensive overview of the molecular mechanism of this compound-mediated TMEM16A inhibition, detailed experimental protocols for its characterization, and a summary of its effects on relevant signaling pathways.

Mechanism of TMEM16A Inhibition by this compound

This compound exerts its inhibitory effect on TMEM16A through a direct binding mechanism that both occludes the ion channel pore and induces a conformational change leading to its collapse.[1] Computational modeling and site-directed mutagenesis studies have identified a binding pocket for this compound located superior to the channel pore.[1]

Key amino acid residues within TMEM16A that are crucial for the interaction with this compound include Arginine 515 (R515), Lysine 603 (K603), and Glutamic acid 623 (E623).[1] The binding is primarily mediated by the carboxyl and amide oxygen atoms of the this compound molecule.[1] This interaction not only physically blocks the passage of chloride ions but also appears to destabilize the open conformation of the channel.

It is important to note that while this compound is a potent inhibitor of TMEM16A, some studies have reported off-target effects and a lack of specificity, particularly at higher concentrations.[3][4] For instance, it has been shown to affect intracellular calcium signaling, though the direct mechanism remains under investigation.[5] Some reports suggest it may block inositol triphosphate receptors, while others indicate it does not directly elevate intracellular calcium.[5] Therefore, careful dose-response studies and the use of appropriate controls are crucial when employing this compound as a research tool.

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound on TMEM16A has been quantified in various studies, with the half-maximal inhibitory concentration (IC50) being a key parameter. These values can vary depending on the experimental system, cell type, and method of measurement.

ParameterValueCell Line/SystemMethodReference
IC50 2.1 µMHEK293 cells expressing TMEM16APatch Clamp[6][7]
IC50 10 µMHT-29 cells (endogenous CaCC)Short-circuit current[7]
IC50 6.35 ± 0.27 µMCHO cells stably expressing TMEM16AAtomic Absorption Spectroscopy-based HTS assay[8]
Inhibition 91 ± 1% at 10 µMNot specifiedNot specified[7]
Inhibition of ATP-induced short-circuit current 78 ± 3% at 30 µMT84 cellsShort-circuit current[7]

Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology

This technique is employed to directly measure the ion currents flowing through TMEM16A channels in the cell membrane of a single cell.

Objective: To characterize the inhibitory effect of this compound on TMEM16A channel activity.

Materials:

  • Cells expressing TMEM16A (e.g., HEK293, FRT, or A253 cells)

  • Patch clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • Pipette solution (intracellular): 130 mM CsCl, 0.5 mM EGTA, 1 mM MgCl2, 1 mM Tris-ATP, and 10 mM HEPES (pH 7.2)[2]

  • Bath solution (extracellular): 140 mM N-methyl-d-glucamine-Cl, 1 mM CaCl2, 1 mM MgCl2, 10 mM glucose, and 10 mM HEPES (pH 7.4)[9]

  • This compound stock solution (in DMSO) and final dilutions in bath solution

Procedure:

  • Prepare fire-polished patch pipettes with a resistance of 3–5 MΩ.

  • Fill the pipette with the intracellular solution.

  • Establish a gigaohm seal between the pipette tip and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential (e.g., 0 mV).

  • Apply voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments) to elicit TMEM16A currents.

  • Activate TMEM16A channels by including a specific concentration of free calcium in the pipette solution (e.g., 275 nM) or by applying a calcium-mobilizing agonist like ATP to the bath solution.

  • Record baseline TMEM16A currents.

  • Perfuse the cell with the bath solution containing the desired concentration of this compound.

  • Record TMEM16A currents in the presence of the inhibitor.

  • Analyze the data to determine the percentage of inhibition and, if applicable, the IC50 value.

Iodide Influx Assay using YFP-Expressing Cells

This is a cell-based fluorescence assay used for high-throughput screening of TMEM16A inhibitors. It relies on the principle that the fluorescence of certain yellow fluorescent protein (YFP) variants is quenched by iodide.

Objective: To quantify the inhibitory activity of this compound on TMEM16A-mediated iodide influx.

Materials:

  • FRT cells co-expressing human TMEM16A and an iodide-sensitive YFP variant (e.g., YFP-H148Q/I152L/F46L)

  • 96-well microplates

  • Fluorescence plate reader

  • Assay buffer (e.g., PBS)

  • Iodide-containing buffer

  • Calcium agonist (e.g., ATP or ionomycin)

  • This compound stock solution and dilutions

Procedure:

  • Seed the YFP-TMEM16A expressing cells in a 96-well plate and grow to confluence.

  • Wash the cells with assay buffer.

  • Add the assay buffer containing various concentrations of this compound to the wells and incubate for a specified time.

  • Measure the baseline YFP fluorescence.

  • Add the calcium agonist to stimulate TMEM16A activity, followed immediately by the addition of the iodide-containing buffer.

  • Monitor the decrease in YFP fluorescence over time.

  • Calculate the rate of iodide influx (fluorescence quenching) for each concentration of this compound.

  • Determine the IC50 value by plotting the inhibition of iodide influx against the inhibitor concentration.

Signaling Pathways and Logical Relationships

TMEM16A Activation and Inhibition by this compound

The activation of TMEM16A is intrinsically linked to intracellular calcium signaling. Agonists binding to Gq-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) can trigger the production of inositol trisphosphate (IP3), leading to the release of calcium from the endoplasmic reticulum and subsequent activation of TMEM16A.

TMEM16A_Activation_Inhibition Agonist Agonist (e.g., ATP, UTP) GPCR_RTK GPCR / RTK Agonist->GPCR_RTK binds PLC PLC GPCR_RTK->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 generates ER Endoplasmic Reticulum IP3->ER acts on Ca2_release Ca²⁺ Release ER->Ca2_release TMEM16A TMEM16A Ca2_release->TMEM16A activates Cl_efflux Cl⁻ Efflux TMEM16A->Cl_efflux mediates CaCCinhA01 This compound CaCCinhA01->TMEM16A inhibits

Caption: Canonical signaling pathway for TMEM16A activation and its inhibition by this compound.

Experimental Workflow for Assessing this compound Efficacy

A typical experimental workflow to determine the efficacy of this compound involves a multi-step process, starting from cell culture to data analysis.

Experimental_Workflow start Start cell_culture Cell Culture (TMEM16A expressing cells) start->cell_culture assay_prep Assay Preparation (e.g., plating, solution prep) cell_culture->assay_prep inhibitor_incubation Incubation with This compound assay_prep->inhibitor_incubation stimulation TMEM16A Activation (e.g., Ca²⁺, ATP) inhibitor_incubation->stimulation data_acquisition Data Acquisition (Patch Clamp / Fluorescence) stimulation->data_acquisition data_analysis Data Analysis (% Inhibition, IC50) data_acquisition->data_analysis end End data_analysis->end

Caption: A generalized experimental workflow for evaluating the inhibitory effect of this compound.

Logical Relationship of this compound's Dual Inhibitory Mechanism

This compound inhibits TMEM16A through two interconnected mechanisms: pore blockage and induction of channel collapse.

Inhibition_Mechanism CaCCinhA01 This compound BindingPocket Binds to Pocket (R515, K603, E623) CaCCinhA01->BindingPocket PoreBlock Pore Blockage BindingPocket->PoreBlock ChannelCollapse Channel Collapse BindingPocket->ChannelCollapse Inhibition TMEM16A Inhibition PoreBlock->Inhibition ChannelCollapse->Inhibition

Caption: The dual mechanism of TMEM16A inhibition by this compound following binding.

Conclusion

This compound is a pivotal tool for the study of TMEM16A channels. Its ability to directly bind to and inhibit the channel provides a means to probe the physiological and pathological roles of TMEM16A. A thorough understanding of its mechanism of action, inhibitory potency, and the appropriate experimental methodologies for its use is essential for researchers and drug development professionals. While its specificity can be a concern, careful experimental design can mitigate these limitations, allowing for the continued exploration of TMEM16A as a therapeutic target. The data and protocols presented in this guide offer a solid foundation for the effective application of this compound in future research endeavors.

References

CaCCinh-A01: A Comprehensive Technical Guide to its Cellular Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CaCCinh-A01 is a small molecule inhibitor of Calcium-Activated Chloride Channels (CaCCs), with notable activity against the transmembrane member 16A (TMEM16A), also known as Anoctamin-1 (ANO1).[1][2] This technical guide provides an in-depth overview of the cell types in which this compound is active, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental applications.

Cellular Targets and Activity

This compound has demonstrated significant activity across a diverse range of cell types, primarily through its inhibition of TMEM16A/ANO1. Its effects are particularly prominent in cells where TMEM16A is overexpressed, such as in various cancers, and in cell types where CaCCs play a crucial physiological role.

Cancer Cell Lines

This compound exhibits potent anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines where ANO1 is highly expressed.[3][4] The primary mechanism in these cells often involves the downregulation of ANO1 protein levels.[3][4]

  • Esophageal Cancer Cells (Te11, FaDu, Te9, KYSE140, KYSE510): In these cell lines, this compound has been shown to decrease cell proliferation by promoting the endoplasmic reticulum-associated proteasomal degradation of the ANO1 protein.[4][5] Treatment with this compound leads to a reduction in ANO1 protein levels in a concentration-dependent manner.[3][4]

  • Breast Cancer Cells (ZR75-1, HCC1954, MDA-MB-415): this compound reduces cell viability and inhibits colony formation in ANO1-amplified breast cancer cell lines.[6] The sensitivity to the inhibitor correlates with the levels of ANO1 amplification and expression.[6]

  • Glioblastoma Cells (U138-MG, U-251): this compound has been identified as an inhibitor in these cell lines.[1]

  • Colon Cancer Cells: While this compound reduces cell viability in colon cancer cells, another CaCC inhibitor, T16Ainh-A01, has a minimal effect.[5]

Other Relevant Cell Types
  • Cardiac Fibroblasts (CFs): In primary cardiac fibroblasts from neonatal rats, this compound significantly represses the expression of ANO1 and α-smooth muscle actin (α-SMA).[7] It also inhibits cell proliferation, migration, and collagen secretion, suggesting its potential as an anti-fibrotic therapeutic agent.[5][7]

  • Human Bronchial and Intestinal Epithelial Cells: this compound can completely block the Calcium-Activated Chloride Channel current in these cells.[5][8]

  • Salivary Gland Cells: In contrast to airway and intestinal cells where it inhibits a component of the CaCC current, this compound fully blocks the CaCC current in salivary gland cells.[8]

  • HEK293 Cells: These cells are commonly used for heterologous expression of ion channels, including ANO6 (TMEM16F), to study the mechanism of action of inhibitors like this compound.[9][10] Studies in HEK293 cells have shown that this compound reduces the current through ANO6 channels by decreasing both the current amplitude and the open state dwelling time.[9]

  • Vascular Smooth Muscle Cells: this compound has been shown to induce vasorelaxation in rodent resistance arteries. However, this effect may not be solely due to CaCC inhibition, as it persists even when the transmembrane chloride gradient is abolished, suggesting potential off-target effects.[11][12]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound in various cell types.

ParameterValueCell Type/ConditionReference
IC50 (TMEM16A) 2.1 µMTMEM16A-expressing FRT cells[1][2]
IC50 (CaCC) ~10 µMHuman bronchial and intestinal cells[1][2]
GI50 (Cell Viability) 89.38 µMU138-MG glioblastoma cells[1]
IC50 (Cell Viability) ~8 µMMCF10A-ANO1 wild-type cells[6]
EffectCell Line(s)ConcentrationObservationReference
ANO1 Protein Reduction Te11, FaDu10 µM (72h)Markedly decreased ANO1 protein levels[4]
Cell Viability Reduction ZR75-1, HCC1954, MDA-MB-415VariesReduced cell viability[6]
Inhibition of CaCC Current Human Bronchial & Intestinal Cells0.1, 1, 10 µM38±14%, 66±10%, and 91±1% reduction[1]
Inhibition of ATP-induced Short-circuit Currents T84 cells10, 30 µM38±7% and 78±3% reduction[1]

Experimental Protocols

Western Blotting for ANO1 Protein Levels
  • Cell Treatment: Plate cells (e.g., Te11, FaDu) and treat with various concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 72 hours).[3][4]

  • Cell Lysis: Harvest cells and lyse in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against ANO1 overnight at 4°C. A loading control antibody (e.g., anti-β-actin) should also be used.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[3]

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

  • Compound Treatment: After cell attachment, treat with various concentrations of this compound for the desired time period (e.g., 72 hours).[6]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control (vehicle-treated) cells.

Electrophysiological Recordings (Whole-Cell Patch-Clamp)
  • Cell Preparation: Plate cells on glass coverslips suitable for patch-clamp recording.

  • Recording Setup: Use a patch-clamp amplifier and data acquisition system.

  • Pipette Solution (Intracellular): Fill patch pipettes with a solution typically containing (in mM): 140 CsCl, 1 MgCl2, 10 HEPES, and varying concentrations of free Ca2+ buffered with EGTA.

  • Bath Solution (Extracellular): Perfuse the cells with an extracellular solution typically containing (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES.

  • Giga-seal Formation and Whole-Cell Configuration: Form a high-resistance seal between the pipette tip and the cell membrane, and then rupture the membrane patch to achieve the whole-cell configuration.

  • Current Measurement: Clamp the cell membrane potential at a holding potential (e.g., -60 mV) and apply voltage steps to elicit currents.

  • Drug Application: Apply this compound to the bath solution to observe its effect on the CaCC currents.

Signaling Pathways and Mechanisms of Action

ANO1/TMEM16A Degradation Pathway

This compound has a unique mechanism of action in certain cancer cells, where it promotes the degradation of the ANO1 protein. This process is believed to occur through the endoplasmic reticulum-associated proteasomal degradation pathway.[5] This leads to a reduction in the total cellular levels of ANO1, thereby inhibiting downstream signaling and cell proliferation.[3][4]

ANO1_Degradation_Pathway CaCCinh_A01 This compound ANO1_ER ANO1 in ER CaCCinh_A01->ANO1_ER promotes Proteasome Proteasome ANO1_ER->Proteasome targeting to Degradation ANO1 Degradation Proteasome->Degradation Degradation->Inhibition Proliferation Cell Proliferation Inhibition->Proliferation

Caption: this compound promotes the degradation of ANO1 via the proteasome, leading to decreased cell proliferation.

Inhibition of EGFR Signaling

In breast cancer cells, the channel activity of ANO1 is implicated in the activation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[6] Inhibition of ANO1 by this compound leads to decreased EGFR phosphorylation and subsequently reduces the phosphorylation of downstream effectors like AKT, ERK1/2, and SRC. This ultimately results in decreased cell viability.[6]

EGFR_Signaling_Pathway CaCCinh_A01 This compound ANO1 ANO1 (TMEM16A) CaCCinh_A01->ANO1 inhibits EGFR EGFR ANO1->EGFR activates Downstream AKT, ERK1/2, SRC Phosphorylation EGFR->Downstream activates Viability Cell Viability Downstream->Viability promotes

Caption: this compound inhibits ANO1, leading to reduced EGFR signaling and decreased cell viability.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for investigating the activity of this compound in a specific cell type.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Functional & Molecular Assays cluster_analysis Data Analysis & Interpretation Cell_Seeding Seed Cells Treatment Treat with this compound Cell_Seeding->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Western_Blot Western Blot (ANO1, Signaling Proteins) Treatment->Western_Blot Electro_Phys Electrophysiology (Patch-Clamp) Treatment->Electro_Phys Data_Analysis Analyze Quantitative Data (IC50, % Inhibition) Viability_Assay->Data_Analysis Western_Blot->Data_Analysis Electro_Phys->Data_Analysis Conclusion Determine Cellular Effects & Mechanism of Action Data_Analysis->Conclusion

Caption: A generalized workflow for studying the effects of this compound on a selected cell type.

Conclusion

This compound is a versatile pharmacological tool for studying the roles of CaCCs, particularly TMEM16A/ANO1, in various physiological and pathological processes. Its activity has been demonstrated in a wide array of cell types, including numerous cancer cell lines, cardiac fibroblasts, and epithelial cells. The inhibitory mechanisms of this compound, which include both direct channel block and induction of protein degradation, make it a valuable compound for research and a potential starting point for the development of novel therapeutics targeting diseases associated with CaCC dysfunction. Further research is warranted to fully elucidate its spectrum of activity and potential off-target effects in different cellular contexts.

References

Preliminary Efficacy of CaCCinh-A01: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CaCCinh-A01 has emerged as a significant small-molecule inhibitor of the Calcium-Activated Chloride Channel (CaCC) protein family, with a particular affinity for TMEM16A (also known as Anoctamin 1 or ANO1). This technical guide provides a comprehensive overview of the preliminary efficacy of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating the associated signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in the development of therapeutic agents targeting CaCCs.

Introduction

Calcium-activated chloride channels are crucial for a multitude of physiological processes, including smooth muscle contraction, epithelial fluid secretion, and neuronal excitability.[1][2][3] Their dysfunction has been implicated in various pathological conditions such as hypertension, asthma, diarrhea, and cancer.[4] this compound was identified through a high-throughput screen as an inhibitor of CaCCs and has since been widely utilized as a pharmacological tool to investigate the physiological roles of TMEM16A.[5][6] This document synthesizes the current understanding of this compound's inhibitory effects and its mechanism of action.

Quantitative Efficacy Data

The inhibitory potency of this compound has been quantified across various experimental systems. The following tables summarize the key efficacy data.

Table 1: Inhibitory Potency (IC50) of this compound

TargetCell Line/SystemIC50Reference
TMEM16AHEK293 cells2.1 µM[7]
Calcium-Activated Chloride Channel (CaCC)HT-29 human intestinal epithelial cells10 µM[6][7]
HT-29 Cell Proliferation (72h)HT-29 cells15.48 µM[8]

Table 2: Functional Inhibition by this compound

AssayCell Line/TissueConcentration% InhibitionReference
ATP-induced Short-Circuit CurrentHT-29 cells10 µM38 ± 7%[7]
ATP-induced Short-Circuit CurrentHT-29 cells30 µM78 ± 3%[7]
Calcium-dependent Chloride CurrentFRT cells expressing human TMEM16A0.1 µM38 ± 14%[7]
Calcium-dependent Chloride CurrentFRT cells expressing human TMEM16A1 µM66 ± 10%[7]
Calcium-dependent Chloride CurrentFRT cells expressing human TMEM16A10 µM91 ± 1%[7]
Spontaneous Transient Inward Currents (STICs)Mouse Corpus Cavernosum Smooth Muscle Cells3 µM83% (amplitude)[9]

Mechanism of Action

This compound exerts its inhibitory effect by directly interacting with the TMEM16A protein. Molecular docking and site-directed mutagenesis studies have identified a binding pocket located above the channel pore. The binding of this compound is proposed to not only physically occlude the pore but also induce a conformational change that leads to its collapse.[4] Key amino acid residues crucial for this interaction include Arginine 515 (R515), Lysine 603 (K603), and Glutamic acid 623 (E623).[4] The carboxyl and amide oxygen atoms of this compound are critical for its binding to TMEM16A.[4]

Furthermore, in some cell types, this compound has been shown to promote the ubiquitination and subsequent proteasomal degradation of the ANO1 protein, leading to a reduction in its expression at the cell surface.[5]

Key Experimental Protocols

The following are detailed methodologies for experiments commonly used to assess the efficacy of this compound.

Iodide Influx Assay

This assay is a common method to measure the activity of anion channels like TMEM16A.

Objective: To quantify the inhibitory effect of this compound on TMEM16A-mediated iodide influx.

Methodology:

  • Cell Culture: Fischer Rat Thyroid (FRT) cells stably expressing human TMEM16A are cultured to confluence in 96-well plates.

  • Pre-incubation: Cells are washed with a chloride-free buffer (e.g., containing NaNO3) and then incubated with varying concentrations of this compound or vehicle (DMSO) for a specified period (e.g., 10-30 minutes) at 37°C.

  • Stimulation and Iodide Loading: Cells are stimulated with a Ca2+ agonist (e.g., ATP or ionomycin) in the presence of an iodide-containing buffer (e.g., NaI).

  • Quenching and Lysis: The iodide influx is stopped by washing with an ice-cold, iodide-free buffer. The cells are then lysed.

  • Detection: The intracellular iodide concentration is measured using an iodide-sensitive fluorescent indicator (e.g., YFP-H148Q/I152L). The fluorescence quenching is proportional to the amount of iodide that entered the cells.

  • Data Analysis: The rate of fluorescence quenching is calculated and normalized to the vehicle control to determine the percent inhibition for each concentration of this compound.

Short-Circuit Current (Isc) Measurement in Ussing Chamber

This electrophysiological technique measures ion transport across an epithelial monolayer.

Objective: To assess the effect of this compound on agonist-induced chloride secretion in epithelial cells.

Methodology:

  • Cell Culture: HT-29 human colon adenocarcinoma cells are seeded on permeable supports (e.g., Snapwell™ inserts) and cultured until a confluent monolayer with high transepithelial resistance is formed.

  • Ussing Chamber Setup: The cell-seeded inserts are mounted in an Ussing chamber, which separates the apical and basolateral compartments. Both compartments are filled with Krebs-bicarbonate buffer and maintained at 37°C and gassed with 95% O2/5% CO2.

  • Measurement: The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc) is continuously recorded.

  • Experimental Procedure:

    • After a stable baseline Isc is achieved, a Ca2+-elevating agonist (e.g., ATP or carbachol) is added to the basolateral side to stimulate chloride secretion, resulting in an increase in Isc.

    • Once the agonist-induced Isc reaches a plateau, this compound is added to the apical side in a cumulative, concentration-dependent manner.

  • Data Analysis: The change in Isc following the addition of this compound is measured and expressed as a percentage of the agonist-induced current to determine the inhibitory effect.

Isometric Tension Recording in Isolated Smooth Muscle

This technique is used to measure the contractile and relaxant properties of smooth muscle tissues.

Objective: To evaluate the effect of this compound on smooth muscle contraction.

Methodology:

  • Tissue Preparation: Segments of an artery (e.g., mesenteric artery) or other smooth muscle tissue are carefully dissected and mounted in a wire myograph chamber.[10] The chamber is filled with physiological salt solution (PSS), maintained at 37°C, and aerated with 95% O2/5% CO2.

  • Equilibration and Viability Check: The tissue is allowed to equilibrate under a resting tension. The viability of the tissue is confirmed by inducing a contraction with a high-potassium solution (e.g., 60 mM KCl).

  • Contraction Induction: The smooth muscle is pre-constricted with an agonist such as norepinephrine or the thromboxane A2 mimetic U46619.[10]

  • Inhibitor Application: Once a stable contraction is achieved, this compound is added in a cumulative manner to assess its vasorelaxant effects.

  • Data Analysis: The relaxation induced by this compound is calculated as a percentage of the pre-constriction tone.

Signaling Pathways and Visualizations

TMEM16A is not merely a chloride channel but also participates in intracellular signaling cascades that regulate cell proliferation, migration, and other functions.[11] this compound, by inhibiting TMEM16A, can modulate these pathways.

TMEM16A-Mediated Signaling

TMEM16A has been shown to interact with and modulate several key signaling pathways, including:

  • Epidermal Growth Factor Receptor (EGFR) Signaling: TMEM16A can enhance EGFR signaling, leading to the activation of downstream pathways like PI3K/Akt and MAPK/ERK, which are involved in cell growth and survival.[2][3][11]

  • Mitogen-Activated Protein Kinase (MAPK) Signaling: Overexpression of TMEM16A can activate the Ras-Raf-MEK-ERK1/2 signaling cascade, promoting cell proliferation.[1][11]

  • Nuclear Factor kappa B (NF-κB) Signaling: In certain contexts, TMEM16A can activate the NF-κB pathway, which plays a critical role in inflammation and cell survival.[11][12]

TMEM16A_Signaling_Pathways CaCCinh_A01 This compound TMEM16A TMEM16A (ANO1) CaCCinh_A01->TMEM16A Inhibits Cl_ion Cl⁻ TMEM16A->Cl_ion Efflux EGFR EGFR TMEM16A->EGFR Modulates NFkB NF-κB TMEM16A->NFkB Activates Ca_ion Ca²⁺ Ca_ion->TMEM16A Activates Secretion Ion/Fluid Secretion Cl_ion->Secretion Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration NFkB->Proliferation

Caption: Overview of TMEM16A signaling and its inhibition by this compound.

Experimental Workflow for Efficacy Testing

The general workflow for assessing the efficacy of a TMEM16A inhibitor like this compound involves a multi-tiered approach, from in vitro channel activity to more complex cellular and tissue-based functional assays.

Experimental_Workflow cluster_invitro cluster_cellbased cluster_tissuebased start Start: Hypothesis This compound inhibits TMEM16A invitro In Vitro Assays (Direct Channel Inhibition) start->invitro cellbased Cell-Based Functional Assays (Cellular Consequences) invitro->cellbased patch_clamp Patch-Clamp (Electrophysiology) influx_assay Iodide Influx Assay (Ion Movement) tissuebased Ex Vivo / Tissue-Based Assays (Physiological Relevance) cellbased->tissuebased proliferation_assay Proliferation Assay (e.g., MTT, CCK-8) migration_assay Migration Assay (e.g., Transwell) secretion_assay Secretion Assay (Ussing Chamber) end Conclusion: Efficacy Profile of this compound tissuebased->end myography Wire Myography (Smooth Muscle Contraction) invivo In Vivo Models (e.g., Stroke, Hypertension)

Caption: General experimental workflow for evaluating this compound efficacy.

Discussion and Future Directions

The available data robustly demonstrate that this compound is an effective inhibitor of TMEM16A and CaCC-mediated currents. Its utility as a research tool is well-established. However, some studies have raised questions about its selectivity, particularly at higher concentrations, where it may exert off-target effects.[10][13] For instance, vasorelaxation effects have been observed even in the absence of a chloride gradient, suggesting mechanisms independent of TMEM16A inhibition.[10][13]

Future research should focus on:

  • Improving Selectivity: Developing analogs of this compound with higher specificity for TMEM16A to minimize off-target effects.

  • In Vivo Efficacy: Expanding on preliminary in vivo studies, such as those in stroke models, to better understand the pharmacokinetic and pharmacodynamic properties of this compound in complex biological systems.[7]

  • Therapeutic Potential: Further investigating the therapeutic potential of targeting TMEM16A with inhibitors like this compound in diseases characterized by CaCC hyperexcitability.

Conclusion

This compound is a potent inhibitor of TMEM16A, a critical component of calcium-activated chloride channels. This guide has provided a consolidated overview of its efficacy, with quantitative data, detailed experimental protocols, and a depiction of the relevant signaling pathways. While its selectivity may be a concern in certain contexts, this compound remains an invaluable tool for elucidating the physiological and pathophysiological roles of TMEM16A. The continued study of this and similar compounds holds significant promise for the development of novel therapeutics.

References

Methodological & Application

Application Notes and Protocols: Preparation of CaCCinh-A01 Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

CaCCinh-A01 is a widely used inhibitor of calcium-activated chloride channels (CaCCs), including TMEM16A (also known as Anoctamin 1 or ANO1) [2, 4]. It is an essential tool for researchers studying ion channel function, signal transduction, and various physiological processes involving chloride transport. Proper preparation of a stock solution is the first critical step for ensuring the accuracy and reproducibility of experimental results. This document provides a detailed protocol for preparing a stock solution of this compound for in vitro research applications.

Data Presentation

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueSource
Molecular Weight 347.43 g/mol [1][2]
Purity ≥98% (HPLC)[1][2]
Appearance Off-white to white solid[1][3]
Solubility in DMSO 30 mg/mL to 69 mg/mL[4][5][6]
Solubility in Ethanol ~3.47 mg/mL (with gentle warming)[2]
Recommended Storage (Solid) -20°C[1][2]
Recommended Storage (Stock Solution) -20°C or -80°C[3][4]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Pipettes and sterile pipette tips

  • Vortex mixer

  • Analytical balance

Equipment:

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

  • Fume hood

Procedure:

  • Preparation: Before starting, ensure all equipment is clean and readily accessible. Work in a fume hood to minimize inhalation of the compound and solvent.

  • Weighing this compound: Carefully weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.47 mg of this compound (Molecular Weight: 347.43 g/mol ).

  • Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube. Add the appropriate volume of DMSO to the tube. For a 10 mM solution with 3.47 mg of the compound, add 1 mL of DMSO.

  • Mixing: Close the tube tightly and vortex the solution until the this compound is completely dissolved. The solution should be clear and pale yellow[1]. Gentle warming may be applied to aid dissolution if necessary[2].

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes[3][4]. Store the aliquots at -20°C or -80°C. When stored at -20°C, the solution is stable for at least one year[3]. For longer-term storage, -80°C is recommended[3][4].

Safety Precautions:

  • Always handle this compound and DMSO in a well-ventilated area, preferably a fume hood.

  • Wear appropriate personal protective equipment, including a lab coat, gloves, and safety glasses.

  • Refer to the Safety Data Sheet (SDS) for detailed safety information before handling the compound and solvent.

Mandatory Visualization

G cluster_prep Preparation Phase cluster_weigh Weighing Phase cluster_dissolve Dissolution Phase cluster_store Storage Phase A Gather Materials and Equipment B Don Personal Protective Equipment (PPE) A->B C Tare analytical balance D Weigh this compound powder C->D E Add powder to sterile tube D->E F Add appropriate volume of DMSO E->F G Vortex until fully dissolved F->G H Aliquot stock solution G->H I Store at -20°C or -80°C H->I

Caption: Workflow for preparing a this compound stock solution.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Product Information

Product Name: CaCCinh-A01 Synonyms: 6-tert-butyl-2-(furan-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid; TMEM16 Blocker I; ANO Blocker I CAS Number: 407587-33-1 Molecular Formula: C₁₈H₂₁NO₄S Molecular Weight: 347.43 g/mol

This compound is a potent inhibitor of the Calcium-Activated Chloride Channel (CaCC), particularly the anoctamin-1 (ANO1) or transmembrane member 16A (TMEM16A) channel. It blocks CaCC currents with an IC₅₀ of approximately 10 µM and specifically inhibits TMEM16A channels with an IC₅₀ of 2.1 µM.[1][2] It is widely used as a chemical probe to investigate the physiological and pathophysiological roles of TMEM16A in processes such as cell proliferation, migration, and apoptosis.[3][4]

Recommended Solvent and Solubility

Due to its hydrophobic nature, this compound is insoluble in water. The recommended solvent for preparing stock solutions is Dimethyl Sulfoxide (DMSO) . Use fresh, anhydrous DMSO to avoid decreased solubility due to moisture absorption.

Solubility Data

The following table summarizes the solubility of this compound in various solvents based on data from multiple suppliers.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Appearance
DMSO 34.74 - 69 ~100 - 198.6 Pale Yellow Solution
DMF30~86.4-
Ethanol~3.47~10Requires gentle warming
WaterInsolubleInsoluble-
DMSO:PBS (pH 7.2) (1:2)0.3~0.86-

Data compiled from multiple sources. For batch-specific solubility, please refer to the manufacturer's certificate of analysis.

Protocols

Preparation of a 100 mM DMSO Stock Solution

This protocol describes the preparation of a high-concentration stock solution for long-term storage.

Materials:

  • This compound powder (e.g., 5 mg)

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or cryogenic vials

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, weigh 5 mg of the compound.

  • Solvent Calculation: Calculate the volume of DMSO required to achieve the desired concentration.

    • Formula: Volume (µL) = [Mass (mg) / Molecular Weight ( g/mol )] / Concentration (mol/L) * 1,000,000

    • Example for 5 mg to make 100 mM: Volume (µL) = [5 mg / 347.43 g/mol ] / 0.1 mol/L * 1,000,000 ≈ 143.9 µL

  • Dissolving: Add the calculated volume of DMSO to the vial containing the this compound powder.

  • Mixing: Vortex or gently warm the solution (if necessary) until the powder is completely dissolved, resulting in a clear, pale-yellow solution.[2][5]

  • Aliquoting & Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).

G cluster_start Step 1: Preparation cluster_storage Step 2: Storage s1 Weigh this compound (e.g., 5 mg) s2 Add calculated volume of anhydrous DMSO (e.g., 143.9 µL for 100 mM) s1->s2 s3 Vortex until fully dissolved s2->s3 s4 Aliquot into single-use tubes s3->s4 s5 Store at -20°C or -80°C s4->s5

Figure 1. Workflow for preparing a this compound stock solution.

Application Protocol: Cell Viability Assay (CCK-8/MTT)

This protocol provides a general method for assessing the effect of this compound on the proliferation of cancer cells, such as the HT-29 colon cancer cell line.[4]

Materials:

  • HT-29 cells (or other suitable cell line)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well cell culture plates

  • This compound stock solution (100 mM in DMSO)

  • Cell Counting Kit-8 (CCK-8) or MTT reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HT-29 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Preparation of Working Solutions:

    • Prepare serial dilutions of this compound in complete culture medium from your DMSO stock.

    • Important: Ensure the final concentration of DMSO in the wells is consistent across all treatments and does not exceed 0.1% to avoid solvent-induced cytotoxicity. Prepare a "vehicle control" with the same final DMSO concentration.

    • Example concentrations: 0 µM (vehicle), 5 µM, 10 µM, 20 µM, 30 µM, 50 µM.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared working solutions (or vehicle control) to the respective wells.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.[3][4]

  • Viability Measurement (CCK-8):

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate for 1-4 hours until the color develops.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells: Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100

    • Plot the viability percentage against the this compound concentration to determine the IC₅₀ value.

Mechanism of Action & Signaling Pathway

This compound inhibits TMEM16A, a channel that is activated by an increase in intracellular calcium ([Ca²⁺]i).[6] This channel's activity is crucial for Cl⁻ ion flux, which in turn influences membrane potential and various downstream signaling events. In many cancer cells, TMEM16A activity is linked to the promotion of cell proliferation and survival.[3][7] Inhibition of TMEM16A by this compound disrupts these pathways. It has been shown to decrease the phosphorylation of key signaling proteins such as EGFR and downstream effectors like ERK1/2 and AKT, ultimately leading to cell cycle arrest and apoptosis.[5][8][9]

G cluster_upstream Upstream Activation cluster_channel Channel Activity cluster_downstream Downstream Signaling & Cellular Effects Ca_increase ↑ Intracellular [Ca²⁺] TMEM16A TMEM16A (ANO1) Ca²⁺-Activated Cl⁻ Channel Ca_increase->TMEM16A Activates Cl_efflux Cl⁻ Efflux & Membrane Depolarization TMEM16A->Cl_efflux Mediates Proliferation Cell Proliferation & Survival EGFR EGFR Signaling Cl_efflux->EGFR Promotes MAPK MAPK / ERK Pathway EGFR->MAPK Activates MAPK->Proliferation Promotes Apoptosis Apoptosis CaCCinh This compound CaCCinh->TMEM16A Inhibits CaCCinh->Apoptosis Induces

Figure 2. Simplified signaling pathway showing inhibition of TMEM16A by this compound.

References

Application Notes and Protocols for CaCCinh-A01 in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CaCCinh-A01 is a widely recognized inhibitor of the Calcium-Activated Chloride Channel (CaCC), specifically targeting TMEM16A (Anoctamin-1), a key component of CaCCs.[1][2][3][4] It is a valuable tool for investigating the physiological and pathophysiological roles of TMEM16A in various cellular processes, including epithelial secretion, smooth muscle contraction, and cell proliferation.[1][5] These application notes provide detailed protocols for the use of this compound in common in vitro experiments and summarize effective concentrations for various cell types and assays.

Mechanism of Action

This compound acts as a blocker of the TMEM16A channel pore.[1] Molecular studies have shown that it binds to a pocket located above the pore, leading to both blockage and collapse of the pore structure.[1] This inhibition is reported to be independent of changes in intracellular calcium levels.[5][6]

Data Presentation: Effective Concentrations of this compound

The effective concentration of this compound can vary significantly depending on the cell type, the specific assay, and the experimental conditions. The following tables summarize the reported IC50 values and working concentrations for this compound in various in vitro applications.

Table 1: IC50 Values of this compound

TargetCell TypeAssayIC50 ValueReference
TMEM16ATMEM16A-expressing FRT cellsIodide influx assay2.1 µM[3][4][7]
CaCCHuman bronchial and intestinal epithelial cellsShort-circuit current measurement~10 µM[3][4][8]
TMEM16A CurrentNot SpecifiedNot Specified7.35 ± 0.86 µM[9]
Cell ProliferationTe11 cellsCell viability assay (72h)2.2 µM[9]
Cell ProliferationFaDu cellsCell viability assay (72h)5.8 µM[9]
Cell ProliferationHT-29 cellsMTT assay (72h)15.48 µM[10]
Cell ProliferationHeLa cellsCell viability assay (72h)33 µM[9]
Cell ProliferationTe1 cellsCell viability assay (72h)37 µM[9]
Cell ProliferationHT-29 cellsMTT assay (24h)60.49 µM[10]

Table 2: Working Concentrations of this compound in Various In Vitro Assays

Cell TypeAssayConcentrationEffectReference
HEK293 cells with ANO6Single-channel recording (inside-out)20 µMDecrease in current amplitude and open state dwelling time[11]
Rodent resistance arteriesVasorelaxation assay0.1 - 10 µMConcentration-dependent relaxation[2][12]
Rat cardiac fibroblastsCell proliferation assay (CCK-8)30 µMSignificant inhibition of proliferation[7]
Rat cardiac fibroblastsIntracellular Ca2+ measurement (Fluo-4 AM)30 µMMinimal effect on intracellular Ca2+[7][13]
Human U251 cells (overexpressing ANO1)Antiproliferative assay (72h)Not specifiedReduction in cell viability[8]
HT-29 cellsCell morphology and apoptosis assays30 µMInduced apoptosis[10][14]
BEAS-2B cellsWound healing assay (24h)30 µMEnhanced proliferation and wound healing[9]

Experimental Protocols

Patch-Clamp Electrophysiology for Measuring TMEM16A/CaCC Currents

This protocol describes the whole-cell patch-clamp technique to measure the effect of this compound on TMEM16A/CaCC currents.

Materials:

  • Cells expressing TMEM16A (e.g., HEK293-TMEM16A)

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries

  • Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Intracellular solution (in mM): 140 CsCl, 1 MgCl2, 10 HEPES, 5 EGTA, and appropriate free Ca2+ concentration (e.g., buffered with CaCl2 to achieve desired concentration) (pH 7.2 with CsOH)

  • This compound stock solution (e.g., 10 mM in DMSO)

Procedure:

  • Prepare fresh extracellular and intracellular solutions and filter them (0.2 µm filter).

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.

  • Plate cells on coverslips at a suitable density for patch-clamping.

  • Place a coverslip with cells in the recording chamber and perfuse with extracellular solution.

  • Approach a cell with the patch pipette and form a gigaohm seal (>1 GΩ).

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -60 mV.

  • Apply a voltage ramp or step protocol (e.g., steps from -100 mV to +100 mV in 20 mV increments) to elicit CaCC currents.

  • Record baseline currents in the absence of the inhibitor.

  • Prepare the desired concentration of this compound in the extracellular solution from the stock solution. Ensure the final DMSO concentration is low (e.g., <0.1%) to avoid solvent effects.

  • Perfuse the cell with the this compound containing solution and record the currents again using the same voltage protocol.

  • Wash out the inhibitor by perfusing with the control extracellular solution to check for reversibility.

DOT Diagram: Patch-Clamp Workflow

patch_clamp_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Prepare Solutions (Extra- & Intracellular) p2 Pull Pipettes (3-5 MΩ) p3 Plate Cells e1 Form Giga-seal e2 Establish Whole-Cell e1->e2 e3 Record Baseline Currents e2->e3 e4 Apply this compound e3->e4 e5 Record Inhibited Currents e4->e5 e6 Washout e5->e6 a1 Compare Currents e6->a1

Caption: Workflow for patch-clamp electrophysiology experiments.

Intracellular Calcium Measurement

This protocol outlines the use of a fluorescent calcium indicator to assess whether this compound affects intracellular calcium levels.

Materials:

  • Cells of interest

  • Fluorescent calcium indicator (e.g., Fluo-4 AM, Fura-2 AM)

  • HEPES-buffered saline (HBS)

  • Pluronic F-127 (optional, to aid dye loading)

  • This compound stock solution

  • Positive control (e.g., ionomycin or ATP)

  • Fluorescence microscope or plate reader

Procedure:

  • Seed cells on glass-bottom dishes or 96-well plates.

  • Prepare a loading solution containing the calcium indicator (e.g., 2-5 µM Fluo-4 AM) in HBS. A small amount of Pluronic F-127 (e.g., 0.02%) can be added to facilitate dye loading.

  • Remove the culture medium from the cells and wash once with HBS.

  • Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.

  • Wash the cells twice with HBS to remove excess dye.

  • Add HBS to the cells and allow them to de-esterify the dye for at least 20 minutes at room temperature.

  • Acquire baseline fluorescence measurements.

  • Add this compound at the desired concentration and continue to record fluorescence to observe any direct effect on resting calcium levels.

  • After a period of incubation with this compound, stimulate the cells with a calcium-mobilizing agonist (e.g., ATP or ionomycin) to assess the effect of the inhibitor on agonist-induced calcium signals.

  • Record the fluorescence changes over time.

DOT Diagram: Intracellular Calcium Measurement Workflow

calcium_workflow cluster_prep Preparation cluster_exp Experiment p1 Seed Cells p2 Load with Calcium Indicator p1->p2 p3 Wash & De-esterify p2->p3 e1 Record Baseline Fluorescence p3->e1 e2 Add this compound e1->e2 e3 Record Fluorescence e2->e3 e4 Add Agonist (e.g., ATP) e3->e4 e5 Record Stimulated Fluorescence e4->e5

Caption: Workflow for intracellular calcium measurement.

Cell Proliferation Assay

This protocol describes how to assess the effect of this compound on cell proliferation using a colorimetric assay like MTT or CCK-8.

Materials:

  • Cells of interest

  • 96-well plates

  • Complete culture medium

  • This compound stock solution

  • MTT or CCK-8 reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or isopropanol with HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (e.g., medium with the same concentration of DMSO as the highest inhibitor concentration).

  • Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound or the vehicle control.

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, add the MTT or CCK-8 reagent to each well according to the manufacturer's instructions.

  • Incubate for 1-4 hours at 37°C.

  • If using MTT, add the solubilization solution and incubate until the formazan crystals are fully dissolved.

  • Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

DOT Diagram: Signaling Pathway of TMEM16A Inhibition

signaling_pathway CaCCinhA01 This compound TMEM16A TMEM16A (CaCC) CaCCinhA01->TMEM16A inhibits Cl_efflux Cl- Efflux TMEM16A->Cl_efflux Cellular_Processes Cellular Processes (e.g., Proliferation, Migration) Cl_efflux->Cellular_Processes regulates Ca_signal Intracellular Ca2+ Signal Ca_signal->TMEM16A activates

Caption: Inhibition of TMEM16A signaling by this compound.

Conclusion

This compound is a potent and valuable tool for studying the function of TMEM16A/CaCCs in vitro. The provided protocols and concentration guidelines offer a starting point for researchers. However, it is crucial to optimize the experimental conditions, particularly the concentration of this compound, for each specific cell type and application to ensure reliable and reproducible results.

References

Application Notes and Protocols for CaCCinh-A01 in Patch Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CaCCinh-A01 is a small molecule inhibitor of calcium-activated chloride channels (CaCCs), with notable activity against transmembrane member 16A (TMEM16A), also known as Anoctamin-1 (ANO1).[1] These channels are implicated in a variety of physiological processes, including epithelial fluid secretion, smooth muscle contraction, and neuronal excitability. Their dysfunction is linked to pathologies such as cystic fibrosis, asthma, hypertension, and cancer.[2] this compound serves as a critical pharmacological tool for investigating the physiological and pathophysiological roles of CaCCs, particularly in the context of patch clamp electrophysiology.

Mechanism of Action

This compound exerts its inhibitory effects through a dual mechanism. Primarily, it acts as a channel blocker, directly inhibiting the ion permeation pathway. Studies have shown that for ANO6 (TMEM16F), this compound reduces both the current amplitude and the open state dwelling time of single channels.[3] Beyond direct channel blockade, this compound has also been demonstrated to promote the degradation of the ANO1 protein, offering a secondary, longer-term modulatory effect on channel activity. This dual action makes it a potent tool for studying the roles of ANO1 in both acute and chronic cellular processes.

Data Presentation: Quantitative Summary of this compound Activity

The following table summarizes the key quantitative data for this compound from various electrophysiological studies.

ParameterTargetCell TypeMethodValueReference
IC50TMEM16A (ANO1)TMEM16A-expressing FRT cellsElectrophysiology2.1 µM[1]
IC50Calcium-Activated Chloride Channel (CaCC)Human bronchial and intestinal cellsElectrophysiology~10 µM[1]
Effective ConcentrationANO6 (TMEM16F)HEK293 cellsInside-out patch clamp20 µM (used to observe significant inhibition)[3]
Effective ConcentrationCaCCs in Cardiac FibroblastsRat Cardiac FibroblastsCell-based assays30 µM (used to observe effects on proliferation)[4]
Inhibition PercentageCalcium-dependent chloride currentNot specifiedNot specified38±14% at 0.1 µM, 66±10% at 1 µM, 91±1% at 10 µM[1]
Inhibition PercentageATP-induced short-circuit currentsNot specifiedNot specified38±7% at 10 µM, 78±3% at 30 µM[1]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the dual mechanism of action of this compound on ANO1 channels.

Mechanism of Action of this compound on ANO1 cluster_membrane Cell Membrane ANO1 ANO1 (TMEM16A) Channel Current Reduced Chloride Current ANO1->Current Mediates CaCCinhA01 This compound Block Direct Channel Block CaCCinhA01->Block Degradation Promotes Protein Degradation CaCCinhA01->Degradation Block->ANO1 Inhibits Degradation->ANO1 Leads to removal of

Caption: Dual inhibitory mechanism of this compound on ANO1 channels.

Experimental Protocols

Whole-Cell Patch Clamp Protocol for Investigating this compound Effects on TMEM16A

This protocol is designed for recording whole-cell TMEM16A currents and assessing the inhibitory effect of this compound.

1. Materials and Solutions:

  • Cell Culture: HEK293 cells stably expressing human TMEM16A.

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal Solution (in mM): 140 CsCl, 1 MgCl2, 10 HEPES, 5 EGTA, and appropriate CaCl2 to achieve desired free Ca2+ concentration (e.g., 1 µM). Adjust pH to 7.2 with CsOH.

  • This compound Stock Solution: 10 mM in DMSO. Store at -20°C.

2. Equipment:

  • Patch clamp amplifier and digitizer

  • Microscope with manipulators

  • Perfusion system

  • Borosilicate glass capillaries for patch pipettes

3. Protocol Steps:

  • Cell Preparation: Plate TMEM16A-expressing HEK293 cells on glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording:

    • Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.

    • Approach a cell with the patch pipette and form a gigaohm seal (>1 GΩ).

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Allow the cell to dialyze with the internal solution for 3-5 minutes.

  • Data Acquisition:

    • Hold the cell at a holding potential of -60 mV.

    • Apply a voltage step protocol (e.g., steps from -100 mV to +100 mV in 20 mV increments for 500 ms) to elicit TMEM16A currents.

    • Establish a stable baseline recording.

  • Application of this compound:

    • Prepare the desired final concentration of this compound in the external solution (e.g., 0.1, 1, 10, 30 µM). Ensure the final DMSO concentration is ≤ 0.1%.

    • Perfuse the cell with the this compound containing external solution.

    • Record currents using the same voltage protocol at regular intervals to observe the onset and steady-state of inhibition.

  • Washout: Perfuse with the control external solution to check for reversibility of the block.

Experimental Workflow Diagram

Patch Clamp Experimental Workflow with this compound A Prepare Cells and Solutions B Pull Patch Pipette A->B C Form Gigaohm Seal B->C D Establish Whole-Cell Configuration C->D E Record Baseline Current D->E F Perfuse with this compound E->F G Record Inhibited Current F->G H Washout and Record Recovery G->H I Data Analysis H->I

Caption: General workflow for a patch clamp experiment using this compound.

Inside-Out Patch Clamp Protocol for Studying Single-Channel Effects of this compound on ANO6

This protocol is adapted for recording single ANO6 channel currents and assessing the effect of this compound on channel kinetics.

1. Materials and Solutions:

  • Cell Culture: HEK293 cells expressing ANO6 (TMEM16F).

  • Pipette Solution (External - in mM): 140 NMDG-Cl, 2 MgCl2, 10 HEPES. Adjust pH to 7.4 with NMDG.

  • Bath Solution (Internal - in mM): 140 NMDG-Cl, 2 MgCl2, 10 HEPES, and appropriate CaCl2 and EGTA to control free Ca2+ concentration (e.g., 10 µM). Adjust pH to 7.2 with NMDG.

  • This compound Stock Solution: 10 mM in DMSO.

2. Protocol Steps:

  • Cell and Pipette Preparation: As described in the whole-cell protocol.

  • Recording:

    • Form a gigaohm seal on a cell.

    • Excise the patch of membrane into the bath solution to achieve the inside-out configuration.

  • Data Acquisition:

    • Hold the patch at a constant potential (e.g., +40 mV).

    • Record single-channel openings in the presence of activating Ca2+ in the bath solution.

  • Application of this compound:

    • Add this compound directly to the bath solution to the desired final concentration (e.g., 20 µM).

    • Record single-channel activity in the presence of the inhibitor.

  • Data Analysis: Analyze single-channel recordings to determine changes in open probability, mean open time, and current amplitude.

Concluding Remarks

This compound is an invaluable tool for the functional characterization of calcium-activated chloride channels. The provided protocols and data serve as a comprehensive guide for researchers employing patch clamp electrophysiology to investigate the roles of these channels in health and disease. Careful consideration of experimental conditions, including cell type and inhibitor concentration, is crucial for obtaining robust and reproducible results.

References

Protocol for treating cell cultures with CaCCinh-A01

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CaCCinh-A01 is a potent inhibitor of calcium-activated chloride channels (CaCCs), with notable activity against TMEM16A (Anoctamin-1), a key component of CaCCs.[1][2] It is widely utilized as a pharmacological tool to investigate the physiological and pathophysiological roles of TMEM16A in various cellular processes, including epithelial secretion, smooth muscle contraction, and cancer progression.[3][4][5] These application notes provide detailed protocols for the use of this compound in cell culture experiments, including its mechanism of action, preparation, and application in common cellular assays.

Mechanism of Action

This compound primarily functions by inhibiting the chloride ion conductance of TMEM16A channels.[1][2] Studies have revealed that it binds to a pocket located above the channel pore, leading to both pore blockage and collapse.[1] Key residues for this interaction have been identified as R515, K603, and E623.[1] Beyond direct channel inhibition, this compound has also been shown to decrease the proliferation of certain cancer cell lines by promoting the degradation of the ANO1 protein.[4][6][7] In some cell types, it may also indirectly affect intracellular calcium signaling.[8]

Quantitative Data Summary

The following tables summarize the effective concentrations of this compound in various applications.

Table 1: Inhibitory Concentrations (IC50) of this compound

TargetCell Line/SystemIC50 ValueReference
TMEM16ATMEM16A-expressing FRT cells2.1 µM[2]
CaCCHuman Bronchial/Intestinal Cells~10 µM[2]
TMEM16A CurrentHT-29 Cells7.35 ± 0.86 µM[9]

Table 2: Effective Concentrations for Cellular Assays

AssayCell LineConcentrationDurationEffectReference
Inhibition of Cell ViabilityPC-3, HCT116, HT-29Dose-dependent72 hoursReduced cell viability[4]
Inhibition of Cell ViabilityTe11, FaDu, Te1, HeLa2.2, 5.8, 37, 33 µM (IC50)72 hoursSignificantly inhibited proliferation[9]
Inhibition of Cell ViabilityHT-2910 µM72 hoursSignificantly inhibited viability[9]
Inhibition of Cell ViabilityZR75-1, HCC1954, MDA-MB-415~8 µM (IC50)Not SpecifiedReduced cell viability[10]
Inhibition of Cell ProliferationCardiac Fibroblasts30 µM48 hoursSignificant repression of cell proliferation[6][11]
G1 Cell Cycle ArrestGIST-T110-30 µM48 hoursIncreased percentage of cells in G1 phase[12]
Inhibition of Cell MigrationCardiac Fibroblasts30 µMNot SpecifiedSignificant repression of cell migration[11]
Reduction of ANO1 ProteinPC-3, HCT116, HT-29Dose-dependent72 hoursMarkedly decreased ANO1 protein levels[4]

Experimental Protocols

Preparation of this compound Stock and Working Solutions

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Appropriate cell culture medium (e.g., DMEM, McCoy's 5A)

  • Sterile microcentrifuge tubes and pipette tips

Stock Solution Preparation (10 mM):

  • The molecular weight of this compound is 347.43 g/mol . To prepare a 10 mM stock solution, dissolve 3.47 mg of this compound in 1 mL of DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Working Solution Preparation:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of culture medium.

  • Mix gently by pipetting.

  • Use the working solution immediately for treating cells.

G Workflow for this compound Solution Preparation cluster_stock Stock Solution (10 mM) cluster_working Working Solution stock_powder This compound Powder stock_dissolve Dissolve & Vortex stock_powder->stock_dissolve stock_dmso DMSO stock_dmso->stock_dissolve stock_aliquot Aliquot stock_dissolve->stock_aliquot stock_store Store at -20°C stock_aliquot->stock_store work_thaw Thaw Stock stock_store->work_thaw Retrieve for use work_dilute Dilute to Final Concentration work_thaw->work_dilute work_medium Culture Medium work_medium->work_dilute work_mix Mix Gently work_dilute->work_mix work_use Use Immediately work_mix->work_use

Caption: Workflow for the preparation of this compound stock and working solutions.

Cell Proliferation/Viability Assay (CCK-8)

This protocol is adapted from studies investigating the effect of this compound on cancer cell proliferation.[4]

Materials:

  • Cells of interest (e.g., HT-29, PC-3)

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound working solutions at various concentrations

  • Cell Counting Kit-8 (CCK-8) solution

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1.0 × 10⁵ cells/well in 100 µL of culture medium.[6]

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 1, 10, 30, 100 µM) or DMSO as a vehicle control.

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).[9]

  • After incubation, add 10 µL of CCK-8 solution to each well.[6]

  • Incubate the plate for an additional 2 hours at 37°C.[6]

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for ANO1 Expression

This protocol is based on findings that this compound can alter ANO1 protein levels.[4][6]

Materials:

  • Cells treated with this compound

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody against ANO1

  • Loading control primary antibody (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture and treat cells with desired concentrations of this compound for a specified duration (e.g., 48 or 72 hours).[4][6]

  • Lyse the cells in RIPA buffer and quantify protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against ANO1 overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Probe for a loading control to ensure equal protein loading.

Signaling Pathways Affected by this compound

In certain cancer cells, particularly those with 11q13 amplification, ANO1 has been shown to be involved in the activation of EGFR and CAMK signaling pathways, promoting cell proliferation.[10][13] Inhibition of ANO1 by this compound can disrupt these pathways.

G Simplified Signaling Pathway Modulated by this compound cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling ANO1 ANO1 (TMEM16A) EGFR EGFR ANO1->EGFR activates CAMK CAMK ANO1->CAMK activates AKT AKT EGFR->AKT activates ERK ERK1/2 EGFR->ERK activates CaCCinh This compound CaCCinh->ANO1 inhibits Proliferation Cell Proliferation CAMK->Proliferation promote AKT->Proliferation promote ERK->Proliferation promote

Caption: this compound inhibits ANO1, leading to downstream effects on EGFR and CAMK signaling.

Disclaimer

This document is intended for research use only. The protocols provided are general guidelines and may require optimization for specific cell types and experimental conditions. Always refer to the relevant product data sheets and published literature for the most accurate and up-to-date information.

References

Application Notes and Protocols: CaCCinh-A01 in Vasodilation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CaCCinh-A01 is a small molecule inhibitor initially identified for its activity against Calcium-Activated Chloride Channels (CaCCs), particularly Anoctamin-1 (ANO1 or TMEM16A).[1] These channels are implicated in various physiological processes, including vascular smooth muscle contraction.[2][3] In vascular smooth muscle cells, the activation of ANO1 leads to chloride efflux, membrane depolarization, and subsequent activation of voltage-dependent calcium channels (VDCCs), resulting in vasoconstriction.[2] Therefore, inhibitors of ANO1 like this compound are valuable tools for studying vascular physiology and are being explored for their therapeutic potential in conditions like hypertension.[4]

These application notes provide a comprehensive overview of the use of this compound in vasodilation assays, including its mechanism of action, protocols for experimental use, and a summary of key quantitative data.

Mechanism of Action

While this compound is a known inhibitor of TMEM16A, its mechanism of inducing vasodilation is multifaceted and appears to extend beyond its effects on chloride channels.[5][6]

1. TMEM16A-Dependent Pathway (Hypothesized): In this pathway, this compound inhibits the TMEM16A channel on vascular smooth muscle cells. This inhibition prevents the chloride efflux that contributes to membrane depolarization upon agonist stimulation. The resulting membrane hyperpolarization or stabilization reduces the opening of voltage-dependent calcium channels (VDCCs), leading to a decrease in intracellular calcium concentration and subsequent vasorelaxation.[2]

2. TMEM16A-Independent Pathway: Emerging evidence strongly suggests that this compound can induce vasodilation through mechanisms independent of TMEM16A inhibition.[5][7] Studies have shown that this compound causes vasorelaxation even when the transmembrane chloride gradient is abolished, indicating an off-target effect.[5][7] The primary proposed TMEM16A-independent mechanism is the direct inhibition of L-type voltage-dependent calcium channels (VDCCs) in vascular smooth muscle cells.[5][6] This direct blockade of calcium influx would lead to profound vasorelaxation, irrespective of TMEM16A activity. Some studies also suggest that this compound may have other off-target effects, such as reducing the protein level of TMEM16A in the cell membrane by promoting its degradation.[8]

Data Presentation: Quantitative Efficacy of this compound

The following table summarizes the quantitative data on the vasorelaxant effects of this compound from published studies.

Vascular BedAgonist Used for Pre-constrictionSpeciesIC50 of this compound (μM)Reference
Mouse Mesenteric ArteriesNoradrenaline (NA)Mouse~5.1[5]
Mouse Mesenteric ArteriesU46619Mouse~12.9[5]
Human Bronchial Epithelial Cells (Inhibition of CaCC current)Multiple calcium-elevating agonistsHuman10[1]
TMEM16A Channels (expressed in cell lines)--2.1[1]

Experimental Protocols

Isometric Vasodilation Assay Using Wire Myography

This protocol describes the measurement of isometric tension in isolated small arteries to assess the vasodilatory effect of this compound.

1. Materials and Reagents:

  • Isolated Arteries: Mesenteric resistance arteries (100-300 µm in diameter) are commonly used.

  • Physiological Salt Solution (PSS): Composition (in mM): NaCl 119, KCl 4.7, CaCl2 2.5, MgSO4 1.17, NaHCO3 25, KH2PO4 1.18, EDTA 0.026, and glucose 5.5. The solution should be continuously gassed with 95% O2 / 5% CO2 to maintain a pH of 7.4.

  • High Potassium Solution (KPSS): PSS with an equimolar substitution of NaCl with KCl (e.g., 60 mM KCl) to induce depolarization and contraction.

  • Vasoconstrictor Agents: Noradrenaline (NA) or U46619 (a thromboxane A2 analogue).

  • This compound Stock Solution: Dissolve in a suitable solvent like DMSO.

  • Wire Myograph System: (e.g., DMT, Hugo Sachs Elektronik)

  • Dissection Tools: Fine scissors, forceps, and a dissection microscope.

2. Experimental Procedure:

  • Vessel Dissection and Mounting:

    • Euthanize the animal according to approved institutional guidelines.

    • Isolate the mesenteric arcade and place it in cold PSS.

    • Under a dissection microscope, carefully dissect a second or third-order mesenteric artery segment (approx. 2 mm in length), cleaning it of surrounding adipose and connective tissue.

    • Mount the artery segment on two tungsten wires (40 µm diameter) in the jaws of the wire myograph chamber filled with PSS at 37°C and gassed with 95% O2 / 5% CO2.[8][9]

  • Normalization and Equilibration:

    • Allow the mounted vessel to equilibrate for at least 30 minutes.

    • Perform a normalization procedure to determine the optimal resting tension for the vessel. This involves stepwise stretching of the vessel and measuring the corresponding passive tension to calculate the internal circumference at which maximal active tension is generated.[8]

  • Viability and Endothelial Integrity Check:

    • After normalization, challenge the vessel with KPSS (60 mM KCl) to assess its contractile viability. Repeat this stimulation two to three times, with washes in between, until a stable contractile response is achieved.[10]

    • To check for endothelial integrity, pre-constrict the artery with an agonist (e.g., noradrenaline to ~80% of its maximal contraction) and then add acetylcholine (ACh, e.g., 1 µM). A relaxation of >70% indicates a functional endothelium.

  • Vasodilation Protocol:

    • Wash the vessel with PSS and allow it to return to its baseline tension.

    • Pre-constrict the artery with a chosen agonist (e.g., noradrenaline or U46619) to a stable submaximal contraction (typically 50-80% of the maximal response).

    • Once the contraction is stable, add this compound in a cumulative, concentration-dependent manner to the bath.

    • Record the relaxation response at each concentration until a maximal relaxation is achieved or the concentration-response curve plateaus.

3. Data Analysis:

  • The relaxation at each concentration of this compound is expressed as a percentage of the pre-constriction induced by the agonist.

  • Plot the concentration-response curve (percentage relaxation vs. log concentration of this compound).

  • Calculate the IC50 value (the concentration of this compound that produces 50% of the maximal relaxation) using a non-linear regression fit (e.g., a sigmoidal dose-response curve).

Visualizations

G cluster_0 Vascular Smooth Muscle Cell Agonist Vasoconstrictor (e.g., Noradrenaline) Receptor GPCR Agonist->Receptor PLC PLC Receptor->PLC IP3 IP3 PLC->IP3 SR Sarcoplasmic Reticulum IP3->SR Ca_SR Ca²⁺ SR->Ca_SR Ca_cyto ↑ [Ca²⁺]i Ca_SR->Ca_cyto TMEM16A TMEM16A (ANO1) Ca_cyto->TMEM16A Contraction Vasoconstriction Ca_cyto->Contraction Cl_efflux Cl⁻ Efflux TMEM16A->Cl_efflux Depolarization Membrane Depolarization Cl_efflux->Depolarization VDCC L-type VDCC Depolarization->VDCC Ca_influx Ca²⁺ Influx VDCC->Ca_influx Ca_influx->Ca_cyto CaCCinhA01_TMEM16A This compound (TMEM16A-dependent) CaCCinhA01_TMEM16A->TMEM16A Inhibits CaCCinhA01_VDCC This compound (TMEM16A-independent) CaCCinhA01_VDCC->VDCC Inhibits G cluster_workflow Wire Myography Experimental Workflow Start Start Dissect Dissect and Mount Artery Segment Start->Dissect Equilibrate Equilibrate and Normalize Dissect->Equilibrate Viability Assess Viability with KPSS Equilibrate->Viability Endothelium Check Endothelial Integrity with ACh Viability->Endothelium Preconstrict Pre-constrict with Agonist (NA or U46619) Endothelium->Preconstrict Add_CaCCinhA01 Add this compound (Cumulative Concentrations) Preconstrict->Add_CaCCinhA01 Record Record Relaxation Response Add_CaCCinhA01->Record Analyze Analyze Data (Generate Curve, Calc. IC50) Record->Analyze End End Analyze->End

References

Application Notes and Protocols for Studying TMEM16A in Cancer Cells using CaCCinh-A01

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing CaCCinh-A01, a potent inhibitor of the calcium-activated chloride channel (CaCC) TMEM16A (also known as Anoctamin-1 or ANO1), in cancer research. TMEM16A is overexpressed in various cancers, including head and neck, breast, prostate, pancreatic, and colorectal cancers, and its activity is linked to tumor growth, proliferation, and metastasis.[1] this compound serves as a valuable chemical tool to investigate the functional role of TMEM16A in cancer cells and to explore its potential as a therapeutic target.[2][3]

Mechanism of Action

This compound inhibits TMEM16A-mediated chloride currents.[2][4] Its binding pocket is located above the channel's pore, and its binding not only blocks the pore but also leads to its collapse.[2][4] Some studies suggest that this compound may also promote the degradation of the TMEM16A protein, contributing to its inhibitory effects on cancer cell proliferation.[5][6]

Data Presentation: Efficacy of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines, demonstrating its effectiveness in inhibiting cell viability and proliferation.

Cell LineCancer TypeIC50 Value (µM)AssayReference
HT-29Colon Cancer15.48 (72h)MTT Assay[7]
ZR75-1Breast Cancer~8Cell Viability Assay[8]
HCC1954Breast Cancer~8Cell Viability Assay[8]
MCF10A-ANO1Breast Cancer (overexpressing)~8Cell Viability Assay[8]
FaDuHead and Neck Squamous Cell CarcinomaNot specified, but sensitiveCell Viability Assay[8]
Te11Esophageal Squamous Cell CarcinomaNot specified, but sensitiveCell Viability Assay[8]

Signaling Pathways

TMEM16A is implicated in several signaling pathways that are crucial for cancer progression. This compound can be used to dissect these pathways. TMEM16A has been shown to activate the EGFR, MAPK/ERK, and CAMK signaling pathways.[9][10][11] Inhibition of TMEM16A with this compound can lead to decreased phosphorylation of EGFR, AKT, ERK1/2, and SRC.[8]

TMEM16A_Signaling TMEM16A TMEM16A EGFR EGFR TMEM16A->EGFR CAMKII CAMKII TMEM16A->CAMKII Activates Ras Ras EGFR->Ras AKT AKT EGFR->AKT CaCCinhA01 This compound CaCCinhA01->TMEM16A Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Survival Survival AKT->Survival CAMKII->ERK CAMKII->AKT

Figure 1: TMEM16A signaling pathways in cancer cells and the inhibitory action of this compound.

Experimental Workflow

A general workflow for studying the effects of this compound on cancer cells is depicted below. This workflow can be adapted based on the specific research question.

Experimental_Workflow cluster_assays Functional Assays cluster_molecular Molecular Analysis start Cancer Cell Culture treatment Treat with this compound (and controls) start->treatment viability Cell Viability Assay (e.g., MTT, CCK-8) treatment->viability migration Cell Migration/Invasion Assay (e.g., Wound Healing, Transwell) treatment->migration apoptosis Apoptosis Assay (e.g., Flow Cytometry) treatment->apoptosis western Western Blot (e.g., for p-ERK, p-AKT) treatment->western qpcr qRT-PCR (e.g., for TMEM16A expression) treatment->qpcr data Data Analysis and Interpretation viability->data migration->data apoptosis->data western->data qpcr->data

Figure 2: General experimental workflow for investigating the effects of this compound.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., HT-29)

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. A final DMSO concentration should be kept below 0.1%. Include a vehicle control (DMSO only).

  • Remove the old medium and add 100 µL of the medium containing different concentrations of this compound or vehicle control to the wells.

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control.

Protocol 2: Wound Healing (Scratch) Assay for Cell Migration

This assay is used to evaluate the effect of this compound on cancer cell migration.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • 6-well plates

  • 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Seed cells in a 6-well plate and grow them to confluency.

  • Create a "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Replace the medium with a fresh medium containing a non-toxic concentration of this compound or vehicle control.

  • Capture images of the wound at 0 hours and at subsequent time points (e.g., 24, 48 hours).

  • Measure the width of the wound at different points for each condition and time point.

  • Calculate the percentage of wound closure relative to the initial wound area.

Protocol 3: Transwell Invasion Assay

This protocol assesses the effect of this compound on the invasive potential of cancer cells.

Materials:

  • Cancer cell line of interest

  • Serum-free medium

  • Complete culture medium (as a chemoattractant)

  • This compound (stock solution in DMSO)

  • Transwell inserts with Matrigel-coated membranes (8 µm pore size)

  • 24-well plates

  • Cotton swabs

  • Methanol

  • Crystal violet staining solution

Procedure:

  • Rehydrate the Matrigel-coated inserts according to the manufacturer's instructions.

  • Harvest and resuspend the cells in a serum-free medium containing this compound or vehicle control.

  • Seed the cells (e.g., 5x10⁴ cells) into the upper chamber of the Transwell insert.

  • Add complete culture medium (containing serum as a chemoattractant) to the lower chamber.

  • Incubate for 24-48 hours.

  • Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.

  • Stain the cells with crystal violet for 20 minutes.

  • Wash the inserts with water and allow them to air dry.

  • Count the number of stained cells in several random fields under a microscope.

Protocol 4: Western Blotting for Signaling Pathway Analysis

This protocol is used to determine the effect of this compound on the phosphorylation status of key proteins in TMEM16A-related signaling pathways.

Materials:

  • Cancer cell line of interest

  • This compound (stock solution in DMSO)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-TMEM16A, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Seed cells and grow them to 70-80% confluency.

  • Treat the cells with this compound or vehicle control for the desired time.

  • Lyse the cells in RIPA buffer and collect the lysates.

  • Determine the protein concentration using a BCA assay.

  • Denature the protein samples by boiling with Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an ECL detection reagent and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Concluding Remarks

This compound is a powerful tool for elucidating the role of TMEM16A in cancer biology. The protocols and data presented here provide a solid foundation for researchers to design and execute experiments aimed at understanding TMEM16A-mediated signaling and its contribution to cancer cell proliferation, migration, and invasion. These studies will be instrumental in validating TMEM16A as a therapeutic target and in the development of novel anticancer therapies.

References

In Vivo Administration of CaCCinh-A01: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CaCCinh-A01 is a small molecule inhibitor of calcium-activated chloride channels (CaCCs), with a notable inhibitory effect on the TMEM16A (ANO1) channel.[1] TMEM16A is implicated in a variety of physiological processes, and its dysregulation is associated with several diseases, including hypertension, cancer, secretory diarrhea, and pulmonary diseases.[2][3] As a result, this compound has emerged as a valuable pharmacological tool for studying the in vivo roles of TMEM16A and as a potential therapeutic agent.

These application notes provide a summary of the in vivo use of this compound in various animal models, detailed protocols for its preparation and administration, and an overview of its mechanism of action. It is important to note that while this compound is widely used as a TMEM16A inhibitor, some studies suggest it may have off-target effects or that its mechanism of action in certain tissues, such as vascular smooth muscle, may be independent of chloride channel inhibition.[4][5][6] Researchers should consider these findings when interpreting experimental results.

Mechanism of Action

This compound exerts its inhibitory effect by directly interacting with the TMEM16A channel. Molecular modeling and mutagenesis studies suggest that this compound binds to a pocket located above the channel's pore.[3] This binding not only physically blocks the pore, preventing chloride ion transit, but may also induce a conformational change leading to the pore's collapse.[3] The carboxyl and amide oxygen atoms of the this compound molecule are identified as key sites for its interaction with crucial amino acid residues (R515, K603, E623) within the TMEM16A binding pocket.[3]

cluster_0 TMEM16A Channel Pore Ion Pore BindingSite Binding Pocket (R515, K603, E623) Block Pore Blockade BindingSite->Block Collapse Pore Collapse BindingSite->Collapse A01 This compound A01->BindingSite Binds to Inhibition Inhibition of Cl- Current Block->Inhibition Collapse->Inhibition

Caption: Proposed inhibitory mechanism of this compound on the TMEM16A channel.

In Vivo Applications and Data

This compound has been successfully administered in vivo in rodent models to investigate its therapeutic potential in conditions like ischemic stroke and renal fibrosis.

Table 1: Summary of In Vivo Efficacy Data for this compound
Animal ModelSpeciesDosage & RouteKey FindingsReference
Middle Cerebral Artery Occlusion (MCAO)Mouse (C57/BL6J)5 mg/kg, Caudal Vein InjectionAttenuated brain infarct size, improved neurological outcomes, and lowered blood-brain barrier permeability.[1]
Unilateral Ureteral Obstruction (UUO)MouseNot specified in abstractsPrevented UUO-induced renal fibrosis; decreased protein expression of fibronectin, α-SMA, and collagen.[2][7]
Vascular Tone RegulationRat & Mouse0.1-10 µM (ex vivo)Induced concentration-dependent relaxation of pre-constricted mesenteric resistance arteries.[4][5]
Table 2: Summary of In Vitro Potency Data for this compound
TargetCell SystemIC₅₀Key FindingsReference
TMEM16ATMEM16A-expressing FRT cells2.1 µMPotent inhibition of TMEM16A channels.[1]
CaCCHuman Bronchial & Intestinal Cells~10 µMInhibition of endogenous calcium-activated chloride currents.[1]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

Successful in vivo delivery requires appropriate solubilization of this compound. The following vehicle formulations have been reported. It is recommended to prepare the working solution fresh on the day of use.[1]

Formulation A: DMSO/PEG300/Tween-80/Saline [1] This formulation is suitable for intravenous administration.

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • To prepare a 1 mL working solution, sequentially add and mix the following components:

    • 400 µL PEG300

    • 100 µL of the DMSO stock solution

    • 50 µL Tween-80

    • 450 µL Saline (0.9% NaCl)

  • Vortex thoroughly to ensure the solution is clear and homogenous. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[1]

Formulation B: DMSO/SBE-β-CD in Saline [1] This is an alternative formulation for parenteral administration.

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • Prepare a 20% (w/v) solution of SBE-β-CD in saline.

  • To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of the 20% SBE-β-CD solution.

  • Vortex until clear.

Formulation C: DMSO/Corn Oil [1] This formulation is suitable for routes such as intraperitoneal or oral gavage, but may not be ideal for dosing periods longer than two weeks.

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil.

  • Vortex thoroughly.

Protocol 2: Administration in a Mouse Model of Ischemic Stroke (MCAO)

This protocol is based on a study demonstrating the neuroprotective effects of this compound.[1]

  • Animal Model : Use adult male C57/BL6J mice (2-months-old).

  • Induction of Ischemia : Induce focal cerebral ischemia using the middle cerebral artery occlusion (MCAO) model, followed by a period of reperfusion.

  • Drug Preparation : Prepare this compound for injection using Formulation A or B as described in Protocol 1.

  • Administration : Within 15 minutes after the onset of reperfusion, administer a single dose of this compound at 5 mg/kg via caudal vein injection.[1] The control group should receive an equivalent volume of the vehicle.

  • Outcome Assessment : At 24 or 72 hours post-MCAO, assess outcomes. This can include:

    • Quantification of brain infarct size (e.g., using TTC staining).

    • Evaluation of neurological deficits using a standardized scoring system.

    • Assessment of blood-brain barrier (BBB) permeability (e.g., using Evans Blue dye extravasation).

start Start: Adult C57/BL6J Mice mcao Induce Middle Cerebral Artery Occlusion (MCAO) start->mcao reperf Initiate Reperfusion mcao->reperf admin Administer this compound (5 mg/kg, i.v.) or Vehicle within 15 min reperf->admin assess Assess Outcomes at 24/72h admin->assess out1 Infarct Volume assess->out1 out2 Neurological Score assess->out2 out3 BBB Permeability assess->out3

Caption: Experimental workflow for this compound administration in a mouse MCAO model.
Protocol 3: Administration in a Mouse Model of Renal Fibrosis (UUO)

This protocol is based on studies showing this compound can mitigate renal fibrosis.[2][7]

  • Animal Model : Use an established model of renal fibrosis, such as unilateral ureteral obstruction (UUO) in mice.

  • Drug Preparation : Prepare this compound for injection using an appropriate formulation from Protocol 1 (e.g., Formulation C for intraperitoneal injection).

  • Administration : Begin administration of this compound or vehicle control at a determined time point relative to the UUO surgery (e.g., daily starting from day 1 post-surgery). The exact dosage needs to be optimized, but doses used in other models (e.g., 5 mg/kg) can serve as a starting point.

  • Study Duration : Continue treatment for the duration of the study (e.g., 7-14 days).

  • Outcome Assessment : At the study endpoint, harvest the obstructed kidneys and assess fibrotic markers:

    • Histology : Use Masson's trichrome or Sirius Red staining to visualize collagen deposition.

    • Western Blot/Immunohistochemistry : Quantify the protein expression of fibronectin, alpha-smooth muscle actin (α-SMA), and collagen I.[7]

Associated Signaling Pathway in Renal Fibrosis

In the context of renal fibrosis, TMEM16A has been implicated as a downstream effector of pro-fibrotic signals like Transforming Growth Factor-beta 1 (TGF-β1). Inhibition of TMEM16A by this compound was shown to suppress TGF-β1-induced phosphorylation of Smad2/3 and ERK1/2, key signaling nodes in the fibrotic cascade.[2]

TGFB1 TGF-β1 TMEM16A TMEM16A TGFB1->TMEM16A Upregulates Smad p-Smad2/3 TMEM16A->Smad ERK p-ERK1/2 TMEM16A->ERK A01 This compound A01->TMEM16A Inhibits Fibrosis Renal Fibrosis (↑ α-SMA, Fibronectin, Collagen) Smad->Fibrosis ERK->Fibrosis

Caption: this compound inhibits a pro-fibrotic signaling pathway in the kidney.

References

Measuring the Effects of CaCCinh-A01 on Chloride Currents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium-activated chloride channels (CaCCs) are a diverse group of ion channels that play crucial roles in a multitude of physiological processes, including fluid secretion, smooth muscle contraction, and neuronal excitability. The discovery of potent and selective inhibitors is paramount for dissecting the specific functions of these channels and for the development of novel therapeutics targeting CaCC-related pathologies. CaCCinh-A01 has emerged as a valuable pharmacological tool for these purposes. It is a known inhibitor of CaCCs, including the TMEM16A (ANO1) and ANO6 channels, which are key molecular components of CaCCs in various tissues.[1][2][3] This document provides detailed application notes and protocols for measuring the inhibitory effects of this compound on chloride currents, intended to guide researchers in their experimental design and execution.

Mechanism of Action

This compound exerts its inhibitory effect on calcium-activated chloride channels by reducing both the amplitude of the chloride current and the duration that the channel remains in its open state.[2][3] This dual mechanism leads to a significant decrease in the overall chloride ion flux. Studies have identified the binding pocket of this compound on the TMEM16A channel, revealing that its interaction not only physically obstructs the ion pore but also induces a conformational change that leads to the collapse of the pore.[4] The key interaction sites involve the carboxyl and amide oxygen atoms of the this compound molecule.[4]

Data Presentation: Inhibitory Effects of this compound

The following table summarizes the quantitative data on the inhibitory effects of this compound on calcium-activated chloride currents in various cell types and experimental conditions.

Cell Type/Expression SystemTarget ChannelIC50Concentration% InhibitionReference
FRT cells expressing TMEM16ATMEM16A2.1 µM--[1]
Human bronchial and intestinal cellsCaCC~10 µM--[1][5]
Human intestinal epithelial cellsCaCC-0.1 µM38 ± 14%
Human intestinal epithelial cellsCaCC-1 µM66 ± 10%
Human intestinal epithelial cellsCaCC-10 µM91 ± 1%
Human intestinal epithelial cells (ATP-induced short-circuit currents)CaCC-10 µM38 ± 7%
Human intestinal epithelial cells (ATP-induced short-circuit currents)CaCC-30 µM78 ± 3%

Signaling Pathway and Inhibition

The following diagram illustrates the general signaling pathway for the activation of calcium-activated chloride channels and the point of inhibition by this compound.

CaCC_Pathway cluster_activation Channel Activation cluster_channel Channel Gating cluster_inhibition Inhibition Agonist Agonist (e.g., ATP) Receptor Receptor Agonist->Receptor PLC PLC Receptor->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum (ER) IP3->ER Ca_release Ca²⁺ Release ER->Ca_release CaCC CaCC (e.g., TMEM16A) Ca_release->CaCC binds and activates Cl_ion Cl⁻ CaCC->Cl_ion conducts Cl_efflux Chloride Efflux (Depolarization) Cl_ion->Cl_efflux CaCCinh_A01 This compound CaCCinh_A01->CaCC inhibits

CaCC activation pathway and this compound inhibition.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Measuring this compound Effects

This protocol details the whole-cell patch-clamp technique to measure chloride currents and assess the inhibitory activity of this compound.

Materials:

  • Cells: HEK293 cells transiently or stably expressing the target CaCC (e.g., TMEM16A), or other cell lines endogenously expressing CaCCs.

  • Patch-clamp rig: Microscope, micromanipulator, amplifier, data acquisition system.

  • Borosilicate glass capillaries: For pulling patch pipettes.

  • Solutions:

    • Extracellular (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

    • Intracellular (pipette) solution (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 10 EGTA, and CaCl₂ to achieve the desired free Ca²⁺ concentration (e.g., 1 µM). Adjust pH to 7.2 with CsOH. Note: CsCl is used to block potassium channels.

  • This compound stock solution: Prepare a 10 mM stock solution in DMSO and store at -20°C. Dilute to final concentrations in the extracellular solution on the day of the experiment.

Procedure:

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Recording Setup: Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the extracellular solution.

  • Giga-seal Formation: Approach a single, healthy-looking cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.

  • Current Recording:

    • Clamp the membrane potential at a holding potential of -60 mV.

    • Apply a voltage-step protocol to elicit chloride currents. A typical protocol consists of voltage steps from -100 mV to +100 mV in 20 mV increments for 500 ms.

    • Record the resulting currents. The outward currents at positive potentials are indicative of chloride efflux.

  • Application of this compound:

    • After obtaining a stable baseline recording of the chloride currents, perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound.

    • Allow the inhibitor to equilibrate for 2-5 minutes before recording the currents again using the same voltage-step protocol.

    • To determine the dose-response relationship, apply increasing concentrations of this compound.

  • Data Analysis:

    • Measure the peak or steady-state current amplitude at a specific depolarizing voltage (e.g., +100 mV) before and after the application of this compound.

    • Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = (1 - (I_inhibitor / I_control)) * 100, where I_inhibitor is the current in the presence of the inhibitor and I_control is the current before inhibitor application.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a dose-response curve and calculate the IC50 value.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the whole-cell patch-clamp experiment.

Workflow A Prepare Cells and Solutions B Pull and Fill Patch Pipette A->B C Obtain Giga-seal B->C D Establish Whole-Cell Configuration C->D E Record Baseline Chloride Currents (Control) D->E F Apply this compound E->F G Record Chloride Currents (Inhibitor) F->G H Washout (Optional) G->H I Data Analysis (% Inhibition, IC50) G->I H->E Repeat for Dose-Response

Experimental workflow for patch-clamp analysis.

Conclusion

This compound is a valuable tool for investigating the physiological and pathophysiological roles of calcium-activated chloride channels. The protocols and data presented in this document provide a comprehensive guide for researchers to effectively measure the inhibitory effects of this compound on chloride currents. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to a deeper understanding of CaCC function and the development of novel therapeutic strategies.

References

Troubleshooting & Optimization

How to improve the stability of CaCCinh-A01 in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of CaCCinh-A01. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of key data to ensure the stability and effective application of this compound in your experiments.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling and use of this compound in solution.

Question: My this compound solution has formed a precipitate. What should I do?

Answer:

Precipitation of this compound is a common issue and can often be resolved. Here are the likely causes and troubleshooting steps:

  • Moisture in DMSO: this compound's solubility is significantly reduced in DMSO that has absorbed moisture.[1]

    • Solution: Always use fresh, anhydrous, high-purity DMSO to prepare your stock solution.[1] Keep your DMSO stock tightly sealed and consider using a desiccant in your storage container.

  • Improper Storage: Repeated freeze-thaw cycles can lead to precipitation.

    • Solution: Aliquot your stock solution into smaller, single-use volumes after preparation to avoid multiple freeze-thaw cycles.[2]

  • Low Temperature: If the precipitate appeared after storage at a low temperature, it might be due to the compound coming out of solution.

    • Solution: Gently warm the solution to 37°C and use sonication to aid in redissolving the compound.[2]

  • Dilution in Aqueous Solutions: this compound is insoluble in water.[1] Adding a concentrated DMSO stock directly to an aqueous buffer or cell culture medium without proper mixing can cause it to precipitate.

    • Solution: When diluting your DMSO stock into aqueous solutions, ensure rapid and thorough mixing. It is recommended to add the this compound stock solution to your final buffer or medium while vortexing or stirring.

Question: What are the recommended storage conditions for this compound solid and stock solutions?

Answer:

Proper storage is critical for maintaining the stability and activity of this compound.

FormStorage TemperatureDurationSpecial Considerations
Solid Powder -20°CUp to 3 years[1][2]Protect from light.
Stock Solution in DMSO -20°CUp to 1 year[2]Aliquot to avoid freeze-thaw cycles. Use anhydrous DMSO. Protect from light.
-80°CUp to 2 years[2]Aliquot to avoid freeze-thaw cycles. Use anhydrous DMSO. Protect from light.

Question: For how long is my diluted working solution of this compound stable in cell culture media?

Answer:

For in vitro experiments, it is best practice to prepare fresh working solutions from your frozen stock on the day of use. For in vivo experiments, it is strongly recommended to prepare the formulation freshly and use it on the same day.[2] The stability of this compound in aqueous solutions like cell culture media over extended periods is not well-documented and can be influenced by factors such as pH, temperature, and the presence of other components in the media.

Question: I am not observing the expected inhibitory effect in my experiment. What could be the reason?

Answer:

Several factors could contribute to a lack of efficacy:

  • Compound Degradation: Improper storage or handling of the this compound stock solution could lead to its degradation. Ensure you are following the recommended storage and handling procedures.

  • Incorrect Concentration: The effective concentration of this compound can vary between cell types and experimental conditions. The IC50 for TMEM16A inhibition is approximately 2.1 µM, while for general CaCC inhibition, it is around 10 µM.[3][4] You may need to perform a dose-response experiment to determine the optimal concentration for your specific system.

  • Off-Target Effects: At higher concentrations, this compound may have off-target effects. It is crucial to include appropriate controls in your experiments.

  • Cell Line Specificity: The expression levels of TMEM16A/ANO1 can vary significantly between different cell lines. Confirm the expression of the target protein in your cells of interest.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.

Materials:

  • This compound (Molecular Weight: 347.43 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • To prepare a 100 mM stock solution, dissolve 3.47 mg of this compound in 100 µL of anhydrous DMSO.

  • Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution.[2]

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Cell Proliferation Assay using a Tetrazolium-Based Reagent (e.g., MTT or WST-1)

This protocol provides a general guideline for assessing the effect of this compound on the proliferation of adherent cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (100 mM in DMSO)

  • 96-well cell culture plates

  • Tetrazolium-based cell proliferation reagent (e.g., MTT, WST-1)

  • Solubilization buffer (for MTT assay)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density appropriate for your cell line to ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium from your stock solution. A typical concentration range to test is 1 µM to 100 µM. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, add the tetrazolium-based reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for the conversion of the reagent by metabolically active cells.

  • If using MTT, add the solubilization buffer and incubate until the formazan crystals are fully dissolved.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Signaling Pathways and Mechanisms of Action

This compound primarily exerts its effects through two known mechanisms:

  • Direct Inhibition of TMEM16A: this compound directly binds to and blocks the pore of the TMEM16A (also known as ANO1) calcium-activated chloride channel, thereby inhibiting the flow of chloride ions.[5]

TMEM16A_Inhibition CaCCinh_A01 This compound TMEM16A TMEM16A (ANO1) Channel CaCCinh_A01->TMEM16A Inhibits Cl_influx Chloride Ion Influx TMEM16A->Cl_influx Mediates Cellular_Response Cellular Response (e.g., Depolarization) Cl_influx->Cellular_Response Leads to

Caption: Direct inhibition of the TMEM16A channel by this compound.

  • Promotion of ANO1 Proteasomal Degradation: this compound can induce the ubiquitination of the ANO1 protein, targeting it for degradation by the proteasome.[6] This leads to a reduction in the total amount of ANO1 protein in the cell.[3]

ANO1_Degradation CaCCinh_A01 This compound ANO1 ANO1 (TMEM16A) Protein CaCCinh_A01->ANO1 Promotes Ubiquitination of Ub_ANO1 Ubiquitinated ANO1 ANO1->Ub_ANO1 Is Ubiquitinated Ubiquitin Ubiquitin Proteasome Proteasome Ub_ANO1->Proteasome Targeted to Degradation Protein Degradation Proteasome->Degradation Mediates

Caption: this compound-induced proteasomal degradation of ANO1.

Experimental Workflow for Investigating this compound Effects

The following diagram illustrates a typical workflow for studying the effects of this compound on cell proliferation and its mechanism of action.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Prepare_Stock Prepare this compound Stock Solution in DMSO Treatment Treat Cells with this compound (and Vehicle Control) Prepare_Stock->Treatment Cell_Seeding Seed Cells in Appropriate Plates Cell_Seeding->Treatment Proliferation_Assay Cell Proliferation Assay (e.g., MTT, CCK-8) Treatment->Proliferation_Assay Western_Blot Western Blot for ANO1 Protein Levels Treatment->Western_Blot Electrophysiology Electrophysiology (Patch-Clamp) Treatment->Electrophysiology

Caption: General experimental workflow for studying this compound.

References

Potential off-target effects of CaCCinh-A01

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with information on the potential off-target effects of CaCCinh-A01, a widely used inhibitor of the calcium-activated chloride channel (CaCC) TMEM16A (ANO1).

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is primarily known as an inhibitor of TMEM16A (Anoctamin 1), a calcium-activated chloride channel.[1][2][3] It has been shown to block the channel pore, leading to its collapse. The binding of this compound to TMEM16A involves crucial residues such as R515, K603, and E623.[1]

Q2: Does this compound inhibit other proteins?

Yes, this compound is not entirely specific to TMEM16A and has been shown to inhibit other members of the anoctamin family. For instance, it inhibits ANO6 (TMEM16F) by reducing both the current amplitude and the open state dwelling time of the channel.[4][5]

Q3: What are the known off-target effects of this compound?

Several studies have highlighted potential off-target effects of this compound, particularly in vascular tissues. It has been observed to cause relaxation of rodent resistance arteries in a manner that is independent of the chloride gradient, suggesting a mechanism unrelated to CaCC inhibition.[6][7] At higher concentrations (e.g., 10 µM), it may have non-specific effects that abolish contractile activity.[6]

Q4: Does this compound affect intracellular calcium levels?

Most evidence suggests that this compound has a minimal effect on global intracellular calcium concentrations.[3][8][9] However, one study has suggested a possible indirect mechanism involving the blockade of inositol triphosphate (IP3) receptors.[8]

Q5: Are there any observed effects on protein expression?

In cardiac fibroblasts, this compound has been shown to significantly repress the expression of both ANO1 and α-smooth muscle actin (α-SMA).[9]

Troubleshooting Guide

Issue 1: Unexpected vasodilation in my ex vivo artery preparation that doesn't correlate with TMEM16A expression.

  • Question: I am observing significant vasodilation in my tissue preparation with this compound, but the effect seems independent of TMEM16A activity. What could be the cause?

  • Answer: This is a documented off-target effect of this compound. Studies have shown that it can induce vasorelaxation in rodent resistance arteries through a mechanism that is independent of the transmembrane chloride gradient.[6][7] This suggests that the observed effect may not be mediated by the inhibition of TMEM16A. It is recommended to use the lowest effective concentration and consider control experiments where the chloride gradient is altered to confirm the specificity of the effect.

Issue 2: My patch-clamp recordings show a reduction in channel open time for a channel other than TMEM16A.

  • Question: I am using this compound as a specific TMEM16A blocker, but I am seeing effects on the kinetics of another ion channel. Is this a known issue?

  • Answer: Yes, this compound is known to affect other anoctamin channels. Specifically, it has been demonstrated to inhibit ANO6 (TMEM16F) by decreasing both the current amplitude and the open-state dwelling time.[4][5] It is crucial to validate the specificity of this compound in your experimental system, potentially by using cells with known anoctamin expression profiles or by employing alternative, structurally different TMEM16A inhibitors.

Issue 3: I am seeing changes in the expression of non-channel proteins after treatment with this compound.

  • Question: After treating my cardiac fibroblast cell culture with this compound, I observed a downregulation of α-smooth muscle actin. Is this an expected off-target effect?

  • Answer: Yes, this has been reported. In addition to its effects on ion channels, this compound has been shown to repress the expression of ANO1 and α-SMA in cardiac fibroblasts.[9] This indicates that this compound can influence cellular protein expression, an important consideration when interpreting experimental results.

Quantitative Data Summary

TargetInhibitorIC50Cell Type/SystemReference
TMEM16AThis compound2.1 µMHuman intestinal epithelial cells[3]
CaCCThis compound10 µMNot specified[2]

Experimental Protocols

Protocol 1: Assessing Off-Target Vasorelaxant Effects in Isolated Resistance Arteries

This protocol is adapted from studies investigating the chloride-independent vasorelaxant effects of this compound.[7]

  • Tissue Preparation: Isolate rodent mesenteric resistance arteries and mount them in a wire myograph system for isometric tension recording.

  • Solution Preparation: Prepare two types of physiological salt solutions (PSS): one containing a standard chloride concentration and a "chloride-free" PSS where chloride salts are replaced with an impermeant anion (e.g., gluconate).

  • Pre-constriction: Equilibrate the arteries in standard PSS and then pre-constrict them with an agonist such as norepinephrine or U46619 to induce a stable contraction.

  • Inhibitor Application: Once a stable contraction is achieved, apply this compound in a cumulative concentration-dependent manner to generate a concentration-response curve.

  • Chloride-Free Condition: Repeat steps 3 and 4 using the chloride-free PSS to determine if the vasorelaxant effect of this compound is dependent on the transmembrane chloride gradient.

  • Data Analysis: Compare the concentration-response curves obtained in the presence and absence of extracellular chloride. An equivalent vasorelaxation in both conditions suggests an off-target effect independent of CaCC inhibition.[7]

Protocol 2: Evaluating Effects on Intracellular Calcium Signaling

This protocol is based on methods used to assess the impact of TMEM16A inhibitors on intracellular calcium.[8]

  • Cell Culture and Loading: Culture the cells of interest (e.g., HEK293 cells) on glass coverslips. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions.

  • Baseline Measurement: Mount the coverslip on a perfusion chamber on an inverted microscope equipped for ratiometric fluorescence imaging. Perfuse with a standard extracellular solution and record the baseline cytosolic calcium concentration.

  • Agonist Stimulation: Stimulate the cells with an agonist known to induce calcium release from intracellular stores via the IP3 pathway (e.g., UTP or carbachol).

  • Inhibitor Treatment: Pre-incubate the cells with this compound for a defined period (e.g., 10-15 minutes) before repeating the agonist stimulation.

  • Data Analysis: Compare the amplitude and kinetics of the calcium transients elicited by the agonist in the presence and absence of this compound. A significant reduction in the agonist-induced calcium signal could suggest an off-target effect on the IP3 receptor or other components of the calcium signaling cascade.[8]

Visualizations

Signaling_Pathway_CaCCinhA01 cluster_membrane Cell Membrane TMEM16A TMEM16A (ANO1) ANO6 ANO6 (TMEM16F) Other_Target Potential Off-Target (e.g., in Vasculature) CaCCinhA01 This compound CaCCinhA01->TMEM16A Inhibition (Primary Target) CaCCinhA01->ANO6 Inhibition CaCCinhA01->Other_Target Off-Target Effect (e.g., Vasorelaxation) Experimental_Workflow_Vasorelaxation cluster_conditions Experimental Conditions start Isolate Resistance Artery mount Mount in Wire Myograph start->mount preconstrict Pre-constrict with Agonist mount->preconstrict pss_cl Standard PSS (with Chloride) preconstrict->pss_cl pss_nocl Chloride-Free PSS preconstrict->pss_nocl apply_a01_cl Apply this compound (Concentration-Response) pss_cl->apply_a01_cl apply_a01_nocl Apply this compound (Concentration-Response) pss_nocl->apply_a01_nocl compare Compare Vasorelaxation apply_a01_cl->compare apply_a01_nocl->compare conclusion Determine Chloride-Dependency of Effect compare->conclusion

References

Avoiding experimental artifacts with CaCCinh-A01

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals effectively use CaCCinh-A01 while avoiding common experimental artifacts.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an inhibitor of Calcium-Activated Chloride Channels (CaCCs), primarily targeting TMEM16A (also known as ANO1) and TMEM16F (ANO6).[1][2] It physically blocks the channel pore, reducing the flow of chloride ions.[2] This inhibition decreases both the current amplitude and the open state duration of the channels.[1]

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is soluble in DMSO.[3] For long-term storage, it is recommended to store the solid powder at -20°C. Stock solutions in DMSO can be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q3: At what concentration should I use this compound?

A3: The effective concentration of this compound is cell-type and experiment-dependent. The IC50 for TMEM16A is approximately 2.1 µM, and for general CaCCs, it is around 10 µM.[3] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q4: Can this compound affect intracellular calcium levels?

A4: Yes, this compound has been reported to have off-target effects on intracellular calcium signaling.[4] It can decrease the elevation of intracellular calcium induced by stimuli that act on intracellular stores, possibly through inhibition of IP3 receptors.[4] It is crucial to include appropriate controls to assess these potential off-target effects in your experiments.

Q5: I am observing vasorelaxation in my smooth muscle preparations that seems independent of chloride channel activity. Could this be an artifact of this compound?

A5: Yes, this is a known off-target effect of this compound. Studies have shown that this compound can induce vasorelaxation in a manner that is independent of the transmembrane chloride gradient.[1][5] This effect may be due to the inhibition of voltage-dependent calcium channels (VDCCs).[1][5]

II. Troubleshooting Guides

Issue 1: Unexpected Changes in Intracellular Calcium Concentration
Symptom Possible Cause Troubleshooting Steps
Unexpected decrease in agonist-induced calcium release. This compound is inhibiting intracellular calcium release, potentially through off-target effects on IP3 receptors.[4]1. Perform a control experiment in a cell line that does not express the target CaCC (TMEM16A/F). If the effect on calcium signaling persists, it is likely an off-target effect. 2. Use a structurally different CaCC inhibitor to see if the same effect is observed. 3. Directly measure IP3 receptor activity in the presence and absence of this compound if your experimental system allows.
General decrease in cell health or viability at higher concentrations. Off-target effects on calcium homeostasis can lead to cytotoxicity.1. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the cytotoxic concentration of this compound in your cell line. 2. Use the lowest effective concentration determined from your dose-response curve.
Issue 2: Inconsistent or Unexpected Results in Vasorelaxation Assays
Symptom Possible Cause Troubleshooting Steps
Vasorelaxation is observed even when the chloride gradient is abolished. This compound is causing vasorelaxation through a mechanism independent of CaCC inhibition, likely by blocking voltage-dependent calcium channels (VDCCs).[1][5]1. Perform experiments in a chloride-free external solution. If vasorelaxation persists, it confirms a chloride-independent mechanism. 2. Use a known VDCC blocker (e.g., nifedipine) as a positive control to compare the effects. 3. Measure membrane potential. Off-target effects of this compound may cause hyperpolarization.[1]
The magnitude of vasorelaxation is not dose-dependent as expected. The observed effect is dominated by off-target activities at the concentrations used.1. Re-evaluate your dose-response curve. Start with much lower concentrations to see if a dose-dependent inhibition of CaCC-mediated contraction can be observed before the onset of significant off-target effects.

III. Quantitative Data Summary

Table 1: Inhibitory Concentrations (IC50) of this compound

TargetCell LineIC50 ValueReference
TMEM16AFRT cells expressing TMEM16A2.1 µM
CaCCHuman Bronchial & Intestinal Cells~10 µM
TMEM16AU138-MG glioma cells89.38 µM[3]
TMEM16AU-251 glioma cellsNot specified[3]

IV. Detailed Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Measuring TMEM16A Currents

1. Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
  • Internal Solution (in mM): 130 CsCl, 1 MgCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP, 0.5 Na-GTP (pH adjusted to 7.2 with CsOH). Free calcium concentration can be adjusted as needed.

2. Cell Preparation:

  • Plate cells expressing TMEM16A on glass coverslips 24-48 hours before the experiment.
  • Just before recording, transfer a coverslip to the recording chamber and perfuse with the external solution.

3. Recording Procedure:

  • Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with the internal solution.
  • Approach a cell and form a gigaohm seal (>1 GΩ).
  • Rupture the membrane to achieve the whole-cell configuration.
  • Hold the cell at a holding potential of -60 mV.
  • Apply voltage steps or ramps to elicit TMEM16A currents. A typical protocol is to step from -100 mV to +100 mV in 20 mV increments.
  • Establish a stable baseline recording.
  • Perfuse with the external solution containing the desired concentration of this compound and record the currents again.
  • Wash out the drug to observe any reversal of the effect.

4. Data Analysis:

  • Measure the peak current amplitude at each voltage step before and after drug application.
  • Construct current-voltage (I-V) curves.
  • Calculate the percentage of inhibition at each voltage.

Protocol 2: Wire Myography for Vasorelaxation Assays

1. Preparation:

  • Isolate arteries (e.g., mesenteric arteries) and place them in cold, oxygenated Krebs-Henseleit (KH) buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 Glucose).
  • Dissect and clean the arteries, and cut them into small rings (approx. 2 mm in length).
  • Mount the arterial rings in a wire myograph system filled with KH buffer, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

2. Experimental Procedure:

  • Equilibrate the arterial rings under a baseline tension for at least 30 minutes.
  • Induce contraction with a vasoconstrictor (e.g., phenylephrine or U46619) to reach a stable plateau.
  • Once the contraction is stable, add this compound in a cumulative manner to construct a dose-response curve.
  • Record the changes in isometric tension.

3. Troubleshooting Artifacts:

  • To test for chloride-independent effects, prepare a chloride-free KH buffer where NaCl is replaced with sodium gluconate. Repeat the experiment in this buffer. If this compound still induces relaxation, the effect is likely off-target.

V. Mandatory Visualizations

Signaling_Pathway_On_Target cluster_cell Cell Membrane cluster_cytosol Cytosol TMEM16A TMEM16A/ANO1 Cl_in Cl- (in) TMEM16A->Cl_in Cl- influx CaCCinh_A01 This compound CaCCinh_A01->TMEM16A Inhibition Cl_out Cl- (out) Cl_out->TMEM16A Ca_increase Increased [Ca2+]i Ca_increase->TMEM16A Activation

Caption: On-target mechanism of this compound inhibiting TMEM16A.

Signaling_Pathway_Off_Target cluster_cell_off Cell Membrane cluster_er Endoplasmic Reticulum VDCC Voltage-Dependent Calcium Channel Ca_in Ca2+ (in) VDCC->Ca_in Ca2+ influx CaCCinh_A01_off This compound CaCCinh_A01_off->VDCC Inhibition Ca_out Ca2+ (out) Ca_out->VDCC IP3R IP3 Receptor Ca_cytosol Ca2+ (Cytosol) IP3R->Ca_cytosol Ca2+ release CaCCinh_A01_er This compound CaCCinh_A01_er->IP3R Inhibition Ca_er Ca2+ (ER) Ca_er->IP3R

Caption: Potential off-target mechanisms of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_cells Prepare Cells/Tissues baseline Establish Baseline Recording prep_cells->baseline prep_solutions Prepare Solutions (with/without Cl-) prep_solutions->baseline prep_drug Prepare this compound Stock Solution dose_response Perform Dose-Response Curve prep_drug->dose_response baseline->dose_response analyze_on_target Analyze On-Target Effects (e.g., % inhibition) dose_response->analyze_on_target controls Run Controls (Vehicle, No-Cl-, VDCC blocker) analyze_off_target Analyze Off-Target Effects (e.g., vasorelaxation in no-Cl-) controls->analyze_off_target conclusion Draw Conclusions analyze_on_target->conclusion analyze_off_target->conclusion

Caption: General experimental workflow for using this compound.

References

Technical Support Center: CaCCinh-A01 and Voltage-Dependent Calcium Channels

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing CaCCinh-A01 in experiments involving voltage-dependent calcium channels (VDCCs).

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound, with a focus on its potential impact on VDCCs.

Observed Problem Potential Cause Recommended Action
Unexpected decrease in intracellular calcium ([Ca2+]i) signals upon application of this compound. While primarily a CaCC inhibitor, this compound has been reported to have off-target effects, including the inhibition of voltage-dependent calcium channels (VDCCs).[1][2][3] This can lead to a reduction in calcium influx.1. Verify the effect on VDCCs: Use a known VDCC agonist (e.g., Bay K8644) or a depolarization stimulus (e.g., high KCl) to elicit a calcium influx and observe if this compound inhibits this response. 2. Use a more selective CaCC inhibitor: If the goal is to specifically target CaCCs without affecting VDCCs, consider using an alternative inhibitor with a different mechanism of action or higher selectivity, if available. 3. Dose-response curve: Perform a dose-response experiment to determine if the effect on VDCCs is concentration-dependent and if a lower concentration of this compound can be used to minimize this off-target effect while still inhibiting CaCCs.
This compound fails to inhibit a calcium-dependent process as expected. 1. Dominant role of VDCCs: The process under investigation might be more dependent on calcium influx through VDCCs than on the chloride currents modulated by CaCCs. 2. This compound indirect effects: Some studies suggest that this compound might indirectly affect intracellular calcium handling.[4]1. Characterize the calcium source: Use specific blockers for VDCCs (e.g., nifedipine, verapamil) and inhibitors of intracellular calcium release (e.g., thapsigargin for SERCA pumps) to determine the primary source of the calcium signal. 2. Control experiments: Run parallel experiments with other CaCC inhibitors to see if the lack of effect is specific to this compound.
Inconsistent results or high variability between experiments. 1. Solubility issues: this compound is typically dissolved in DMSO.[5][6][7] Improper dissolution or precipitation upon dilution in aqueous buffers can lead to inconsistent effective concentrations. 2. Light sensitivity: Although not explicitly stated for this compound, many similar small molecules are light-sensitive.[5] 3. Cell type-specific effects: The off-target effects of this compound may vary between different cell types and tissues.[5]1. Proper stock preparation: Ensure this compound is fully dissolved in DMSO to make a concentrated stock solution. Prepare working solutions fresh for each experiment by diluting the stock in the appropriate buffer. Visually inspect for any precipitation. 2. Protect from light: Store stock solutions and handle working solutions in a way that minimizes exposure to light. 3. Thorough characterization: When using a new cell line or tissue, perform initial experiments to characterize the effects of this compound on both CaCCs and VDCCs in that specific system.
Vasorelaxation observed in smooth muscle preparations is not solely dependent on chloride concentration. This compound and other CaCC inhibitors have been shown to cause vasorelaxation in a manner that is independent of the chloride gradient, suggesting off-target effects on ion channels other than CaCCs, such as VDCCs.[1][2][3]1. Chloride substitution experiments: To isolate the effect on CaCCs, perform experiments in chloride-free solutions (e.g., by substituting chloride with aspartate) and observe if the effect of this compound persists.[2] 2. Measure membrane potential: Use microelectrodes to measure changes in membrane potential to determine if the vasorelaxation is associated with hyperpolarization, which could be indicative of effects on multiple ion channels.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: this compound is primarily known as an inhibitor of Calcium-Activated Chloride Channels (CaCCs).[7][8] It has been shown to block CaCCs encoded by the anoctamin (ANO) family of proteins, including ANO1 (TMEM16A) and ANO6 (TMEM16F).[5][9][10]

Q2: Does this compound have any effect on voltage-dependent calcium channels (VDCCs)?

A2: Yes, several studies have reported that this compound can have off-target inhibitory effects on voltage-dependent calcium channels.[1][2][3] This is a critical consideration for interpreting experimental results, as the observed effects may not be solely due to the inhibition of CaCCs.

Q3: What are the reported IC50 values for this compound?

A3: The inhibitory concentration (IC50) of this compound varies depending on the target channel and the experimental system. Reported values include approximately 10 µM for general CaCCs and 2.1 µM for TMEM16A channels.[7][8]

Q4: How does this compound inhibit CaCCs?

A4: The mechanism of inhibition can vary. For ANO6 channels, this compound has been shown to decrease both the current amplitude and the open state dwelling time of single channels.[9][10] In some cancer cell lines, it can also lead to the degradation of the ANO1 protein.[5] For TMEM16A, it is suggested to bind to a pocket above the pore, leading to pore blockage and collapse.[11]

Q5: Does this compound affect intracellular calcium concentrations?

A5: The evidence is somewhat mixed. Some studies report that this compound has a minimal effect on intracellular calcium levels ([Ca2+]i).[5][12] However, other reports suggest that it, along with other CaCC inhibitors, can alter intracellular calcium handling, possibly through indirect mechanisms.[4] Therefore, it is crucial to empirically determine the effect of this compound on [Ca2+]i in your specific experimental model.

Q6: What is the recommended solvent and storage condition for this compound?

A6: this compound is soluble in DMSO.[6][7] Stock solutions should be prepared in DMSO and stored at -20°C.[5][6] It is recommended to prepare fresh working solutions from the stock for each experiment.

Quantitative Data Summary

ParameterValueChannel/SystemReference
IC50 ~10 µMCalcium-Activated Chloride Channel (CaCC)[7][8]
IC50 2.1 µMTMEM16A[7][8]
Inhibition of CaCC current 38 ± 14%at 0.1 µM this compound[8]
Inhibition of CaCC current 66 ± 10%at 1 µM this compound[8]
Inhibition of CaCC current 91 ± 1%at 10 µM this compound[8]
Inhibition of ATP-induced short-circuit currents 38 ± 7%at 10 µM this compound[8]
Inhibition of ATP-induced short-circuit currents 78 ± 3%at 30 µM this compound[8]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Measure VDCC Currents

This protocol is adapted from methodologies used to assess the effects of ion channel inhibitors on voltage-dependent calcium currents.[2][3]

  • Cell Culture: Culture A7r5 cells or another suitable cell line expressing VDCCs to 70-80% confluency.

  • Cell Preparation: Dissociate cells using a non-enzymatic cell dissociation solution and plate them onto glass coverslips.

  • Electrophysiology Setup:

    • Use a patch-clamp amplifier and data acquisition system.

    • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Solutions:

    • External Solution (in mM): 110 BaCl2, 10 HEPES, 10 TEA-Cl, 10 Glucose (pH adjusted to 7.4 with CsOH). Barium (Ba2+) is used as the charge carrier to isolate VDCC currents and minimize calcium-dependent inactivation.

    • Internal Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.5 Na-GTP (pH adjusted to 7.2 with CsOH).

  • Recording Procedure:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell at a holding potential of -80 mV.

    • Apply depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 200 ms) to elicit inward Ba2+ currents through VDCCs.

    • Establish a stable baseline recording of the VDCC currents.

    • Perfuse the cells with the external solution containing the desired concentration of this compound (e.g., 1 µM, 10 µM, 30 µM) or vehicle (DMSO).

    • After a few minutes of incubation, repeat the voltage-step protocol to record VDCC currents in the presence of the compound.

  • Data Analysis:

    • Measure the peak inward current at each voltage step before and after the application of this compound.

    • Construct current-voltage (I-V) relationship plots.

    • Calculate the percentage of inhibition at each concentration to determine the effect of this compound on VDCCs.

Protocol 2: Intracellular Calcium Imaging

This protocol is based on methods for measuring intracellular calcium concentrations using fluorescent indicators.[5][12]

  • Cell Culture: Plate cells (e.g., cardiac fibroblasts, HEK293 cells) on glass-bottom dishes.

  • Dye Loading:

    • Incubate cells with a calcium-sensitive fluorescent dye (e.g., 2-5 µM Fluo-4 AM) in a suitable buffer (e.g., HEPES-buffered saline) for 30-60 minutes at 37°C.

    • Wash the cells with the buffer to remove excess dye.

  • Imaging:

    • Use a fluorescence microscope equipped with a camera and appropriate filters for the chosen dye (e.g., excitation ~488 nm, emission ~520 nm for Fluo-4).

    • Acquire baseline fluorescence images.

  • Experimental Procedure:

    • Perfuse the cells with the buffer containing the vehicle (DMSO) and record the baseline fluorescence.

    • Stimulate the cells to induce a calcium influx or release. This can be done by:

      • Depolarization with high extracellular K+ (to activate VDCCs).

      • Application of a specific agonist (e.g., ATP to activate purinergic receptors and cause IP3-mediated Ca2+ release).

    • After observing a stable response, perfuse the cells with a buffer containing this compound at the desired concentration.

    • After incubation with this compound, re-apply the same stimulus.

  • Data Analysis:

    • Measure the change in fluorescence intensity over time.

    • Quantify the peak fluorescence response before and after the application of this compound to determine its effect on the calcium signal.

Visualizations

experimental_workflow_vdcc cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis cell_culture Culture A7r5 Cells dissociate Dissociate and Plate cell_culture->dissociate patch Establish Whole-Cell Patch dissociate->patch baseline Record Baseline VDCC Currents patch->baseline apply_A01 Apply this compound baseline->apply_A01 record_A01 Record VDCC Currents with A01 apply_A01->record_A01 measure_peak Measure Peak Currents record_A01->measure_peak plot_iv Plot I-V Curves measure_peak->plot_iv calc_inhibition Calculate % Inhibition plot_iv->calc_inhibition

Caption: Workflow for assessing this compound's effect on VDCCs.

troubleshooting_logic start Unexpected Decrease in [Ca2+]i Signal cause1 Off-target VDCC Inhibition? start->cause1 cause2 Indirect Effect on Ca2+ Handling? start->cause2 solution1 Verify with VDCC Agonist/Depolarization cause1->solution1 Yes solution2 Use Alternative Inhibitor cause1->solution2 Yes solution4 Perform Dose-Response cause1->solution4 Yes solution3 Characterize Ca2+ Source cause2->solution3 Yes

Caption: Troubleshooting logic for unexpected [Ca2+]i changes.

signaling_pathway_inhibition cluster_CaCC Primary Target cluster_VDCC Off-Target Effect CaCCinhA01 This compound CaCC CaCC (ANO1/TMEM16A) CaCCinhA01->CaCC VDCC VDCC CaCCinhA01->VDCC Cl_efflux Cl- Efflux CaCC->Cl_efflux Inhibits Ca_influx Ca2+ Influx VDCC->Ca_influx Inhibits

Caption: this compound's primary and off-target inhibitory actions.

References

Optimizing CaCCinh-A01 Dosage: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of CaCCinh-A01 in specific cell lines. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of effective concentrations to facilitate successful experimental outcomes.

Troubleshooting Guide

This section addresses common issues encountered during experiments with this compound.

Problem Possible Cause Recommended Solution
Inconsistent or no inhibitory effect at expected concentrations. 1. Compound degradation: this compound may have degraded due to improper storage. 2. Solubility issues: The compound may not be fully dissolved in the culture medium. 3. Low expression of target channels: The cell line may have low or no expression of TMEM16A (ANO1) or other target calcium-activated chloride channels (CaCCs). 4. Cell line-specific sensitivity: Different cell lines exhibit varying sensitivity to this compound.1. Verify storage: Store this compound as a powder at -20°C for long-term stability (≥ 4 years).[1] Stock solutions in DMSO can be stored at -80°C for up to a year.[2] Avoid repeated freeze-thaw cycles. 2. Ensure proper solubilization: Prepare a fresh stock solution in high-quality, anhydrous DMSO.[2] When preparing the working solution, ensure it is fully dissolved before adding to the cell culture medium. Sonication may aid dissolution.[3] 3. Confirm target expression: Perform qPCR or Western blot to verify the expression of TMEM16A/ANO1 in your cell line.[4] 4. Perform a dose-response curve: Determine the optimal concentration for your specific cell line by testing a range of concentrations (e.g., 1 µM to 100 µM).
Observed cytotoxicity at low concentrations. 1. Off-target effects: this compound can have off-target effects, especially at higher concentrations.[5] 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high in the final culture medium.1. Lower the concentration: Use the lowest effective concentration determined from your dose-response curve. 2. Control for solvent effects: Ensure the final concentration of DMSO in your cell culture medium is consistent across all experimental conditions and is at a non-toxic level (typically ≤ 0.1%).
Precipitate formation in the culture medium. 1. Poor solubility in aqueous solutions: this compound has low solubility in water.[2] 2. High concentration: The working concentration may exceed the solubility limit in the culture medium.1. Prepare fresh dilutions: Prepare working solutions fresh from a DMSO stock for each experiment. 2. Check final concentration: If a high concentration is required, consider using a different solvent or formulation if compatible with your experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an inhibitor of calcium-activated chloride channels (CaCCs), particularly TMEM16A (ANO1) and TMEM16F (ANO6).[6][7][8] It blocks the channel pore, leading to a reduction in chloride ion current.[7] In some cancer cell lines, this compound has also been shown to promote the degradation of the ANO1 protein.[9] This inhibition of CaCCs can affect various cellular processes, including proliferation, migration, and apoptosis.[4]

Q2: What is the recommended starting concentration for my experiments?

A2: The effective concentration of this compound is highly cell line-dependent. A good starting point for a dose-response experiment is to test a range from 1 µM to 30 µM. The IC50 for TMEM16A is approximately 2.1 µM, and for general CaCCs, it is around 10 µM.[2][3] Refer to the data table below for reported effective concentrations in various cell lines.

Q3: How should I prepare and store this compound?

A3: this compound is soluble in DMSO and ethanol. It is recommended to prepare a concentrated stock solution in anhydrous DMSO (e.g., 10-100 mM).[2] Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2] The powder form should be stored at -20°C.[10]

Q4: Are there any known off-target effects of this compound?

A4: Yes, at higher concentrations, this compound can have off-target effects. For instance, it has been shown to induce vasorelaxation in a manner that may be independent of CaCC inhibition.[5][11] It is crucial to perform dose-response experiments to identify the optimal concentration that maximizes the desired effect while minimizing off-target activities.

Q5: Does this compound affect intracellular calcium levels?

A5: Studies have shown that this compound does not affect intracellular calcium concentrations ([Ca2+]i) in human intestinal epithelial cells and cardiac fibroblasts.[9]

Effective Concentrations of this compound in Various Cell Lines

The following table summarizes the reported effective concentrations and IC50 values of this compound in different cell lines.

Cell LineCell TypeEffectConcentration / IC50Reference
FRT (TMEM16A-expressing)Fisher Rat Thyroid EpithelialInhibition of TMEM16A channelsIC50 = 2.1 µM[12]
HEK293Human Embryonic KidneyInhibition of ANO6 channels20 µM[6]
HT-29Human Colorectal AdenocarcinomaInhibition of cell proliferation, induction of apoptosis10 µM (significant inhibition)[4][13]
PC-3Human Prostate AdenocarcinomaReduction of cell viability and migrationDose-dependent, significant effect at 30 µM[4]
HCT116Human Colorectal CarcinomaReduction of cell viabilityDose-dependent[4]
Te11Human Esophageal Squamous Cell CarcinomaInhibition of cell proliferationIC50 = 2.2 µM[13]
FaDuHuman Pharyngeal Squamous Cell CarcinomaInhibition of cell proliferationIC50 = 5.8 µM[13]
Te1Human Esophageal Squamous Cell CarcinomaInhibition of cell proliferationIC50 = 37 µM[13]
HeLaHuman Cervical AdenocarcinomaInhibition of cell proliferationIC50 = 33 µM[13]
U138-MGHuman GlioblastomaGrowth InhibitionGI50 = 89.38 µM[3]
Cardiac Fibroblasts (Rat)Inhibition of proliferation, migration, and collagen secretion30 µM[9]

Experimental Protocols

Cell Viability (CCK-8) Assay

This protocol provides a general method for determining the effect of this compound on cell viability using a CCK-8 assay.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • Anhydrous DMSO

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 20, 30, 50, 100 µM). Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of CCK-8 solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

Signaling Pathway of this compound Action

G cluster_0 Cell Membrane CaCCinh_A01 This compound TMEM16A TMEM16A/ANO1 (CaCC) CaCCinh_A01->TMEM16A Inhibits Proliferation Cell Proliferation CaCCinh_A01->Proliferation Inhibits Migration Cell Migration CaCCinh_A01->Migration Inhibits Apoptosis Apoptosis CaCCinh_A01->Apoptosis Induces Cl_ion Cl- TMEM16A->Cl_ion Efflux TMEM16A->Proliferation Promotes TMEM16A->Migration Promotes

Caption: Mechanism of this compound action on cancer cells.

Experimental Workflow for Determining Optimal Dosage

G A 1. Cell Seeding (96-well plate) B 2. Prepare this compound Dilutions (Dose Range) A->B C 3. Treat Cells (24, 48, 72h) B->C D 4. Cell Viability Assay (e.g., CCK-8) C->D E 5. Measure Absorbance D->E F 6. Data Analysis (IC50 Calculation) E->F G Optimal Dosage Determined F->G

Caption: Workflow for dose-response analysis of this compound.

Troubleshooting Logic for Inconsistent Results

G Start Inconsistent/No Effect Check_Storage Check Compound Storage (-20°C powder, -80°C stock) Start->Check_Storage Check_Solubility Verify Solubilization (Fresh DMSO, sonicate if needed) Start->Check_Solubility Check_Target Confirm Target Expression (qPCR/Western Blot) Start->Check_Target Dose_Response Perform Dose-Response (e.g., 1-100 µM) Check_Storage->Dose_Response Check_Solubility->Dose_Response Check_Target->Dose_Response Result Effective Concentration Identified Dose_Response->Result

Caption: Troubleshooting inconsistent this compound results.

References

CaCCinh-A01 degradation and proper storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, proper storage, and handling of CaCCinh-A01.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound powder should be stored at -20°C for long-term stability.[1][2] Under these conditions, the compound is reported to be stable for at least three to four years.

Q2: How should I store stock solutions of this compound?

A2: For maximal stability, stock solutions of this compound, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C, where they can be stable for up to one year.[1] For shorter-term storage, aliquots can be kept at -20°C for up to one month.[1] It is advisable to use fresh, anhydrous DMSO for preparing stock solutions, as moisture can reduce the solubility of the compound.[1]

Q3: What are the potential degradation pathways for this compound?

  • Hydrolysis: The amide bond in the this compound molecule could be susceptible to hydrolysis under strongly acidic or basic conditions, leading to the cleavage of the molecule into a 2-aminothiophene-3-carboxylic acid derivative and furoic acid.

  • Oxidation: The sulfur atom in the thiophene ring is a potential site for oxidation, which could lead to the formation of sulfoxides or sulfones, particularly in the presence of oxidizing agents.

  • Photodegradation: Thiophene-containing compounds can be susceptible to photodegradation upon exposure to UV or visible light, potentially leading to ring-opening or other complex rearrangements. It is recommended to protect this compound from light.[2]

Q4: I am seeing unexpected results in my experiments. Could this compound degradation be a factor?

A4: Yes, degradation of this compound could lead to a loss of its inhibitory activity and potentially introduce confounding factors into your experiments. If you suspect degradation, it is recommended to perform a quality control check of your compound. This can be done by High-Performance Liquid Chromatography (HPLC) to assess the purity of your stock. If degradation is confirmed, it is best to use a fresh vial of the compound and prepare new stock solutions.

Q5: How does this compound inhibit its target, TMEM16A?

A5: this compound acts as a blocker of the TMEM16A calcium-activated chloride channel.[3][4][5][6] It is believed to bind to a pocket located above the channel pore, not only physically obstructing the pore but also inducing a conformational change that leads to its collapse.[3][6] Key residues in TMEM16A, such as R515, K603, and E623, have been identified as crucial for the binding of this compound.[3] The inhibitory effect of this compound on TMEM16A can impact various downstream signaling pathways, including the MAPK and CAMK pathways.[4]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Reduced or no inhibitory effect on TMEM16A channels 1. Degradation of this compound due to improper storage or handling. 2. Incorrect concentration of the working solution.1. Verify the storage conditions of both the solid compound and stock solutions. Prepare fresh stock solutions from a new vial if necessary. 2. Confirm the calculations for your dilutions. It is also advisable to determine the concentration of your stock solution spectrophotometrically if possible.
Precipitation observed in stock or working solutions 1. Exceeded solubility limit. 2. Use of DMSO that has absorbed moisture.1. Ensure the concentration does not exceed the solubility limits in the chosen solvent (e.g., up to 100 mM in DMSO). Gentle warming may aid dissolution. 2. Use fresh, anhydrous DMSO to prepare stock solutions.[1]
Inconsistent results between experiments 1. Repeated freeze-thaw cycles of the stock solution. 2. Exposure of the compound to light for extended periods.1. Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles. 2. Protect solid this compound and its solutions from light by using amber vials or wrapping containers in foil.

Data Summary

Storage Conditions and Stability of this compound
FormStorage TemperatureReported StabilitySource(s)
Solid Powder -20°C≥ 3-4 years[1][2]
Stock Solution in Solvent -80°CUp to 1 year[1]
Stock Solution in Solvent -20°CUp to 1 month[1]

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

This protocol provides a general framework for assessing the stability of this compound under various stress conditions. The goal is to induce a partial degradation (typically 5-20%) to identify potential degradation products.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

  • Thermal Degradation: Incubate the solid powder at 60°C.

  • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light.

3. Time Points:

  • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

4. Sample Preparation for Analysis:

  • Neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration for analysis.

5. Analysis:

  • Analyze the samples using a stability-indicating HPLC method (see suggested method below).

  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.

Suggested Stability-Indicating HPLC Method

This is a general-purpose High-Performance Liquid Chromatography (HPLC) method that can be used as a starting point for the analysis of this compound and its potential degradation products. Method optimization may be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 5% A, 95% B

    • 25-30 min: 5% A, 95% B

    • 30-35 min: Linear gradient back to 95% A, 5% B

    • 35-40 min: 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis start Start with This compound stock Prepare Stock Solution (e.g., 1 mg/mL) start->stock acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal Stress (Solid, 60°C) stock->thermal photo Photostability (UV/Vis Light) stock->photo sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize/Dilute sampling->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation hplc->data end Stability Profile data->end

Forced degradation experimental workflow for this compound.

tmem16a_pathway cluster_inhibition Inhibition by this compound cluster_downstream Downstream Signaling cac This compound tmem16a TMEM16A (CaCC) cac->tmem16a inhibits mapk MAPK Pathway (Ras-Raf-MEK-ERK) tmem16a->mapk activates camk CAMK Pathway tmem16a->camk activates proliferation Cell Proliferation mapk->proliferation migration Cell Migration mapk->migration camk->proliferation

Simplified signaling pathway of TMEM16A inhibited by this compound.

References

Troubleshooting inconsistent CaCCinh-A01 results

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using CaCCinh-A01, a widely utilized inhibitor of calcium-activated chloride channels (CaCCs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary molecular targets?

This compound is a small molecule inhibitor of calcium-activated chloride channels (CaCCs). Its primary targets include TMEM16A (also known as Anoctamin 1 or ANO1) and ANO6 (TMEM16F).[1][2] It is frequently used in research to investigate the physiological and pathophysiological roles of these channels in conditions like hypertension, cancer, and neurodegenerative diseases.[2][3]

Q2: What is the mechanism of action for this compound?

This compound exhibits a dual mechanism of action. Primarily, it acts as a channel blocker, reducing ion flow by decreasing both the current amplitude and the open-state lifetime of the channel.[1][2] Secondly, in some cell lines, it can induce the degradation of the ANO1 protein, leading to a reduction in total protein levels over time.[4][5] This dual action can lead to different results in short-term functional assays versus long-term cell proliferation studies.

Q3: What are the recommended storage and solubility guidelines for this compound?

Proper storage and handling are critical for maintaining the compound's stability and ensuring reproducible results.

ParameterRecommendationSource(s)
Storage (Powder) Store at -20°C for up to 3 years.[6]
Storage (In Solvent) Aliquot and store at -80°C for up to 1 year or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[7][8]
Recommended Solvents DMSO (up to 100 mM) or DMF.[9][10]
Aqueous Solubility Poor. For aqueous buffers, a final DMSO concentration of <0.1% is recommended to avoid precipitation.[9]

Q4: What are the reported IC50 values for this compound?

The half-maximal inhibitory concentration (IC50) can vary depending on the specific channel subtype and the experimental conditions.

TargetReported IC50Cell System / ConditionsSource(s)
TMEM16A (ANO1) 2.1 µMTMEM16A-expressing FRT cells[6][7][10]
General CaCC ~10 µMHuman bronchial and intestinal cells[6][7][9]

Troubleshooting Inconsistent Results

Problem 1: High variability or poor reproducibility in electrophysiology experiments.

Inconsistent inhibition in patch-clamp or other electrophysiological recordings is a common challenge.

Possible Cause A: Channel Rundown

CaCCs, particularly TMEM16A, are known to exhibit "rundown," a time-dependent decrease in channel activity even under constant stimulation.[11][12] This can be mistaken for or mask the inhibitory effect of this compound.

  • Solution: Employ an experimental protocol designed to minimize the impact of rundown. This involves normalizing the inhibited current to a maximal current measured within a short, consistent timeframe.[11][13]

dot

G cluster_protocol Electrophysiology Protocol to Mitigate Channel Rundown start Establish Whole-Cell Configuration measure_max Apply High [Ca2+]i to Elicit Maximal Current (I_max) start->measure_max Rapidly washout Washout and Stabilize Baseline measure_max->washout apply_agonist Apply Agonist to Achieve Stable Current (I_agonist) washout->apply_agonist apply_inhibitor Apply this compound + Agonist (I_inhib) apply_agonist->apply_inhibitor normalize Calculate % Inhibition: (1 - (I_inhib / I_agonist)) * 100 apply_inhibitor->normalize end Analysis normalize->end

Workflow for mitigating channel rundown effects.

Possible Cause B: Off-Target Effects and Non-Selectivity

This compound is not entirely selective and can produce effects independent of CaCC inhibition, which may vary between cell types.

  • Alteration of Intracellular Calcium: Some studies suggest that this compound can interfere with intracellular Ca2+ handling by potentially blocking inositol triphosphate (IP3) receptors, thereby reducing the Ca2+ available to activate the channel.[14] This is an indirect inhibitory mechanism.

  • Effects on Other Ion Channels: At certain concentrations, this compound has been shown to induce vasorelaxation even in the absence of a chloride gradient, suggesting potential effects on other channels like voltage-dependent calcium channels (VDCCs).[15][16]

  • Solution:

    • Validate Calcium Signaling: Run control experiments to measure intracellular Ca2+ levels in the presence of this compound to determine if it alters calcium mobilization in your specific cell model.[17]

    • Use Multiple Inhibitors: Compare the effects of this compound with other structurally and mechanistically different CaCC inhibitors (e.g., T16Ainh-A01) to confirm that the observed phenotype is due to CaCC inhibition.

    • Vary Experimental Conditions: Test the inhibitor's effect under conditions where the chloride gradient has been abolished to check for non-specific effects.[15][16]

dot

G cluster_pathway This compound Potential Mechanisms of Action cluster_on_target On-Target Effects cluster_off_target Potential Off-Target Effects A01 This compound CaCC TMEM16A/ANO1 A01->CaCC Direct Block Degradation ANO1 Protein Degradation A01->Degradation Induces IP3R IP3 Receptors A01->IP3R Inhibits? VDCC Voltage-Dependent Ca2+ Channels A01->VDCC Inhibits? IP3R->CaCC Reduces Ca2+ Signal for Activation G cluster_fast Fast Pathway (Minutes) cluster_slow Slow Pathway (Hours) A01 This compound Application Block Direct Binding to TMEM16A/ANO1 Channel A01->Block Degradation ER-Associated Proteasomal Degradation A01->Degradation Inhibition Reduced Cl- Current (Functional Inhibition) Block->Inhibition ProteinLoss Reduced Total ANO1 Protein Level Degradation->ProteinLoss

References

Validation & Comparative

A Comparative Analysis of CaCCinh-A01 and T16Ainh-A01 for Calcium-Activated Chloride Channel Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmacological tools for studying calcium-activated chloride channels (CaCCs), particularly the prominent member TMEM16A (also known as ANO1), CaCCinh-A01 and T16Ainh-A01 have emerged as widely utilized inhibitors. This guide provides a detailed comparison of their efficacy, target specificity, and mechanisms of action, supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the appropriate tool for their studies.

Quantitative Efficacy and Target Affinity

The inhibitory potency of this compound and T16Ainh-A01 has been evaluated across various experimental systems. The half-maximal inhibitory concentration (IC50) values serve as a primary metric for their efficacy.

CompoundTargetIC50 ValueCell Line / SystemReference
This compound TMEM16A2.1 µMHEK293 cells[1]
CaCC10 µMHuman bronchial and intestinal epithelial cells[1][2]
T16Ainh-A01 TMEM16A~1 µM - 1.8 µMA253 salivary gland epithelial cells[3]

Note: IC50 values can vary depending on the experimental conditions, including cell type, method of channel activation, and recording solutions.

Mechanism of Action and Specificity

While both compounds are recognized as inhibitors of TMEM16A, their precise mechanisms and selectivity profiles exhibit notable differences.

This compound is understood to inhibit TMEM16A by physically blocking the channel pore.[4] Molecular docking studies suggest its binding pocket is located just above the pore, and its interaction not only obstructs ion flow but may also induce a collapse of the pore structure.[4] Some evidence suggests that this compound can also reduce the protein expression of ANO1, contributing to its inhibitory effects on cell proliferation.[5]

T16Ainh-A01 also acts as a potent blocker of TMEM16A-mediated chloride currents.[5] However, its mechanism of inhibition appears to be voltage-independent.[5] In contrast to this compound, T16Ainh-A01 does not typically affect the protein expression levels of ANO1.[5]

A critical consideration for researchers is the off-target effects of these inhibitors. Studies have demonstrated that both this compound and T16Ainh-A01 can exhibit poor selectivity for TMEM16A in certain tissues, such as vascular smooth muscle.[6][7][8] For instance, T16Ainh-A01 has been shown to inhibit voltage-dependent calcium channels (VDCCs) in A7r5 cells.[7][8] This lack of specificity underscores the importance of careful experimental design and data interpretation.

Comparative Effects on Cellular Functions

The differential effects of this compound and T16Ainh-A01 on various cellular processes have been documented, particularly in the context of cardiac fibroblast function.

Cellular ProcessThis compound (30 µM)T16Ainh-A01 (10 µM)Cell TypeReference
Cell Proliferation Significant InhibitionSignificant InhibitionCardiac Fibroblasts[5]
Cell Migration Significant InhibitionSignificant InhibitionCardiac Fibroblasts[5]
Collagen Secretion Significant InhibitionSignificant InhibitionCardiac Fibroblasts[5]
ANO1 Protein Expression Significant RepressionNegligible EffectCardiac Fibroblasts[5]
Intracellular Cl- Distribution Reduced in perinuclear compartmentsReduced in the nucleusCardiac Fibroblasts[5]

These findings highlight that while both inhibitors can achieve similar outcomes on a functional level (e.g., inhibiting proliferation), their underlying molecular impacts can differ.

Signaling Pathways

TMEM16A is implicated in various signaling pathways that regulate cell proliferation, migration, and survival. Inhibition of TMEM16A by this compound or T16Ainh-A01 can modulate these pathways.

TMEM16A_Signaling cluster_cytosol Cytosol cluster_nucleus Nucleus GPCR GPCR PLC PLC GPCR->PLC EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K TMEM16A TMEM16A (ANO1) Ca2_influx Ca2+ (influx) TMEM16A->Ca2_influx depolarization leads to IP3 IP3 PLC->IP3 Ca2_ER Ca2+ (from ER) IP3->Ca2_ER Ca2_ER->TMEM16A activates MEK MEK Ras->MEK Akt Akt PI3K->Akt ERK ERK MEK->ERK Proliferation Cell Proliferation & Migration Akt->Proliferation ERK->Proliferation

Caption: Simplified signaling pathways involving TMEM16A (ANO1).

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key protocols used to characterize this compound and T16Ainh-A01.

Whole-Cell Patch Clamp Electrophysiology

This technique is used to measure the ion currents flowing through the entire cell membrane, allowing for the direct assessment of channel inhibition.

Patch_Clamp_Workflow A Prepare intracellular solution (with defined Ca2+ concentration) and extracellular solution. B Pull glass micropipette (3-7 MΩ resistance). A->B C Mount cell-containing coverslip in recording chamber. B->C D Approach a single cell with the micropipette and form a gigaseal. C->D E Apply suction to rupture the cell membrane to achieve whole-cell configuration. D->E F Apply voltage clamp protocol and record baseline CaCC currents. E->F G Perfuse with inhibitor (this compound or T16Ainh-A01) at various concentrations. F->G H Record changes in current amplitude to determine inhibition. G->H

Caption: Workflow for a whole-cell patch clamp experiment.

Protocol Details:

  • Cell Preparation: HEK293 cells transfected with TMEM16A are a common model system.[9]

  • Solutions: The extracellular solution typically contains physiological concentrations of ions, while the intracellular (pipette) solution contains a calcium buffer (e.g., EGTA) to clamp the free Ca2+ concentration at a level that activates TMEM16A.[10]

  • Recording: A voltage-clamp protocol is applied, and the resulting currents are recorded before and after the application of the inhibitor.[9]

Cell Migration (Scratch) Assay

This assay is used to assess the effect of the inhibitors on cell migration.

Scratch_Assay_Workflow A Seed cells in a multi-well plate and grow to a confluent monolayer. B Create a 'scratch' or cell-free gap in the monolayer with a pipette tip. A->B C Wash with PBS to remove displaced cells. B->C D Add fresh media containing the inhibitor (this compound or T16Ainh-A01) or vehicle control. C->D E Image the scratch at time 0. D->E F Incubate and acquire images at regular time intervals (e.g., every 4-8 hours). E->F G Measure the area of the scratch at each time point to quantify the rate of cell migration. F->G

Caption: Workflow for a cell migration scratch assay.

Protocol Details:

  • Cell Seeding: Cells are seeded at a density that allows them to form a confluent monolayer within 24-48 hours.[11][12][13][14]

  • Scratch Creation: A sterile pipette tip is used to create a uniform scratch.[11][12][14]

  • Imaging and Analysis: The rate of wound closure is monitored by microscopy and quantified using image analysis software.[14][15]

Short-Circuit Current (Isc) Measurement in Ussing Chambers

This technique is employed to measure ion transport across an epithelial monolayer.

Ussing_Chamber_Workflow A Culture epithelial cells on a permeable support to form a monolayer. B Mount the permeable support in an Ussing chamber, separating two buffer-filled compartments. A->B C Equilibrate the tissue and establish a baseline short-circuit current (Isc) under voltage-clamp (0 mV). B->C D Add a CaCC agonist (e.g., ATP) to stimulate chloride secretion and increase Isc. C->D E Add the inhibitor (this compound or T16Ainh-A01) to the apical or basolateral side. D->E F Record the change in Isc to quantify the inhibition of ion transport. E->F

Caption: Workflow for Ussing chamber short-circuit current measurement.

Protocol Details:

  • Tissue Mounting: An epithelial monolayer is mounted between two half-chambers filled with physiological buffer.[16][17][18]

  • Measurement: The potential difference across the epithelium is clamped to 0 mV, and the current required to maintain this clamp (the short-circuit current) is measured, which reflects net ion transport.[16][17][19]

  • Pharmacology: Agonists and inhibitors are added to the appropriate chambers to study their effects on ion channel activity.[16][19]

Conclusion

Both this compound and T16Ainh-A01 are valuable tools for investigating the roles of calcium-activated chloride channels. However, their distinct characteristics must be carefully considered. T16Ainh-A01 generally exhibits higher potency for TMEM16A, while this compound may have additional effects on ANO1 protein expression. A critical takeaway for researchers is the documented off-target effects of both compounds, particularly in vascular tissues. Therefore, the choice of inhibitor should be guided by the specific research question, the experimental system being used, and the inclusion of appropriate controls to validate the specificity of the observed effects. This guide provides a foundation for making an informed decision and for designing rigorous experiments in the study of CaCCs.

References

A Head-to-Head Battle: CaCCinh-A01 Versus MONNA for Calcium-Activated Chloride Channel Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Cellular Physiology and Drug Discovery

Calcium-activated chloride channels (CaCCs), particularly the TMEM16A/Anoctamin-1 isoform, are crucial players in a multitude of physiological processes, ranging from epithelial fluid secretion and smooth muscle contraction to neuronal excitability and cell proliferation. Their involvement in various pathologies, including cystic fibrosis, asthma, hypertension, and cancer, has made them attractive targets for therapeutic intervention. Among the pharmacological tools available to probe CaCC function and explore their therapeutic potential, CaCCinh-A01 and MONNA have emerged as widely used small-molecule inhibitors. This guide provides an objective, data-driven comparison of these two compounds to aid researchers in selecting the appropriate tool for their specific experimental needs.

Quantitative Comparison of Inhibitory Potency

The inhibitory potency of this compound and MONNA has been characterized in various experimental systems. While both compounds effectively block CaCC-mediated currents, their half-maximal inhibitory concentrations (IC50) vary depending on the specific CaCC isoform, the expression system, and the assay methodology employed.

InhibitorTargetExperimental SystemIC50Reference
This compound TMEM16AFRT cells with YFP assay2.1 µM[1]
Endogenous CaCCHuman bronchial & intestinal epithelia10 µM[2][3]
ANO6 (TMEM16F)HEK293 cells, patch clampNot specified, but effective at 20 µM
MONNA Xenopus ANO1Xenopus oocytes, two-electrode voltage clamp0.08 µM[4]
human ANO1HEK293 cells, whole-cell patch clamp1.27 µM

Note: Direct comparison of IC50 values should be made with caution due to the different experimental conditions.

Mechanism of Action: More Than Just Channel Blockade?

This compound has been shown to inhibit ANO6 (TMEM16F) channels by reducing both the single-channel current amplitude and the open state dwelling time.[5] For the closely related ANO1 (TMEM16A), some studies suggest that this compound can also promote the endoplasmic reticulum-associated proteasomal degradation of the ANO1 protein, thereby reducing the number of functional channels at the cell surface.[6]

MONNA is generally considered a direct channel blocker.[4] However, the precise binding site and the molecular determinants of its inhibitory action are not as well characterized as for this compound.

A critical consideration for researchers is the selectivity of these compounds. A study by Boedtkjer et al. (2015) directly compared the effects of this compound and MONNA on rodent resistance arteries. They found that both compounds induced vasorelaxation in a manner that was independent of the transmembrane chloride gradient, suggesting significant off-target effects .[7][8][9] MONNA was also observed to cause substantial membrane hyperpolarization in resting vascular smooth muscle, potentially through activation of a potassium conductance.[7][9] Furthermore, this compound has been reported to reduce the activity of large-conductance calcium-activated potassium (BK) channels in human red blood cells.[3]

Experimental Protocols

Accurate and reproducible data are paramount in pharmacological studies. Below are detailed methodologies for key experiments commonly used to evaluate CaCC inhibitors.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of ion channel activity with high temporal and voltage resolution.

Objective: To measure the inhibitory effect of compounds on CaCC currents in cells overexpressing the channel of interest (e.g., TMEM16A in HEK293 cells).

Typical Solutions:

  • Pipette Solution (Intracellular): 130 mM CsCl, 0.5 mM EGTA, 1 mM MgCl2, 1 mM Tris-ATP, 10 mM HEPES (pH 7.2). Free calcium is buffered to a specific concentration (e.g., 275 nM) to activate TMEM16A.[1]

  • Bath Solution (Extracellular): 140 mM NMDG-Cl, 1 mM CaCl2, 1 mM MgCl2, 10 mM glucose, 10 mM HEPES (pH 7.4).[1]

Voltage Protocol:

  • Establish a whole-cell recording configuration with a holding potential of 0 mV.[1]

  • Apply voltage steps from -100 mV to +100 mV in 20 mV increments to elicit TMEM16A currents.[1]

  • After obtaining a stable baseline recording, perfuse the bath solution containing the inhibitor (this compound or MONNA) at various concentrations.

  • Record currents at each concentration to determine the dose-dependent inhibition and calculate the IC50 value.

Experimental Workflow for Patch-Clamp Electrophysiology

G cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis cell_culture HEK293 cells expressing TMEM16A plating Plate cells on coverslips cell_culture->plating patch Establish whole-cell patch clamp plating->patch baseline Record baseline TMEM16A currents patch->baseline application Apply inhibitor (this compound or MONNA) baseline->application recording Record currents at multiple concentrations application->recording analysis Analyze current inhibition recording->analysis ic50 Calculate IC50 value analysis->ic50

Caption: Workflow for assessing CaCC inhibitors using patch-clamp.

Fluorescence-Based High-Throughput Screening

This method allows for the rapid screening of large compound libraries by measuring changes in intracellular halide concentration using a fluorescent indicator.

Objective: To identify and characterize inhibitors of CaCCs by measuring their effect on iodide influx.

Key Reagents:

  • Cells: Fischer Rat Thyroid (FRT) cells stably co-expressing TMEM16A and a halide-sensitive Yellow Fluorescent Protein (YFP-H148Q/I152L).[1]

  • Assay Buffer: Phosphate-buffered saline (PBS).

  • Iodide Solution: PBS with 140 mM iodide replacing chloride.

  • Activator: ATP or another agonist to increase intracellular calcium and activate TMEM16A.

Protocol:

  • Plate the FRT-TMEM16A-YFP cells in a 96- or 384-well black, clear-bottom plate and grow to confluence.

  • Wash the cells with PBS.

  • Incubate the cells with the test compounds (this compound or MONNA) for approximately 10 minutes.

  • Transfer the plate to a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Record baseline YFP fluorescence.

  • Add the iodide solution along with an agonist like ATP to stimulate iodide influx through TMEM16A.

  • Monitor the rate of YFP fluorescence quenching, which is proportional to the rate of iodide influx.

  • Calculate the inhibitory effect of the compounds by comparing the rate of quenching in their presence to the control (vehicle-treated) wells.

Fluorescence-Based Assay Workflow

G cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_plating Plate FRT-TMEM16A-YFP cells in multi-well plate wash Wash cells with PBS cell_plating->wash compound_prep Prepare serial dilutions of inhibitors incubation Incubate cells with compounds compound_prep->incubation wash->incubation read_baseline Read baseline YFP fluorescence incubation->read_baseline addition Add Iodide + ATP read_baseline->addition read_quench Monitor fluorescence quenching addition->read_quench calc_rate Calculate rate of quenching read_quench->calc_rate determine_inhibition Determine % inhibition calc_rate->determine_inhibition

Caption: High-throughput screening workflow for CaCC inhibitors.

Signaling Pathway Context

CaCCs are downstream effectors of signaling cascades that elevate intracellular calcium. Their activation leads to chloride efflux, membrane depolarization, and subsequent physiological responses. Both this compound and MONNA are designed to interrupt this pathway at the level of the channel itself.

TMEM16A (CaCC) Signaling Pathway

G cluster_upstream Upstream Activation cluster_channel Channel Gating & Inhibition cluster_downstream Downstream Effects GPCR GPCR Activation (e.g., by ATP) PLC Phospholipase C (PLC) GPCR->PLC IP3 IP3 Production PLC->IP3 ER Endoplasmic Reticulum IP3->ER Ca_release Ca²⁺ Release ER->Ca_release TMEM16A TMEM16A (CaCC) Ca_release->TMEM16A Activation Cl_efflux Cl⁻ Efflux TMEM16A->Cl_efflux Inhibitors This compound MONNA Inhibitors->TMEM16A Blockade Depolarization Membrane Depolarization Cl_efflux->Depolarization VGCC Voltage-Gated Ca²⁺ Channels (VGCCs) Depolarization->VGCC Ca_influx Ca²⁺ Influx VGCC->Ca_influx Response Physiological Response (e.g., Contraction, Secretion) Ca_influx->Response

Caption: Simplified signaling pathway of TMEM16A activation and inhibition.

Conclusion and Recommendations

Both this compound and MONNA are valuable pharmacological tools for studying CaCCs. The choice between them will depend on the specific research question and experimental context.

  • MONNA exhibits higher potency for ANO1 in heterologous expression systems, which may be advantageous for studies requiring maximal channel block at low concentrations.

  • This compound has a more extensively characterized mechanism of action, including effects on channel kinetics and protein stability, which could be relevant for certain mechanistic studies.

Crucially, researchers must be aware of the potential for significant off-target effects with both compounds, particularly in complex physiological systems like smooth muscle tissues. [7][8][9] The observation that they can induce vasorelaxation independently of chloride channel activity underscores the importance of appropriate controls. These may include performing experiments in chloride-free conditions or using alternative methods for inhibiting CaCC function, such as siRNA-mediated knockdown, to validate pharmacological findings.

For high-throughput screening campaigns, the choice may be dictated by commercial availability, cost, and performance in the specific assay format. For detailed mechanistic studies in native tissues, the limitations regarding selectivity must be carefully considered and addressed in the experimental design and data interpretation. Future drug development efforts should focus on identifying more potent and truly selective inhibitors of TMEM16A to fully unlock the therapeutic potential of targeting this important ion channel.

References

Validating the Specificity of CaCCinh-A01 for Calcium-Activated Chloride Channels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of CaCCinh-A01, a widely used inhibitor of Calcium-activated Chloride Channels (CaCCs), with other alternatives. We present supporting experimental data, detailed methodologies for key experiments, and visualizations to objectively assess its performance and specificity.

Understanding this compound and its Target

This compound is a small molecule inhibitor primarily targeting the TMEM16A protein, also known as Anoctamin-1 (ANO1), which is a key component of CaCCs.[1][2][3][4][5] These channels are crucial for various physiological processes, including fluid secretion, smooth muscle contraction, and neuronal excitability. While this compound is a valuable tool for studying these processes, questions regarding its specificity have been raised, necessitating a careful evaluation of its on-target and off-target effects.

Quantitative Comparison of CaCC Inhibitors

To facilitate a clear comparison, the following table summarizes the inhibitory concentrations (IC50) of this compound and other commonly used CaCC inhibitors against their primary targets and known off-targets.

InhibitorPrimary TargetIC50 (µM)Off-TargetIC50 (µM)Key Observations
This compound TMEM16A (ANO1)2.1[1][2][3][4][5]General CaCCs~10[1][2][3][4][5]Induces vasorelaxation independent of Cl- concentration. May cause degradation of ANO1 protein.[6]
ANO6 (TMEM16F)Not explicitly foundAffects ANO6 by decreasing current amplitude and open state dwelling time.
T16Ainh-A01 TMEM16A (ANO1)~1Voltage-Dependent Calcium Channels (VDCCs)Not specified, but inhibitory effect observedInduces vasorelaxation independent of Cl- concentration.
MONNA TMEM16A (ANO1)Not specifiedInduces membrane hyperpolarizationNot applicableAlso demonstrates vasorelaxant properties independent of chloride gradient.[6]
Tannic Acid TMEM16A (ANO1)~6Not specifiedA naturally occurring polyphenol.[1][3]

Experimental Protocols for Specificity Validation

Accurate validation of an inhibitor's specificity requires robust experimental protocols. Below are detailed methodologies for key assays used to characterize CaCC inhibitors.

Whole-Cell Patch Clamp Electrophysiology

This "gold standard" technique directly measures the ion flow through channels in the cell membrane, providing a precise assessment of an inhibitor's effect on the target channel.

Objective: To determine the IC50 of this compound on ANO1-mediated chloride currents.

Cell Line: HEK293 cells stably overexpressing human ANO1.

Materials:

  • External Solution (in mM): 140 NMDG-Cl, 10 HEPES, 10 Glucose, 2 CaCl2, 1 MgCl2 (pH 7.4 with NMDG-OH).

  • Internal (Pipette) Solution (in mM): 140 NMDG-Cl, 10 HEPES, 1 EGTA, and free Ca2+ buffered to a final concentration of 1 µM (pH 7.2 with NMDG-OH).

  • This compound stock solution (in DMSO).

  • Patch clamp rig with amplifier, digitizer, and data acquisition software.

Procedure:

  • Culture ANO1-expressing HEK293 cells on glass coverslips.

  • Place a coverslip in the recording chamber and perfuse with the external solution.

  • Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Establish a whole-cell patch clamp configuration on a single cell.

  • Hold the cell at a membrane potential of -60 mV.

  • Apply a series of voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments) to elicit ANO1 currents.

  • Record baseline currents in the absence of the inhibitor.

  • Perfuse the chamber with increasing concentrations of this compound (e.g., 0.1, 1, 10, 30 µM), allowing for equilibration at each concentration.

  • Record currents at each inhibitor concentration using the same voltage-step protocol.

  • Data Analysis: Measure the peak current amplitude at a specific voltage (e.g., +100 mV) for each concentration. Normalize the currents to the baseline current and plot a concentration-response curve to determine the IC50 value.

Calcium Imaging for Off-Target Effects

This method assesses whether the inhibitor affects intracellular calcium signaling, a common off-target effect for ion channel modulators.

Objective: To determine if this compound alters intracellular calcium levels independently of its effect on CaCCs.

Cell Line: Wild-type HEK293 cells (not expressing ANO1).

Materials:

  • Fura-2 AM calcium indicator dye.

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS).

  • This compound stock solution (in DMSO).

  • Fluorescence microscopy setup with a ratiometric imaging system.

Procedure:

  • Plate wild-type HEK293 cells on glass-bottom dishes.

  • Load the cells with 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS for 30-60 minutes at 37°C.

  • Wash the cells with HBSS to remove extracellular dye and allow for de-esterification of the dye.

  • Mount the dish on the microscope stage and perfuse with HBSS.

  • Record baseline intracellular calcium levels by acquiring fluorescence images at excitation wavelengths of 340 nm and 380 nm and measuring the emission at 510 nm.

  • Perfuse the cells with a solution containing a known agonist that increases intracellular calcium (e.g., ATP or bradykinin) to establish a positive control response.

  • After a washout period, perfuse the cells with this compound at a concentration known to inhibit CaCCs (e.g., 10-30 µM).

  • Monitor the Fura-2 ratio (F340/F380) to detect any changes in intracellular calcium concentration.

  • Data Analysis: Compare the baseline calcium levels and the response to the agonist in the presence and absence of this compound. A significant change in baseline calcium or a blunted agonist response in the presence of this compound would indicate an off-target effect on calcium signaling.[7]

Isometric Tension Recording in Vascular Smooth Muscle

This ex vivo assay is used to evaluate the functional consequences of channel inhibition on tissue, such as the relaxation of blood vessels, and to determine if these effects are independent of the target channel's primary ion conductance.

Objective: To assess whether the vasorelaxant effect of this compound is dependent on the chloride gradient.

Tissue: Isolated segments of rat mesenteric artery.

Materials:

  • Physiological Salt Solution (PSS) (in mM): 119 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 MgSO4, 25 NaHCO3, 1.2 KH2PO4, 11 D-glucose.

  • Chloride-Free PSS: Equimolar substitution of NaCl, KCl, CaCl2, and KH2PO4 with their respective sodium, potassium, and calcium salts of methanesulfonate or gluconate.

  • Phenylephrine (vasoconstrictor).

  • This compound stock solution (in DMSO).

  • Wire myograph system.

Procedure:

  • Dissect and mount segments of rat mesenteric artery in a wire myograph chamber filled with PSS and bubbled with 95% O2/5% CO2 at 37°C.

  • Stretch the arteries to their optimal resting tension.

  • Induce a stable contraction with a submaximal concentration of phenylephrine.

  • Once a stable plateau is reached, cumulatively add increasing concentrations of this compound to the bath and record the relaxation response.

  • Wash out the vessel and repeat the experiment in chloride-free PSS.

  • Data Analysis: Compare the concentration-response curves for this compound-induced relaxation in the presence and absence of extracellular chloride. If this compound is a specific CaCC blocker, its relaxant effect should be significantly diminished or abolished in the chloride-free solution. A similar relaxation in both conditions suggests an off-target mechanism.[6]

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental logic and the underlying biological processes, the following diagrams were generated using Graphviz.

experimental_workflow cluster_electrophysiology Whole-Cell Patch Clamp cluster_calcium_imaging Calcium Imaging cluster_tension_recording Isometric Tension Recording cell ANO1-expressing Cell patch Establish Whole-Cell cell->patch volt_step Apply Voltage Steps patch->volt_step current Record Baseline Current volt_step->current inhibitor Apply this compound current->inhibitor current2 Record Inhibited Current inhibitor->current2 ic50 Determine IC50 current2->ic50 wt_cell Wild-Type Cell fura2 Load with Fura-2 AM wt_cell->fura2 baseline_ca Record Baseline [Ca2+]i fura2->baseline_ca agonist Apply Agonist baseline_ca->agonist agonist_response Measure Ca2+ Response agonist->agonist_response washout Washout agonist_response->washout inhibitor_ca Apply this compound washout->inhibitor_ca off_target Assess Off-Target Effect inhibitor_ca->off_target artery Isolated Artery mount Mount in Myograph artery->mount contract Contract with Phenylephrine mount->contract relax_cl Relax with this compound (Normal Cl-) contract->relax_cl washout2 Washout relax_cl->washout2 contract_nocl Contract in Cl--Free PSS washout2->contract_nocl relax_nocl Relax with this compound (Cl--Free) contract_nocl->relax_nocl compare Compare Relaxation relax_nocl->compare

Caption: Workflow for validating this compound specificity.

signaling_pathway cluster_activation CaCC Activation cluster_inhibition Inhibition agonist Agonist (e.g., ATP) receptor Receptor agonist->receptor plc PLC receptor->plc ip3 IP3 plc->ip3 er Endoplasmic Reticulum ip3->er ca_release Ca2+ Release er->ca_release ca_increase ↑ [Ca2+]i ca_release->ca_increase ano1 ANO1 (CaCC) ca_increase->ano1 cl_efflux Cl- Efflux ano1->cl_efflux depolarization Depolarization cl_efflux->depolarization caccinh_a01 This compound caccinh_a01->ano1 Inhibition

Caption: Signaling pathway of CaCC activation and its inhibition.

Conclusion

This compound remains a valuable pharmacological tool for investigating the roles of CaCCs in health and disease. However, researchers must be aware of its potential for off-target effects, particularly at higher concentrations. The experimental protocols and comparative data provided in this guide are intended to assist in the rigorous validation of its specificity in any given experimental system. For studies where absolute specificity is critical, considering alternative inhibitors and employing multiple validation methods is strongly recommended.

References

Cross-Reactivity Profile of CaCCinh-A01: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-reactivity of CaCCinh-A01 with other ion channels, presenting supporting experimental data, detailed protocols, and visual diagrams to facilitate a deeper understanding of its pharmacological profile.

Executive Summary

This compound is a widely used inhibitor of the calcium-activated chloride channel (CaCC) TMEM16A (Anoctamin 1). However, emerging evidence indicates that its activity is not strictly limited to this target. This guide summarizes the known on-target and off-target effects of this compound, highlighting its interactions with other ion channels. Understanding this cross-reactivity is crucial for the accurate interpretation of experimental results and for the development of more selective therapeutic agents.

Data Presentation: Quantitative Analysis of this compound Activity

The following table summarizes the inhibitory concentrations (IC50) of this compound against its primary targets and known off-target channels.

Target Ion ChannelCommon Name/SynonymIC50 ValueCell Type/SystemReference
Primary Targets
TMEM16AAnoctamin 1 (ANO1)2.1 µMTMEM16A-expressing FRT cells[1][2]
Calcium-Activated Chloride Channel (CaCC)CaCC~10 µMHuman bronchial and intestinal cells[1]
Off-Target Ion Channels
Voltage-Dependent Calcium Channels (VDCCs)L-type Calcium ChannelsNot explicitly quantified, but inhibition is concentration-dependent.A7r5 cells[2]

Note: While a specific IC50 value for this compound on VDCCs is not available in the reviewed literature, a related compound, T16Ainh-A01, has been shown to inhibit L-type Ca2+ currents in a concentration-dependent manner in A7r5 cells.[2] Given the structural similarities and overlapping biological activities, a similar off-target effect is inferred for this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of further studies.

Electrophysiological Assessment of Voltage-Dependent Calcium Channel (VDCC) Inhibition

This protocol is adapted from studies investigating the effects of similar small molecules on VDCCs in the A7r5 cell line.[2]

Objective: To measure the effect of this compound on L-type Ca2+ currents using whole-cell patch-clamp electrophysiology.

Materials:

  • A7r5 cells

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (in mM): 110 BaCl2, 10 HEPES, 10 TEA-Cl, 10 Glucose (pH adjusted to 7.4 with CsOH)

  • Internal solution (in mM): 130 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.5 Na-GTP (pH adjusted to 7.2 with CsOH)

  • This compound stock solution (in DMSO)

  • Nifedipine (positive control)

Procedure:

  • Culture A7r5 cells to 60-80% confluency on glass coverslips.

  • Prepare fresh external and internal solutions on the day of the experiment.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Transfer a coverslip with A7r5 cells to the recording chamber on the microscope stage and perfuse with the external solution.

  • Establish a whole-cell patch-clamp configuration on a single A7r5 cell.

  • Hold the cell at a holding potential of -50 mV.

  • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +50 mV in 10 mV increments for 200 ms) to elicit inward barium currents (IBa) through VDCCs.

  • Record baseline IBa in response to the voltage-step protocol.

  • Perfuse the cell with the external solution containing the desired concentration of this compound (e.g., 0.1, 1, 10 µM).

  • After a stable effect is reached (typically 2-5 minutes), repeat the voltage-step protocol to record IBa in the presence of the compound.

  • As a positive control, apply nifedipine (e.g., 10 µM) to confirm the presence of L-type Ca2+ currents.

  • Analyze the data by measuring the peak inward current at each voltage step and construct current-voltage (I-V) relationships.

  • Calculate the percentage of inhibition at each concentration to determine the concentration-response relationship.

Analysis of ANO1/TMEM16A Protein Degradation

This protocol is based on findings that this compound can induce the degradation of ANO1 protein.

Objective: To determine the effect of this compound on the protein expression levels of ANO1/TMEM16A using Western blotting.

Materials:

  • Cancer cell lines with high ANO1 expression (e.g., Te11, FaDu)

  • Cell culture medium and supplements

  • This compound stock solution (in DMSO)

  • Proteasome inhibitor (e.g., MG132)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against ANO1/TMEM16A

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system for Western blots

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 1, 10, 30 µM) or vehicle (DMSO) for different time points (e.g., 6, 12, 24, 48 hours).

  • To investigate the degradation pathway, pre-treat a set of cells with a proteasome inhibitor (e.g., 20 µM MG132) for 1-2 hours before adding this compound.

  • After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against ANO1 overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

  • Quantify the band intensities to determine the relative change in ANO1 protein expression.

Intracellular Calcium Imaging

This protocol outlines the measurement of intracellular calcium changes to assess the indirect effects of this compound on calcium signaling.

Objective: To measure changes in intracellular calcium concentration ([Ca2+]i) in response to this compound and/or other stimuli using the fluorescent indicator Fura-2 AM.

Materials:

  • Cultured cells (e.g., A7r5, HEK293) on glass coverslips

  • Fura-2 AM stock solution (in DMSO)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological saline

  • This compound stock solution (in DMSO)

  • Agonist for inducing calcium release (e.g., ATP, carbachol)

  • Fluorescence imaging system equipped for ratiometric imaging (340/380 nm excitation, ~510 nm emission)

Procedure:

  • Culture cells on glass coverslips to the desired confluency.

  • Prepare the Fura-2 AM loading solution by diluting the Fura-2 AM stock and Pluronic F-127 in HBSS to a final concentration of 2-5 µM Fura-2 AM and 0.02% Pluronic F-127.

  • Wash the cells once with HBSS.

  • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C in the dark.

  • Wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells for at least 15-30 minutes.

  • Mount the coverslip in a perfusion chamber on the microscope stage.

  • Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and collecting the emission at ~510 nm.

  • Perfuse the cells with HBSS containing the desired concentration of this compound and record any changes in the 340/380 nm fluorescence ratio.

  • To test for effects on agonist-induced calcium release, first perfuse with this compound, and then stimulate the cells with an agonist (e.g., ATP) in the continued presence of this compound.

  • Calculate the 340/380 nm fluorescence ratio over time to represent the changes in [Ca2+]i.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.

G cluster_0 On-Target and Off-Target Effects of this compound A01 This compound TMEM16A TMEM16A (ANO1) CaCC A01->TMEM16A Inhibits (IC50 = 2.1 µM) VDCC Voltage-Dependent Calcium Channels (VDCCs) A01->VDCC Inhibits (Off-target) Degradation ANO1 Protein Degradation A01->Degradation Induces Cl_efflux Cl- Efflux (Inhibited) TMEM16A->Cl_efflux Mediates Ca_influx Ca2+ Influx (Inhibited) VDCC->Ca_influx Mediates Cell_Proliferation Cell Proliferation (Inhibited) Degradation->Cell_Proliferation

Caption: On-target and off-target effects of this compound.

G cluster_1 Workflow for Assessing VDCC Inhibition Start Start: A7r5 Cell Culture Patch Whole-Cell Patch-Clamp Start->Patch Baseline Record Baseline IBa Patch->Baseline Apply_A01 Apply this compound Baseline->Apply_A01 Record_A01 Record IBa with This compound Apply_A01->Record_A01 Analysis Data Analysis: I-V Curve & Inhibition % Record_A01->Analysis G cluster_2 Workflow for ANO1 Protein Degradation Analysis Start Start: Cell Treatment with This compound Lysis Cell Lysis & Protein Quantification Start->Lysis SDS_PAGE SDS-PAGE & Western Blot Lysis->SDS_PAGE Probing Antibody Probing: Anti-ANO1 & Loading Control SDS_PAGE->Probing Detection Chemiluminescent Detection Probing->Detection Analysis Densitometry Analysis Detection->Analysis

References

Poor Selectivity of CaCCinh-A01 in Vascular Tissue: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The small molecule CaCCinh-A01 has been widely used as a pharmacological tool to investigate the physiological roles of calcium-activated chloride channels (CaCCs), particularly the TMEM16A (or Anoctamin-1) channel. However, a growing body of evidence highlights the poor selectivity of this compound in vascular tissue, confounding the interpretation of experimental results. This guide provides a comparative analysis of this compound and other CaCC inhibitors, presenting experimental data that question their specificity and detailing the methodologies used to assess their effects.

Overview of this compound and its Alternatives

This compound was identified as an inhibitor of CaCCs and has been used to probe their function in various physiological processes, including smooth muscle contraction.[1] However, studies on vascular tissue have revealed significant off-target effects. This has led to the investigation of other inhibitors, such as T16Ainh-A01 and MONNA, which have also demonstrated a lack of specificity in the vascular context.[1]

Comparative Analysis of Inhibitor Potency and Selectivity

The following table summarizes the quantitative data on the effects of this compound and other commonly used CaCC inhibitors on vascular tissue. The data consistently show that these compounds induce vasorelaxation irrespective of the chloride gradient, indicating a mechanism independent of CaCC inhibition. Furthermore, some of these inhibitors have been shown to directly affect other ion channels, such as voltage-dependent calcium channels (VDCCs).

InhibitorTargetAgonistTissueSpeciesIC50 / EffectOff-Target Effects NotedReference
This compound CaCCNoradrenaline, U46619Mesenteric Resistance ArteriesMouse10 µM induced vasorelaxation ± chlorideVasorelaxation independent of chloride gradient[1]
T16Ainh-A01 CaCCNoradrenaline, U46619Rodent Resistance ArteriesRodentConcentration-dependent relaxation (0.1–10 μM)Vasorelaxation independent of chloride gradient; Inhibition of VDCCs[1][2]
MONNA CaCCAgonist-induced constrictionRodent Resistance ArteriesRodent0.1–10 μM induced vasorelaxation ± chlorideVasorelaxation independent of chloride gradient; 10 µM induced membrane hyperpolarization[2][3]
Ani9 TMEM16APotent and selective TMEM16A inhibitorReported to have higher specificity than this compound[4][5]

Signaling Pathways and Experimental Workflow

To understand the context of these findings, it is crucial to visualize the signaling pathways involved in vascular smooth muscle contraction and the experimental procedures used to test inhibitor selectivity.

CaCC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Vascular Smooth Muscle Cell Agonist Agonist (e.g., Noradrenaline) GPCR Gq-coupled Receptor Agonist->GPCR PLC PLC GPCR->PLC activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG SR Sarcoplasmic Reticulum IP3->SR binds to IP3R on Ca_cyto Cytosolic Ca²⁺ SR->Ca_cyto releases Ca_SR Ca²⁺ TMEM16A TMEM16A (CaCC) Ca_cyto->TMEM16A activates Contraction Contraction Ca_cyto->Contraction leads to Cl_out Cl⁻ Efflux TMEM16A->Cl_out mediates Depolarization Membrane Depolarization Cl_out->Depolarization VDCC Voltage-Dependent Ca²⁺ Channel (VDCC) Depolarization->VDCC activates Ca_influx Ca²⁺ Influx VDCC->Ca_influx Ca_influx->Ca_cyto increases CaCCinh_A01 This compound CaCCinh_A01->TMEM16A intended target CaCCinh_A01->VDCC off-target effect

Caption: Signaling pathway of agonist-induced contraction in vascular smooth muscle and the points of action of this compound.

Experimental_Workflow cluster_prep Tissue Preparation cluster_exp Experimental Protocol cluster_control Selectivity Control cluster_offtarget Off-Target Assessment Isolate Isolate Rodent Resistance Arteries Mount Mount in Myograph Isolate->Mount Preconstrict Pre-constrict with Agonist (e.g., Noradrenaline) Mount->Preconstrict Apply_Inhibitor Apply this compound or Alternative Inhibitor Preconstrict->Apply_Inhibitor Cl_free Repeat Experiment in Chloride-Free Solution (Aspartate Substitution) Preconstrict->Cl_free Record_Tension Record Isometric Tension Apply_Inhibitor->Record_Tension VDCC_exp Measure Voltage-Dependent Calcium Currents (VDCCs) in A7r5 cells Apply_Inhibitor->VDCC_exp Parallel Experiment Compare Compare Vasorelaxation Record_Tension->Compare Cl_free->Apply_Inhibitor

Caption: Experimental workflow to assess the selectivity of CaCC inhibitors in vascular tissue.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the studies on CaCC inhibitor selectivity in vascular tissue.

Isometric Tension Recording in Isolated Resistance Arteries[1][3]
  • Tissue Preparation: Rodent (mouse or rat) mesenteric resistance arteries are isolated and dissected into 2 mm rings.

  • Mounting: The arterial rings are mounted on two stainless steel wires in a myograph chamber. One wire is connected to a force transducer, and the other to a micrometer for length adjustment.

  • Equilibration: The arteries are bathed in a physiological salt solution (PSS), bubbled with 95% O₂ / 5% CO₂ at 37°C, and allowed to equilibrate under a standardized passive tension.

  • Viability Check: The viability of the arteries is confirmed by contracting them with a high-potassium solution.

  • Pre-constriction: Arteries are pre-constricted with an agonist such as noradrenaline or the thromboxane A2 mimetic, U46619, to a submaximal level.

  • Inhibitor Application: Once a stable contraction is achieved, cumulative concentrations of the inhibitor (e.g., this compound, T16Ainh-A01) are added to the bath, and the resulting relaxation is recorded.

  • Chloride-Free Conditions: To test for chloride-dependency, the experiment is repeated in a chloride-free PSS where chloride salts are replaced with aspartate salts.[1] The vasorelaxant effect of the inhibitor is then compared between normal and chloride-free conditions.

Voltage-Clamp Electrophysiology for VDCCs[3]
  • Cell Culture: A7r5 vascular smooth muscle cells are cultured under standard conditions.

  • Electrophysiological Recording: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier.

  • Solutions: The extracellular solution contains barium as the charge carrier to isolate calcium currents. The intracellular (pipette) solution is formulated to block other currents.

  • Voltage Protocol: Cells are held at a negative holding potential, and depolarizing voltage steps are applied to elicit VDCC currents.

  • Inhibitor Application: The inhibitor is applied to the bath, and the effect on the amplitude of the VDCC currents is measured.

Conclusion

The available evidence strongly indicates that this compound and other related small molecule inhibitors, such as T16Ainh-A01 and MONNA, exhibit poor selectivity for TMEM16A in vascular tissue.[1][2] Their vasorelaxant effects persist in the absence of a chloride gradient, pointing towards off-target mechanisms.[1] For T16Ainh-A01, direct inhibition of VDCCs has been demonstrated as one such off-target effect.[2]

References

Confirming the Inhibitory Effect of CaCCinh-A01: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in pharmacology and drug development, validating the inhibitory action of a compound on its target is a critical step. This guide provides a comprehensive comparison of experimental methods to confirm the inhibitory effect of CaCCinh-A01 on Calcium-Activated Chloride Channels (CaCCs). We present detailed protocols for key assays, comparative data with alternative inhibitors, and visual workflows to aid in experimental design.

Understanding the Target: CaCCs and the Role of this compound

Calcium-Activated Chloride Channels are a family of ion channels that play crucial roles in various physiological processes, including fluid secretion, smooth muscle contraction, and neuronal excitability. Dysregulation of CaCCs is implicated in several diseases, making them a key target for therapeutic intervention. This compound is a known inhibitor of CaCCs, primarily targeting TMEM16A (also known as Anoctamin 1, ANO1) and TMEM16F (ANO6).[1][2] Its mechanism of action involves reducing the channel's open probability by decreasing both the current amplitude and the open-state duration.[1][2]

Comparative Efficacy of CaCC Inhibitors

The selection of an appropriate inhibitor is crucial for experimental success. Below is a comparison of this compound with other commonly used CaCC inhibitors. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of inhibitors.

InhibitorTarget(s)Reported IC50Cell Type(s)Reference(s)
This compound TMEM16A, CaCC2.1 µM (TMEM16A), 10 µM (CaCC)Human intestinal epithelial cells[3]
ANO12.1 µMCardiac Fibroblasts[4]
CaCC/TMEM16A6.35 ± 0.27 µmol L⁻¹CHO cells stably expressing TMEM16A[5]
T16Ainh-A01 TMEM16A~1 µMFRT cells expressing TMEM16A[2]
Tannic Acid TMEM16A~6 µMTMEM16A-expressing FRT cells[1][6]
CaCC3.1 µMT84 colonic epithelial cells[1]
NPPB Outwardly rectifying Cl⁻ channels (ORCC), CaCCs125 µM (Cl⁻ currents)Glioma cells[7]
CaCCs32.3 mM (endogenous CaCC in X. laevis oocytes)Xenopus laevis oocytes[8]

Note: IC50 values can vary depending on the experimental conditions, cell type, and method of measurement.

Experimental Protocols for Validating Inhibition

To rigorously confirm the inhibitory effect of this compound, a combination of electrophysiological and cell-based functional assays is recommended.

Electrophysiology: Patch-Clamp Technique

The patch-clamp technique is the gold standard for directly measuring ion channel activity. The whole-cell configuration allows for the recording of macroscopic currents from the entire cell membrane.

Objective: To directly measure the reduction in CaCC-mediated chloride currents in the presence of this compound.

Experimental Workflow:

G cluster_prep Cell Preparation cluster_recording Patch-Clamp Recording cluster_inhibition Inhibition Assay cluster_analysis Data Analysis prep_cells Culture cells expressing CaCCs (e.g., HEK293 with TMEM16A) on coverslips setup Mount coverslip on microscope stage and perfuse with extracellular solution prep_cells->setup pipette Prepare patch pipette with intracellular solution containing a known free Ca2+ concentration setup->pipette seal Form a high-resistance (>1 GΩ) seal between the pipette and cell membrane pipette->seal whole_cell Rupture the cell membrane to achieve whole-cell configuration seal->whole_cell record_base Record baseline Ca2+-activated Cl- currents using a voltage-clamp protocol whole_cell->record_base apply_inhibitor Perfuse the cell with extracellular solution containing this compound record_base->apply_inhibitor record_inhibited Record Ca2+-activated Cl- currents in the presence of the inhibitor apply_inhibitor->record_inhibited washout Washout the inhibitor with control extracellular solution and record recovery record_inhibited->washout analyze Measure current amplitudes and plot dose-response curves to determine IC50 washout->analyze

Figure 1: Workflow for Patch-Clamp Electrophysiology.

Detailed Protocol:

  • Cell Culture: Plate cells expressing the target CaCC (e.g., HEK293 cells transfected with TMEM16A) onto glass coverslips 24-48 hours before the experiment.

  • Solutions:

    • Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

    • Intracellular (Pipette) Solution (in mM): 130 CsCl, 1 MgCl2, 10 HEPES, 5 EGTA, and CaCl2 to achieve the desired free Ca2+ concentration (e.g., 1 µM) (pH 7.2 with CsOH).

  • Recording:

    • Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with extracellular solution.

    • Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.

    • Approach a cell with the micropipette and apply gentle suction to form a gigaohm seal.

    • Apply a brief pulse of suction to rupture the membrane and establish the whole-cell configuration.

    • Hold the cell at a holding potential of -60 mV and apply voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments) to elicit currents.

  • Inhibitor Application:

    • Record stable baseline currents.

    • Perfuse the chamber with the extracellular solution containing the desired concentration of this compound for several minutes.

    • Record currents in the presence of the inhibitor.

    • To test for reversibility, perfuse with the control extracellular solution to wash out the inhibitor.

  • Data Analysis: Measure the peak current amplitude at a specific voltage (e.g., +80 mV) before and after inhibitor application. Calculate the percentage of inhibition. For dose-response analysis, repeat the experiment with a range of this compound concentrations and fit the data to a Hill equation to determine the IC50.

Ion Flux Assay: Iodide Efflux Assay

This fluorescence-based assay provides an indirect measure of chloride channel activity by monitoring the efflux of iodide, which can permeate through many chloride channels.

Objective: To measure the inhibition of CaCC-mediated iodide efflux by this compound.

Experimental Workflow:

G cluster_prep Cell Preparation cluster_loading Iodide Loading cluster_inhibition Inhibition and Stimulation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis prep_cells Culture cells in a 96-well plate to confluency load_iodide Incubate cells with iodide loading buffer prep_cells->load_iodide wash_and_add_inhibitor Wash cells and add buffer with or without this compound load_iodide->wash_and_add_inhibitor stimulate Add a Ca2+ ionophore (e.g., ionomycin) to activate CaCCs wash_and_add_inhibitor->stimulate measure_fluorescence Monitor the decrease in intracellular iodide-sensitive fluorescent dye over time stimulate->measure_fluorescence analyze Calculate the rate of iodide efflux and compare between control and treated cells measure_fluorescence->analyze

Figure 2: Workflow for Iodide Efflux Assay.

Detailed Protocol:

  • Cell Culture: Seed cells in a 96-well black-walled, clear-bottom plate and grow to confluency.

  • Iodide Loading:

    • Wash the cells once with a buffer containing (in mM): 137 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 1.1 CaCl2, 10 Glucose, 10 HEPES (pH 7.4).

    • Incubate the cells with a loading buffer containing a fluorescent iodide-sensitive indicator (e.g., MQAE) and NaI for 1-2 hours at 37°C.

  • Efflux Measurement:

    • Wash the cells rapidly with a nitrate-based buffer (to remove extracellular iodide) containing the desired concentration of this compound or vehicle control.

    • Place the plate in a fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Inject a stimulating solution containing a Ca2+ ionophore (e.g., ionomycin) to activate CaCCs and initiate iodide efflux.

    • Monitor the fluorescence quenching (as iodide leaves the cell) over time.

  • Data Analysis: Calculate the initial rate of fluorescence change, which is proportional to the rate of iodide efflux. Compare the rates between control and this compound-treated wells.

Cell-Based Functional Assays

Evaluating the effect of this compound on cellular processes known to be regulated by CaCCs can provide functional confirmation of its inhibitory activity.

Objective: To determine if this compound inhibits the proliferation of cells where CaCCs are implicated in cell cycle progression.

Detailed Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

  • Inhibitor Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

  • Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).

  • Viability Measurement:

    • Add the CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of viable cells. Plot the cell viability against the inhibitor concentration to determine the IC50 for cell proliferation.

Objective: To assess the effect of this compound on the migratory capacity of cells where CaCCs play a role in cell motility.

Detailed Protocol (Scratch Assay):

  • Create a Monolayer: Grow cells to a confluent monolayer in a multi-well plate.

  • Create a "Scratch": Use a sterile pipette tip to create a uniform scratch through the center of the monolayer.

  • Wash and Treat: Gently wash the wells with media to remove detached cells and then add fresh media containing different concentrations of this compound or vehicle.

  • Image Acquisition: Capture images of the scratch at time zero and at subsequent time points (e.g., every 6-12 hours) using a microscope.

  • Data Analysis: Measure the width of the scratch at different points for each condition and time point. Calculate the percentage of wound closure and compare between the different treatment groups.

Signaling Pathway of CaCC Activation and Inhibition

The activation of CaCCs is initiated by an increase in intracellular calcium concentration. This can be triggered by various stimuli that lead to the release of Ca2+ from intracellular stores or influx from the extracellular space. This compound acts by directly blocking the channel pore, thereby preventing the efflux of chloride ions.

G cluster_stimulus Stimulus cluster_calcium Intracellular Signaling cluster_channel Channel Activation & Inhibition stimulus Agonist (e.g., ATP) receptor GPCR/Receptor Tyrosine Kinase stimulus->receptor plc PLC receptor->plc ip3 IP3 plc->ip3 er Endoplasmic Reticulum ip3->er ca2_increase ↑ [Ca2+]i er->ca2_increase cacc CaCC (e.g., TMEM16A) ca2_increase->cacc Activates cl_efflux Cl- Efflux cacc->cl_efflux inhibitor This compound inhibitor->cacc Inhibits

Figure 3: CaCC Activation and Inhibition Pathway.

By employing a combination of these experimental approaches, researchers can robustly confirm the inhibitory effect of this compound and quantitatively compare its efficacy to other inhibitors, thereby providing a solid foundation for further drug development and physiological studies.

References

Unveiling the Dual Facets of CaCCinh-A01: A Comparative Guide to its In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise effects of a molecular inhibitor is paramount. This guide provides a comprehensive comparison of the in vitro and in vivo effects of CaCCinh-A01, a potent inhibitor of calcium-activated chloride channels (CaCCs), with a focus on its impact on TMEM16A (ANO1) and ANO6 channels. The data presented herein is supported by detailed experimental protocols to facilitate reproducibility and further investigation.

This compound has emerged as a valuable tool for dissecting the physiological roles of CaCCs and as a potential therapeutic agent for a range of diseases, including cancer, cardiac fibrosis, and ischemic stroke.[1][2][3] Its mechanism of action involves the reduction of both the current amplitude and the open state dwelling time of single ANO6 channels, ultimately leading to a decreased open state probability.[1][4]

In Vitro Effects: A Closer Look at Cellular Mechanisms

At the cellular level, this compound demonstrates a dose-dependent inhibition of CaCCs.[2] It is a known inhibitor of both TMEM16A and CaCCs with IC50 values of 2.1 µM and 10 µM, respectively.[3]

Comparative Inhibitory Effects of this compound
Target/Cell LineParameterConcentrationEffectReference
TMEM16A (FRT cells)IC502.1 µMInhibition of TMEM16A channels
CaCC (general)IC50~10 µMInhibition of CaCC currents[3]
ATP-induced short-circuit currentsInhibition10 µM38 ± 7% reduction[3]
ATP-induced short-circuit currentsInhibition30 µM78 ± 3% reduction[3]
Calcium-dependent chloride currentInhibition0.1 µM38 ± 14% reduction[3]
Calcium-dependent chloride currentInhibition1 µM66 ± 10% reduction[3]
Calcium-dependent chloride currentInhibition10 µM91 ± 1% reduction[3]
HT-29 cell viability (24h)IC5060.49 µMInhibition of cell proliferation[5]
HT-29 cell viability (48h)IC5026.51 µMInhibition of cell proliferation[5]
HT-29 cell viability (72h)IC5015.48 µMInhibition of cell proliferation[5]
Contrasting Effects on Cancer Cell Lines

This compound has been shown to reduce the viability of various cancer cell lines in a dose-dependent manner.[6] One of its key mechanisms in cancer cells is the facilitation of endoplasmic reticulum-associated, proteasomal degradation of the ANO1 protein, rather than solely inhibiting its channel function.[7][8] This leads to a reduction in ANO1 protein levels and subsequently inhibits cell proliferation.[7]

In contrast, another CaCC inhibitor, T16Ainh-A01, has shown minimal effect on the viability of some cancer cell lines and does not significantly affect ANO1 protein levels, suggesting a different mechanism of action.[2][6]

In Vivo Efficacy: From Bench to Biological Systems

In animal models, this compound has demonstrated significant therapeutic potential. A notable in vivo study in a mouse model of middle cerebral artery occlusion (MCAO) revealed that a 5 mg/kg intravenous injection of this compound significantly reduced brain infarct size, improved neurological outcomes, and lowered blood-brain barrier permeability after ischemic stroke.[3]

In Vivo Study of this compound in Ischemic Stroke
Animal ModelDosage and AdministrationKey FindingsReference
Two-month-old male C57/BL6J mice (MCAO model)5 mg/kg, intravenous injection into the caudal vein within 15 minutes after the onset of reperfusion.Attenuated brain infarct size, improved neurological outcomes, and lowered BBB permeability at 24h and 72h post-treatment.[3]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.

G Mechanism of this compound Action on ANO6 Channel CaCCinh_A01 This compound ANO6 ANO6 Channel CaCCinh_A01->ANO6 Inhibits Current_Amplitude Decreased Current Amplitude ANO6->Current_Amplitude Open_Time Decreased Open State Dwelling Time ANO6->Open_Time Open_Probability Decreased Open State Probability Current_Amplitude->Open_Probability Open_Time->Open_Probability Ion_Current Reduced Ion Current Open_Probability->Ion_Current

Figure 1: Mechanism of this compound inhibition of the ANO6 channel.

G Experimental Workflow: In Vitro Cell Viability Assay cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay Seed_Cells Seed cells in 96-well plates (1.0 x 10^5 cells/well) Incubate_24h Incubate for 24h at 37°C Seed_Cells->Incubate_24h Add_Inhibitor Treat with this compound (or control) Incubate_24h->Add_Inhibitor Incubate_48h Incubate for 48h Add_Inhibitor->Incubate_48h Add_CCK8 Add 10 µL CCK-8 solution Incubate_48h->Add_CCK8 Incubate_2h Incubate for 2h at 37°C Add_CCK8->Incubate_2h Measure_Absorbance Measure absorbance at 450 nm Incubate_2h->Measure_Absorbance

Figure 2: Workflow for a typical in vitro cell viability assay.

Detailed Experimental Protocols

Cell Proliferation Assay (CCK-8)

This protocol is adapted from studies investigating the effect of this compound on cancer cell proliferation.[2][5]

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1.0 × 10⁵ cells/well in 100 µL of culture medium.

  • Incubation: The plates are maintained in a CO₂ incubator at 37°C for 24 hours to allow for cell attachment.

  • Treatment: Cells are treated with various concentrations of this compound or a vehicle control (e.g., 0.1% DMSO).

  • Incubation: The cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • CCK-8 Addition: 10 µL of the Cell Counting Kit-8 (CCK-8) solution is added to each well.

  • Final Incubation: The plates are incubated for an additional 2 hours at 37°C.

  • Measurement: The absorbance is measured at 450 nm using a microplate reader.

Western Blotting for ANO1 Protein Levels

This protocol is based on studies examining the effect of this compound on ANO1 protein expression.[6]

  • Cell Treatment: Cells are treated with different concentrations of this compound for a specified duration (e.g., 72 hours).

  • Cell Lysis: Cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for ANO1.

  • Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Middle Cerebral Artery Occlusion (MCAO) Model

This protocol is derived from in vivo studies of this compound in an ischemic stroke model.[3]

  • Animal Model: Two-month-old male C57/BL6J mice are used.

  • Anesthesia: Mice are anesthetized.

  • MCAO Procedure: The middle cerebral artery is occluded to induce ischemia.

  • Reperfusion: After a defined period of occlusion, the artery is reperfused.

  • Treatment: this compound (5 mg/kg) or a saline control is administered via caudal vein injection within 15 minutes of the onset of reperfusion.

  • Outcome Assessment: At 24 or 72 hours post-treatment, brain infarct size, neurological outcomes, and blood-brain barrier permeability are assessed.

This guide provides a foundational understanding of the multifaceted effects of this compound. The presented data and protocols are intended to support further research into the therapeutic potential of this promising CaCC inhibitor.

References

Review of literature comparing different CaCC inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Review of Calcium-Activated Chloride Channel (CaCC) Inhibitors

Calcium-activated chloride channels (CaCCs), particularly the TMEM16A/Anoctamin 1 isoform, are crucial in a variety of physiological processes, including epithelial secretion, smooth muscle contraction, and neuronal excitability.[1][2][3] Their involvement in pathologies such as cystic fibrosis, asthma, hypertension, and cancer has made them attractive targets for therapeutic intervention.[3][4][5] This guide provides a comparative overview of various CaCC inhibitors, summarizing their potency, selectivity, and mechanisms of action based on available experimental data.

Comparative Efficacy of CaCC Inhibitors

The potency of CaCC inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to block 50% of the CaCC current. The following tables summarize the IC50 values for a range of CaCC inhibitors, detailing the experimental conditions under which these values were obtained.

InhibitorTargetIC50 (µM)Cell LineActivatorExperimental MethodReference(s)
Novel TMEM16A Inhibitors
T16Ainh-A01TMEM16A~1FRT cells expressing TMEM16AATP (100 µM)Short-circuit current[6]
CaCCinh-A01TMEM16A2.1FRT cells expressing TMEM16AATP (100 µM)Short-circuit current[6]
MONNAxANO10.08Xenopus laevis oocytes-Electrophysiology[7]
MagnololTMEM16A28.71 ± 1.24HEK293 cellsIntracellular Ca2+ (300 nM)Whole-cell patch clamp[8]
HonokiolTMEM16A6.60 ± 0.15HEK293 cellsIntracellular Ca2+ (300 nM)Whole-cell patch clamp[8]
ShikoninTMEM16A6.5---[9]
Traditional and Repurposed CaCC Inhibitors
Niflumic acid (NFA)TMEM16A7.40 ± 0.95--Electrophysiology[7]
BenzbromaroneTMEM16A-IL-13-treated NHBE cellsATPUssing chamber[1]
NiclosamideTMEM16A-Airway epithelial cells--[10]
Tannic acidTMEM16A6.4FRT cells expressing TMEM16AATP (100 µM)Short-circuit current[6]
Digallic acidTMEM16A3.6FRT cells expressing TMEM16AATP (100 µM)Short-circuit current[6]
Flavonoid Inhibitors
LuteolinTMEM16A9.5 ± 1.1CHO cells-Whole-cell patch clamp[11]
GalanginTMEM16A4.5 ± 0.6CHO cells-Whole-cell patch clamp[11]
QuercetinTMEM16A13.7 ± 1.7CHO cells-Whole-cell patch clamp[11]
FisetinTMEM16A12.0 ± 1.5CHO cells-Whole-cell patch clamp[11]

Off-Target Effects and Selectivity

A critical consideration in the use of CaCC inhibitors is their selectivity. Many of these compounds exhibit off-target effects, which can confound experimental results and lead to undesired side effects in a clinical setting.[12][13][14]

InhibitorOff-Target EffectsReference(s)
T16Ainh-A01 Poorly inhibits total CaCC current in airway and intestinal cells, but blocks the initial transient current.[15] Shows poor selectivity in vascular tissue, with vasorelaxant effects independent of the chloride gradient.[16][15][16]
This compound Induces vasorelaxation independent of the chloride gradient.[16][16]
MONNA Induces vasorelaxation independent of the chloride gradient.[16][16]
Niflumic acid (NFA) Non-specific, also blocks volume-regulated anion channels and K+ channels.[7][7]
Niclosamide Inhibits expression of SPDEF, a transcription factor in Th2-dependent inflammation.[10][10]

Experimental Protocols

The following section details the methodologies for key experiments cited in the literature, providing a basis for the replication and validation of the presented data.

Whole-Cell Patch Clamp Electrophysiology

This technique is widely used to record the electrical activity of entire cells and to characterize the effects of inhibitors on ion channel function.[9][17][18]

Objective: To measure macroscopic currents through TMEM16A channels in response to voltage changes and to determine the inhibitory effect of various compounds.

Cell Preparation:

  • Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are cultured and transiently or stably transfected with a plasmid encoding the human TMEM16A protein.

  • Cells are plated onto glass coverslips a few days prior to recording.

Solutions:

  • External Solution (aCSF): Typically contains (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose, bubbled with 95% O2 – 5% CO2.

  • Internal (Pipette) Solution: Typically contains (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES. The pH is adjusted to 7.2 with KOH. To activate TMEM16A, a specific concentration of free Ca2+ (e.g., 300 nM) is included, often buffered with EGTA.

Recording Procedure:

  • A coverslip with adherent cells is placed in a recording chamber and perfused with the external solution.

  • A glass micropipette with a resistance of 3-7 MΩ, filled with the internal solution, is brought into contact with a cell membrane.

  • A giga-seal is formed, and the membrane patch is ruptured by gentle suction to achieve the whole-cell configuration.

  • The cell is held at a specific holding potential (e.g., -60 mV), and voltage steps are applied to elicit TMEM16A currents.

  • The inhibitor is applied to the external solution at various concentrations to determine its effect on the current amplitude, from which the IC50 value is calculated.

G cluster_cell_prep Cell Preparation cluster_recording Recording cluster_analysis Data Analysis Culture Culture HEK293/CHO cells Transfect Transfect with TMEM16A plasmid Culture->Transfect Plate Plate on coverslips Transfect->Plate Perfuse Perfuse with external solution Plate->Perfuse Patch Approach cell and form giga-seal Perfuse->Patch Rupture Rupture membrane (whole-cell) Patch->Rupture Record Record TMEM16A currents Rupture->Record Apply Apply inhibitor Record->Apply Analyze Analyze current inhibition Apply->Analyze Calculate Calculate IC50 Analyze->Calculate G cluster_stimulus Stimulus cluster_cell Airway Epithelial Cell ATP ATP Receptor P2Y/IL-13 Receptor ATP->Receptor IL13 IL-13 IL13->Receptor PLC PLC Receptor->PLC IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum IP3->ER Ca_increase ↑ [Ca2+]i ER->Ca_increase Ca2+ release TMEM16A TMEM16A Activation Ca_increase->TMEM16A Cl_efflux Cl- Efflux TMEM16A->Cl_efflux Mucin Mucin (MUC5AC) Secretion Cl_efflux->Mucin G cluster_stimulus Stimulus cluster_cell Smooth Muscle Cell Agonist Agonist (e.g., Phenylephrine) GPCR GPCR Agonist->GPCR PLC PLC GPCR->PLC IP3 IP3 PLC->IP3 SR Sarcoplasmic Reticulum IP3->SR Ca_release ↑ [Ca2+]i SR->Ca_release Ca2+ release TMEM16A TMEM16A Activation Ca_release->TMEM16A Depolarization Membrane Depolarization TMEM16A->Depolarization Cl- efflux L_type_Ca_channel L-type Ca2+ Channel Opening Depolarization->L_type_Ca_channel Ca_influx Ca2+ Influx L_type_Ca_channel->Ca_influx Contraction Smooth Muscle Contraction Ca_influx->Contraction

References

Safety Operating Guide

Navigating the Safe Disposal of CaCCinh-A01: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of CaCCinh-A01, a widely used inhibitor of calcium-activated chloride channels (CaCC). Adherence to these guidelines is critical for minimizing risks and complying with regulatory standards.

Core Principles for this compound Disposal

The foundational principle for the disposal of this compound, as outlined in its Safety Data Sheets (SDS), is the strict adherence to local, national, and institutional regulations. The compound must not be treated as common laboratory or household waste.

Guiding PrincipleRationale
Regulatory Compliance Disposal procedures are governed by specific environmental protection laws that vary by location.
No Household Waste Disposal This compound is a bioactive chemical and requires specialized disposal to prevent environmental contamination.[1][2]
Avoid Sewage System Contamination Introduction into the sewage system can have detrimental effects on aquatic life and water treatment processes.[1][2]
Use Original Containers Storing waste in its original, clearly labeled container prevents misidentification and improper handling.
No Mixing of Waste Combining this compound with other chemical waste can lead to unknown and potentially hazardous reactions.

Step-by-Step Disposal Protocol for this compound

This protocol outlines the standard operating procedure for the collection and disposal of this compound waste in a laboratory setting.

1. Waste Identification and Segregation:

  • Solid Waste: Any solid this compound, including residual powder in original containers or on weighing papers, should be considered chemical waste.

  • Contaminated Materials: All disposable materials that have come into contact with this compound, such as gloves, pipette tips, and absorbent pads, must be treated as contaminated waste.

  • Liquid Waste: Solutions containing this compound should be collected as liquid chemical waste. Do not pour these solutions down the drain.[1][2]

2. Waste Collection and Containment:

  • Solid Waste:

    • Collect all solid this compound waste in a designated, sealable, and clearly labeled waste container.

    • The original product container, once empty, should be sealed and placed in the solid waste container. Handle uncleaned containers as you would the product itself.

  • Contaminated Materials:

    • Place all contaminated disposable items into a designated, leak-proof waste bag or container. This container should be separate from regular lab trash.

  • Liquid Waste:

    • Collect all aqueous and solvent-based solutions of this compound in a compatible, sealed, and properly vented chemical waste container.

    • Ensure the container is made of a material compatible with the solvent used (e.g., DMSO, ethanol).

3. Labeling of Waste Containers:

  • All waste containers must be clearly labeled with the words "Hazardous Waste."

  • The label should also include:

    • The full chemical name: "this compound"

    • The solvent system (for liquid waste)

    • The approximate concentration and quantity of the waste

    • The date of waste accumulation

    • The name of the principal investigator or laboratory group

4. Storage of Chemical Waste:

  • Store waste containers in a designated, well-ventilated, and secure area, away from general laboratory traffic.

  • Ensure that the storage area is compliant with institutional guidelines for hazardous waste accumulation.

  • Do not allow waste to accumulate for extended periods. Follow institutional timelines for waste pickup.

5. Arranging for Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Provide the EHS team with a full inventory of the waste being collected.

  • Follow any specific instructions provided by the EHS department for preparing the waste for transport. Disposal must be carried out in accordance with official regulations.[1][2]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

A Start: Generation of This compound Waste B Identify Waste Type (Solid, Liquid, Contaminated) A->B C Segregate Waste into Designated Containers B->C D Label Containers with 'Hazardous Waste' & Contents C->D E Store in Secure, Designated Waste Area D->E F Contact EHS for Waste Pickup E->F G End: Document and Confirm Disposal F->G

Caption: Logical workflow for the safe disposal of this compound.

References

Navigating the Safe Handling and Disposal of CaCCinh-A01

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing CaCCinh-A01, a potent inhibitor of the TMEM16A calcium-activated chloride channel (CaCC), adherence to strict safety and handling protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational procedures and disposal plans, to ensure the safe and effective use of this compound in a laboratory setting.

Essential Safety & Handling Information

This compound is a combustible solid that requires careful handling to prevent exposure and ensure laboratory safety. The following table summarizes key quantitative data for this compound.

PropertyValueSource
IC₅₀ for TMEM16A 2.1 µM[1][2][3]
IC₅₀ for CaCC ~10 µM[1][2][3]
Molecular Weight 347.43 g/mol [3]
Solubility in DMSO ≥ 30 mg/mL[4]
Storage Temperature -20°C[2]
Storage Class 11 (Combustible Solids)
WGK (Water Hazard Class) 3 (Highly hazardous to water)

Personal Protective Equipment (PPE)

Standard laboratory PPE is required when handling this compound in solid form or in solution. This includes, but is not limited to:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: Not generally required for handling small quantities in a well-ventilated area. If creating aerosols or handling large quantities, a NIOSH-approved respirator may be necessary.

Experimental Protocols: Step-by-Step Guidance

Preparing a Stock Solution:

  • Pre-dissolving: this compound is soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[4]

  • Calculation: Determine the required volume of solvent to achieve the desired stock solution concentration. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 347.43), dissolve it in 287.8 µL of DMSO.

  • Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.

  • Mixing: Gently vortex or sonicate the solution until the compound is fully dissolved.

  • Storage: Store the stock solution at -20°C.

Spill Response Protocol:

In the event of a spill, follow these procedures to minimize exposure and environmental contamination:

  • Immediate Action: Alert others in the vicinity and evacuate the immediate area if necessary.

  • Ventilation: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the lowest practical height.

  • Containment: For a solid spill, carefully sweep the material to avoid generating dust. For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Cleanup:

    • Wear appropriate PPE (gloves, lab coat, eye protection).

    • Carefully collect the spilled material and absorbent into a sealed container.

    • Decontaminate the spill area with a suitable cleaning agent.

  • Waste Disposal: Label the container with "Hazardous Waste" and the name of the chemical. Dispose of the waste according to your institution's hazardous waste disposal procedures.

Disposal Plan:

All waste containing this compound, including empty vials, contaminated labware, and spill cleanup materials, must be disposed of as hazardous waste.

  • Segregation: Collect all this compound waste in a designated, sealed, and clearly labeled hazardous waste container.

  • Labeling: The label should include the chemical name ("this compound"), the concentration (if in solution), and the appropriate hazard warnings (e.g., "Combustible," "Harmful").

  • Institutional Guidelines: Follow your institution's specific procedures for the pickup and disposal of chemical hazardous waste. Do not dispose of this compound down the drain or in regular trash.

Mechanism of Action and Signaling Pathway

This compound primarily functions as an inhibitor of the TMEM16A (ANO1) protein, a calcium-activated chloride channel. By blocking this channel, it prevents the efflux of chloride ions that is normally triggered by an increase in intracellular calcium. Additionally, some evidence suggests that this compound may have off-target effects on intracellular calcium signaling, potentially through the inhibition of inositol triphosphate (IP₃) receptors, which would reduce the release of calcium from the endoplasmic reticulum.

CaCCinh_A01_Pathway cluster_cell Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum TMEM16A TMEM16A (ANO1) Calcium-Activated Chloride Channel Cl_out Cl⁻ TMEM16A->Cl_out Cl_in Cl⁻ Cl_in->TMEM16A Efflux Ca_signal Increased Intracellular Ca²⁺ Signal Ca_signal->TMEM16A Activates CaCCinh_A01 This compound CaCCinh_A01->TMEM16A Inhibits IP3R IP₃ Receptor CaCCinh_A01->IP3R Potentially Inhibits IP3R->Ca_signal Ca_er Ca²⁺ Ca_er->IP3R Release

Caption: Mechanism of action for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.